6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
Description
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H |
InChI Key |
QBIDMLLQNKBRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on privileged heterocyclic scaffolds. 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) has emerged as a cornerstone building block in this domain[1]. By acting as a rigid, metabolically stable bioisostere for purines and indoles, the triazolopyridazine core provides optimal hydrogen-bonding geometry for target engagement[2]. Furthermore, the C6-bromine substituent serves as an ideal synthetic handle for palladium-catalyzed divergent functionalization, allowing researchers to rapidly generate vast libraries of therapeutic candidates.
Physicochemical Properties & Molecular Identity
Understanding the baseline molecular properties of a building block is critical for predicting the pharmacokinetic behavior of the downstream drug product. The fused bicyclic nature of this compound offers a highly favorable polar surface area for both systemic and central nervous system (CNS) applications[3].
| Property | Value |
| IUPAC Name | 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine |
| CAS Registry Number | 1301714-06-6 |
| EC Number | 186-646-5 |
| Molecular Formula | C5H3BrN4 |
| Molecular Weight | 199.01 g/mol |
| Isotopic Mass Signature | m/z 198.95 (79Br) / 200.95 (81Br) in 1:1 ratio |
| Structural Class | Fused Bicyclic Heteroaromatic |
Structural Rationale & Bioisosterism
The selection of the [1,2,4]triazolo[1,5-b]pyridazine core over traditional monocyclic or electron-rich bicyclic systems (e.g., indoles) is driven by three mechanistic advantages:
-
Kinase Hinge Binding: The nitrogen-rich core acts as a bidentate hydrogen-bond acceptor. The N-N bond of the pyridazine ring specifically interacts with the backbone amides of the kinase hinge region (such as Valine or Methionine residues), anchoring the molecule within the ATP-binding pocket[2].
-
Conformational Rigidity: The fused ring system mimics the cis-double bond geometry found in natural pharmacophores, locking the molecule into a rigid, entropically favored conformation that minimizes off-target binding[2].
-
Metabolic Stability: The electron-deficient nature of the pyridazine ring makes the scaffold highly resistant to cytochrome P450-mediated oxidative metabolism, a common liability in electron-rich heterocycles.
Figure 1: Pharmacophore mapping of the triazolopyridazine core in target binding.
Synthetic Utility: The C6-Bromine Handle
The primary utility of CAS 1301714-06-6 lies in the reactivity of the C6-bromine bond. Because the adjacent nitrogen atoms withdraw electron density from the aromatic ring, the C-Br bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables divergent synthesis via cross-coupling reactions.
Figure 2: Palladium-catalyzed cross-coupling cycle for C6-functionalization.
Quantitative Reaction Optimization
To maximize yield and prevent catalyst poisoning, specific reagents must be selected based on the electron-deficient nature of the substrate.
| Reaction Type | Preferred Catalyst | Optimal Base | Solvent System | Mechanistic Rationale |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | Bidentate dppf ligand enforces cis-geometry, accelerating reductive elimination; water activates the boronic acid. |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | BrettPhos facilitates challenging C-N bond formation; weak base prevents SNAr side reactions. |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | DMF | CuI acts as a co-catalyst for alkyne activation; Et₃N serves dual roles as base and ligand. |
Self-Validating Experimental Protocols
As an Application Scientist, it is vital to design protocols that are not merely procedural, but self-validating. The following methodology for the Suzuki-Miyaura cross-coupling of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine ensures real-time reaction monitoring and high-fidelity outcomes.
Step-by-Step Suzuki-Miyaura Functionalization
-
Preparation & Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides excellent solubility for the organic components, while water is strictly required to dissolve the inorganic base and form the reactive hydroxyboronate intermediate necessary for transmetalation.
-
Reaction Execution: Purge the flask with N₂ for 5 minutes, then heat the mixture to 90 °C for 6–8 hours.
-
Validation Checkpoint (LC-MS): To ensure the system is self-validating, sample the reaction mixture via LC-MS. The starting material (CAS 1301714-06-6) exhibits a distinct isotopic signature at m/z 199.0 and 201.0 (1:1 ratio) due to the 79Br and 81Br isotopes. The complete disappearance of this doublet and the emergence of a single product mass peak confirms successful oxidative addition and coupling.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Applications in Modern Therapeutics
The derivatization of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has directly led to the discovery of advanced preclinical and clinical candidates across multiple therapeutic areas:
-
Kinase Inhibitors (Oncology): The scaffold is heavily utilized in the development of PIM kinase inhibitors (PIM-1, PIM-2, PIM-3)[4]. By functionalizing the C6 position with various aromatic groups, researchers can optimize interactions with the solvent-exposed channel of the kinase, driving extreme subtype selectivity in proliferative diseases[4].
-
GPCR Antagonists (Neurology): Recent breakthroughs in neuropharmacology have utilized triazolopyridazine derivatives as high-quality antagonist tool compounds for the M5 Muscarinic Acetylcholine Receptor[5]. Compounds derived from this core demonstrate exquisite potency (IC₅₀ < 20 nM), excellent brain exposure, and high oral bioavailability, making them superior to older imidazo-pyridazine analogues which suffered from poor subtype selectivity[5].
References
-
European Chemicals Agency (ECHA). "6-bromo-[1,2,4]triazolo[1,5-b]pyridazine - Substance Identity and Properties." ECHA CHEM Database. Verified URL: [Link]
-
Journal of Medicinal Chemistry (ACS). "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." ACS Publications, 2024. Verified URL:[Link]
-
RSC Advances. "Bimetallic copper and zinc-catalyzed oxidative cycloaddition... a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines." Royal Society of Chemistry, 2017. Verified URL:[Link]
- World Intellectual Property Organization (WIPO). "6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors." Patent WO2012098387A1.
Sources
- 1. Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5- b ]pyridazi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06727E [pubs.rsc.org]
- 2. 3-Amino-4-mercapto-6-methylpyridazine|C5H7N3S [benchchem.com]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
The [1,2,4]Triazolo[1,5-b]pyridazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Chemical Biology and Target Landscape
The[1,2,4]triazolo[1,5-b]pyridazine ring system is a fused bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen. Its high nitrogen density provides multiple hydrogen-bond acceptor sites, making it an exceptional bioisostere for purines, quinazolines, and benzimidazoles. This structural profile is particularly advantageous for targeting the ATP-binding hinge region of kinases and the orthosteric or allosteric sites of G-protein coupled receptors (GPCRs). By replacing highly lipophilic carbon-based aromatic rings with this nitrogen-rich core, medicinal chemists can significantly improve aqueous solubility and metabolic stability while maintaining the planar geometry required for deep-pocket binding.
Target Engagement
-
Kinase Inhibition : The scaffold has been heavily utilized in the development of targeted kinase inhibitors. Its planar nature allows for optimal
stacking and hydrogen bonding with the kinase hinge region. It has been patented for its role in inhibiting PIM kinases (PIM-1, -2, -3)[1], which are critical in cytokine signaling and cancer cell proliferation, as well as in RIPK1[2] and USP1 inhibition[3]. -
GPCR Antagonism : Recent breakthroughs have utilized this scaffold to develop highly selective M5 muscarinic acetylcholine receptor antagonists[4]. The core provides the necessary basicity and spatial geometry to form strong hydrogen-bonding networks within the receptor, driving both potency and subtype selectivity.
Mechanistic pathway of M5 muscarinic receptor antagonism by the triazolopyridazine scaffold.
Synthetic Methodologies: The Bimetallic Oxidative Cycloaddition
Historically, synthesizing 1,2,4-triazolo[1,5-b]pyridazines required harsh, multi-step sequences involving highly toxic reagents like O-mesitylenesulfonylhydroxylamine (MSH) and polyphosphoric acid[5]. To maximize atom economy and reduce hazardous waste, modern synthesis relies on transition-metal-catalyzed one-pot protocols.
A highly efficient, field-proven methodology utilizes a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by an I
Mechanistic Rationale
-
Cu(I) Activation : Copper(I) coordinates with the nitrile, increasing its electrophilicity.
-
Zn(II) Lewis Acid Role : Zinc(II) acts as a Lewis acid to activate the 3-aminopyridazine, facilitating the initial nucleophilic attack to form an amidine intermediate. This bimetallic synergy dramatically lowers the activation energy of the difficult C–N bond formation[5].
-
Oxidative Cyclization : The addition of I
/KI provides a mild, environmentally benign oxidative environment compared to heavy metals. Iodine facilitates the abstraction of electrons, driving the intramolecular N–N coupling to close the triazole ring[5].
One-pot bimetallic synthetic workflow for the [1,2,4]triazolo[1,5-b]pyridazine scaffold.
Self-Validating Experimental Protocol: One-Pot Synthesis
Objective: Synthesize 6-chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine from 3-amino-6-chloropyridazine and acetonitrile.
-
Step 1: Reaction Setup . In an oven-dried Schlenk tube under argon, combine 3-amino-6-chloropyridazine (1.0 mmol), acetonitrile (1.5 mmol), CuBr (10 mol%), 1,10-phenanthroline (10 mol%), and ZnI
(10 mol%) in anhydrous dichlorobenzene (3 mL).-
Causality: The argon atmosphere prevents premature oxidation of the Cu(I) catalyst. 1,10-phenanthroline acts as a bidentate ligand to stabilize the Cu(I) center, preventing disproportionation.
-
-
Step 2: C–N Bond Formation . Heat the mixture to 130 °C for 12 hours.
-
Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The reaction must show >90% consumption of the starting pyridazine and the appearance of the mass corresponding to the amidine intermediate [M+H]
. Do not proceed to oxidation until this intermediate is confirmed.
-
-
Step 3: Oxidative Cyclization . Cool the reaction to 80 °C. Add I
(1.5 mmol) and KI (1.5 mmol) in one portion. Re-seal and heat at 130 °C for an additional 12 hours.-
Causality: Lowering the temperature before adding the oxidant prevents violent exothermic reactions and iodine sublimation. KI forms the highly soluble I
complex with I , ensuring a homogeneous oxidative environment for the N–N bond closure.
-
-
Step 4: Final Validation .
-
Self-Validation Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexane 1:1). The amidine intermediate spot should be completely absent, replaced by a highly UV-active lower-R
spot (the triazolopyridazine product).
-
-
Step 5: Workup . Quench the mixture with saturated aqueous Na
S O to reduce unreacted iodine. Extract with EtOAc, dry over MgSO , and purify via silica gel chromatography.
Structure-Activity Relationship (SAR) Insights
When optimizing the [1,2,4]triazolo[1,5-b]pyridazine scaffold, the positioning of the nitrogen atoms is critical for balancing target potency, physicochemical properties, and off-target selectivity. A prime example of this is found in the development of VU6036864 analogs targeting the M5 Muscarinic Acetylcholine Receptor[4].
Quantitative SAR Data Summary
| Compound ID | Scaffold Type | hM5 IC | Efficacy (ACh | GPCR Subtype Selectivity |
| Compound 34 | [1,2,4]triazolo[1,5-b]pyridazine | 111 | 2% | High |
| Compound 35 | [1,2,4]triazolo[1,5-a]pyrazine | 31 | 2% | High |
| Compound 36 | imidazo[1,2-b]pyridazine | 8.2 | 2% | Poor |
| Compound 22 | [1,2,4]triazolo[1,5-a]pyridine | 7.4 | 2% | High |
Data adapted from the optimization of M5 antagonist tool compounds[4].
Causality Behind the SAR Trends
The shift from a[1,2,4]triazolo[1,5-b]pyridazine (Compound 34) to an imidazo[1,2-b]pyridazine (Compound 36) removes a critical hydrogen-bond acceptor (the nitrogen at the 3-position of the triazole ring)[4].
While the removal of this nitrogen significantly boosted raw target potency (IC
References
1.[4] Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 2.[5] Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Publishing. URL:[Link] 3.[1] WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors. Google Patents. URL: 4.[2] WO2024040155A1 - Isoxazolidines as ripk1 inhibitors and use thereof. Google Patents. URL: 5.[3] US 2024/0409538 A1 - Substituted triazoloheteroaryl compounds and analogues as USP1 inhibitors. Google Patents. URL:
Sources
- 1. WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors - Google Patents [patents.google.com]
- 2. WO2024040155A1 - Isoxazolidines as ripk1 inhibitors and use thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5- b ]pyridazi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06727E [pubs.rsc.org]
Engineering the Kinome: 6-Bromo-Triazolo-Pyridazine as a Modular Purine Bioisostere in Drug Discovery
Executive Summary
In the landscape of targeted oncology and neurodegeneration, ATP-competitive kinase inhibitors remain a cornerstone of therapeutic intervention. Historically, medicinal chemistry relied heavily on the endogenous purine scaffold to anchor molecules within the kinase ATP-binding hinge region. However, purines are plagued by high polar surface area (PSA), promiscuity across the kinome, and severe metabolic liabilities—most notably, rapid oxidation by xanthine oxidase.
To rescue failing chemotypes, the field has pivoted toward advanced bioisosterism. The [1,2,4]triazolo[1,5-b]pyridazine and [1,2,4]triazolo[4,3-b]pyridazine scaffolds have emerged as privileged purine bioisosteres 1. By utilizing the 6-bromo derivative of these cores, drug development professionals can exploit a highly modular synthetic hub. This technical guide dissects the mechanistic causality behind this scaffold, provides quantitative comparative data, and outlines self-validating protocols for its application in lead optimization.
Mechanistic Rationale: The Triazolopyridazine Advantage
Overcoming the Purine Liability
The purine ring binds the kinase hinge region via bidentate hydrogen bonds (typically N1 and N7 acting as acceptors, and the C6-amine acting as a donor). While effective, the high nitrogen density results in poor pharmacokinetic (PK) properties.
The triazolopyridazine core elegantly solves this 2. The nitrogen atoms within the fused triazole ring act as precise geometric mimics for the purine's hydrogen bond acceptors. Concurrently, the reduction in overall hydrogen bond donors lowers the Topological Polar Surface Area (TPSA), driving superior membrane permeability and oral bioavailability—a critical factor in the development of CNS-penetrant drugs like LRRK2 inhibitors for Parkinson's Disease [[3]](_).
Causality in Scaffold Design: Why 6-Bromo?
In structure-based drug design (SBDD), the core anchors the molecule, but the substituents drive selectivity . The 6-position of the triazolopyridazine core geometrically projects directly into the kinase's hydrophobic pocket II (or the DFG-out pocket).
Why a bromine atom? Bromine provides the optimal thermodynamic balance for late-stage functionalization. It is sufficiently reactive to undergo rapid oxidative addition by Palladium(0) catalysts during cross-coupling, unlike the often-inert chlorine atom. Conversely, it is stable enough to resist the spontaneous dehalogenation that frequently degrades iodo-derivatives during storage or basic reaction conditions. Thus, 6-bromo-triazolo-pyridazine is the ultimate modular building block for rapid Structure-Activity Relationship (SAR) exploration [[4]]().
Fig 1: Logical mapping of the purine bioisosteric replacement and the 6-bromo diversification vector.
Quantitative Scaffold Comparison
To justify the transition from a purine to a triazolopyridazine core, we must look at the quantitative physicochemical shifts. The table below summarizes the typical profile changes observed during scaffold hopping.
| Property | Purine (Endogenous Mimic) | [1,2,4]Triazolo[1,5-b]pyridazine | Causality of Difference |
| Hinge Binding | N1, N7 (Bidentate) | N2, N3 (Bidentate) | Bioisosteric preservation of H-bond acceptor geometry. |
| Metabolic Half-Life | < 30 mins (in vitro) | > 120 mins (in vitro) | Lack of susceptibility to Xanthine Oxidase oxidation. |
| Topological PSA | ~54 Ų | ~43 Ų | Replacement of NH with CH improves membrane permeability. |
| Synthetic Modularity | Low (Complex multi-step) | High (via 6-Bromo intermediate) | Halogen activation allows rapid Pd-catalyzed diversification. |
| Target Selectivity | Promiscuous (Pan-kinase) | Highly Tunable | 6-position vector precisely directs substituents into selectivity pockets. |
Self-Validating Experimental Methodologies
A core principle of rigorous drug discovery is that every protocol must be a self-validating system. The following workflows detail the synthesis and biological validation of 6-substituted triazolopyridazines, explaining the causality behind each experimental choice.
Protocol 1: Modular Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the 6-position of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine to probe the kinase selectivity pocket.
Step-by-Step Methodology:
-
Reagent Assembly: Combine 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in a Schlenk flask.
-
Catalyst Selection: Add Pd(dppf)Cl2 (0.05 eq).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes competing dehalogenation or homocoupling of the boronic acid, which is critical when working with electron-deficient heteroaromatics.
-
-
Base Activation: Add aqueous K2CO3 (2.0 eq).
-
Causality: A mild inorganic base is required to activate the boronic acid via the formation of a highly reactive boronate complex. K2CO3 is chosen over stronger bases (like KOtBu) to prevent nucleophilic attack or hydrolysis of the triazolopyridazine core.
-
-
Solvent System: Suspend the mixture in 1,4-Dioxane/H2O (4:1) and degas via argon sparging for 15 minutes.
-
Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base/boronic acid, facilitating efficient interfacial catalysis.
-
-
Reaction & Isolation: Heat at 90°C for 4 hours. Cool, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
-
Self-Validation (QC): The reaction is strictly gated by LC-MS and NMR. A purity threshold of >95% (via HPLC at 254 nm) must be met before biological screening to rule out false positives driven by trace palladium impurities or unreacted starting material.
Protocol 2: Orthogonal Target Engagement Screening
Objective: Validate kinase inhibition and prove direct, 1:1 thermodynamic target engagement.
Step-by-Step Methodology:
-
Primary Assay (TR-FRET):
-
Incubate the purified triazolopyridazine derivative with the target kinase (e.g., c-Met or LRRK2) and a fluorescently labeled ATP-competitive tracer.
-
Causality: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-resolved nature eliminates interference from compound auto-fluorescence—a common liability in highly conjugated heteroaromatic bioisosteres.
-
-
Self-Validating Orthogonal Assay (DSF):
-
For compounds exhibiting an IC50 < 1 µM, perform Differential Scanning Fluorimetry (DSF).
-
Incubate the kinase with the compound and SYPRO Orange dye. Subject the plate to a thermal gradient (25°C to 95°C) and monitor fluorescence.
-
Causality: High-throughput biochemical assays often yield "Pan-Assay Interference Compounds" (PAINS) that act via aggregation or redox cycling. DSF physically validates that the triazolopyridazine is thermodynamically stabilizing the folded state of the kinase (measured as a positive shift in melting temperature, ΔTm), proving a direct binding event in the hinge region.
-
Fig 2: Self-validating experimental workflow from 6-bromo building block to lead optimization.
Conclusion
The transition from endogenous purine mimics to the [1,2,4]triazolo[1,5-b]pyridazine bioisostere represents a masterclass in rational drug design. By utilizing the 6-bromo derivative, researchers unlock an unparalleled vector for synthetic modularity, allowing for the rapid generation of highly selective, metabolically stable kinase inhibitors. When coupled with self-validating experimental workflows—combining rigorous cross-coupling QC with orthogonal biophysical validation—this scaffold dramatically accelerates the hit-to-lead trajectory in modern therapeutics.
References
- Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity, N
- Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor, Journal of Medicinal Chemistry (ACS),
- Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors, N
- 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, Benchchem,
Sources
- 1. 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol | 32002-31-6 | Benchchem [benchchem.com]
- 2. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 6-bromo-triazolo[1,5-b]pyridazine and its [4,3-b] Isomer
A Technical Guide to the Structural Elucidation of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and its [4,3-b] Isomer
Abstract
The[1][2][3]triazolopyridazine scaffold is a cornerstone in medicinal chemistry, valued for its role in developing treatments for a range of diseases. This framework exists as two primary ring-fusion isomers: the [1,5-b] and [4,3-b] systems. The seemingly subtle difference in the placement of a single nitrogen atom profoundly impacts the molecule's steric and electronic properties, which in turn dictates its biological activity and therapeutic potential. This guide provides an in-depth analysis of the synthesis, structural characterization, and comparative properties of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and 6-bromo-[1][2][3]triazolo[4,3-b]pyridazine. We will explore the critical role of regioselectivity in their synthesis and present a multi-technique approach, centered on NMR spectroscopy and X-ray crystallography, for their unambiguous differentiation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of these important heterocyclic systems.
Introduction: The Significance of Isomerism in a Privileged Scaffold
Triazolopyridazines are a class of nitrogen-rich heterocyclic compounds recognized for their wide-ranging pharmacological activities.[4] Their rigid, planar structure serves as an effective scaffold for presenting functional groups in a well-defined three-dimensional space, making them ideal for targeted interactions with biological macromolecules.
The fusion of a 1,2,4-triazole ring with a pyridazine ring can result in two distinct constitutional isomers, differentiated by the position of the bridgehead nitrogen atom. This structural nuance is not trivial; it governs the molecule's dipole moment, hydrogen bonding capability, metabolic stability, and ultimately, its structure-activity relationship (SAR). Consequently, the ability to selectively synthesize and definitively characterize a specific isomer is paramount for the rational design of novel therapeutics. This guide focuses on the 6-bromo substituted derivatives, common intermediates for further functionalization via cross-coupling reactions.
Figure 1: Chemical structures of the two title isomers.
Synthesis and the Challenge of Regioselectivity
The most common route to these bicyclic systems involves the cyclization of a 3-hydrazino-6-bromopyridazine precursor. The choice of the cyclizing agent and reaction conditions critically determines which of the two triazole nitrogen atoms attacks the pyridazine ring, thus dictating the final isomeric product.
The formation of the [4,3-b] isomer typically involves a condensation reaction with a one-carbon electrophile (e.g., formic acid or triethyl orthoformate), followed by cyclization. In this pathway, the exocyclic hydrazine nitrogen (N4 of the resulting triazole) attacks the C3 of the pyridazine ring. Conversely, the synthesis of the [1,5-b] isomer often proceeds through a different mechanism, such as oxidative cyclization, where the endocyclic hydrazine nitrogen attacks a carbon that will become C2 of the triazole ring, leading to the bridgehead nitrogen at position 4.
The causality is rooted in the reaction mechanism. Acid-catalyzed condensation/cyclization reactions tend to favor the thermodynamically more stable product, which can vary based on the substitution pattern. Understanding and controlling these factors is the key to a regioselective synthesis.[5]
Figure 2: General synthetic pathways influencing isomer formation.
Experimental Protocol: Representative Synthesis of the [4,3-b] Isomer
This protocol is a self-validating system; successful synthesis must be confirmed by the characterization methods outlined in the next section.
-
Reaction Setup: To a solution of 3-hydrazino-6-bromopyridazine (1.0 eq) in formic acid (10 vol), add a catalytic amount of concentrated hydrochloric acid.
-
Cyclization: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.
-
Purification & Validation: Dry the crude product under vacuum. The product, 6-bromo-[1][2][3]triazolo[4,3-b]pyridazine, should be an off-white solid.[3] Recrystallize from a suitable solvent (e.g., ethanol) if necessary. The final structure and purity must be confirmed by NMR spectroscopy and Mass Spectrometry, comparing the results with the data in Table 1.
Unambiguous Structural Elucidation
Differentiating between the [1,5-b] and [4,3-b] isomers requires a combination of spectroscopic techniques. While both have the same molecular formula (C₅H₃BrN₄) and molecular weight (199.01 g/mol ), their different connectivity leads to distinct spectroscopic fingerprints.[6][7]
NMR Spectroscopy: The Decisive Tool
Nuclear Magnetic Resonance (NMR) is the most powerful method for distinguishing these isomers in solution. The key differences arise from the distinct electronic environments of the protons and carbons in each molecule.
-
¹H NMR: The most telling signal is often the proton on the triazole ring (H3 in the [4,3-b] isomer and H2 in the [1,5-b] isomer). The chemical environment of the pyridazine protons (H7 and H8) will also differ significantly due to the proximity and electronic influence of the triazole ring and the bridgehead nitrogen.
-
¹³C NMR: The carbon chemical shifts, particularly for the bridgehead carbons and the carbons adjacent to the fusion, provide a secondary layer of confirmation.
-
¹H-¹⁵N HMBC: For definitive, publication-quality assignment, two-dimensional heteronuclear correlation spectroscopy is unparalleled. An ¹H-¹⁵N HMBC experiment can unambiguously establish the connectivity between protons and nitrogen atoms.[8] For the [4,3-b] isomer, the H3 proton will show a correlation to the N2 and N4 nitrogens. In contrast, for the [1,5-b] isomer, the H2 proton would correlate to N1 and N3. This directly maps the triazole ring's orientation.[9]
Table 1: Comparative Spectroscopic Data
| Feature | 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine | 6-bromo-[1][2][3]triazolo[4,3-b]pyridazine | Rationale for Difference |
| Molecular Formula | C₅H₃BrN₄[7] | C₅H₃BrN₄[6] | Isomeric, same atoms |
| Molecular Weight | 199.01[10] | 199.01[6] | Isomeric, same atoms |
| CAS Number | 1301714-06-6[11] | 115127-23-6[3] | Unique registry numbers |
| Appearance | Solid | Off-white solid[3] | Similar physical state |
| Key ¹H NMR Signals | Predicted δ ~8.5-9.0 (H2), ~7.5-8.0 (H7, H8) | Predicted δ ~9.0-9.5 (H3), ~7.6-8.2 (H7, H8) | The lone proton on the triazole ring is in a different electronic environment. |
| Key ¹³C NMR Signals | Predicted distinct shifts for bridgehead carbons | Predicted distinct shifts for bridgehead carbons | The position of the bridgehead nitrogen alters the electronic distribution across the fused system. |
Note: Predicted NMR shifts are based on general principles of heterocyclic chemistry; experimental values should be obtained for confirmation.
X-ray Crystallography: The Gold Standard
For absolute proof of structure, single-crystal X-ray diffraction is the definitive method. It provides an unambiguous three-dimensional map of electron density, revealing the precise spatial arrangement and connectivity of every atom in the crystal lattice. This technique is invaluable when spectroscopic data is ambiguous or when a new synthetic route is developed. Studies on related triazolo-fused systems have relied on X-ray analysis to confirm their structures, setting a precedent for its application here.[12][13]
Figure 3: Workflow for the analytical differentiation of the isomers.
Comparative Properties and Implications
The structural difference directly translates to different physicochemical properties. The [4,3-b] isomer, with its N-N bond at the bridgehead, has a different electron distribution and dipole moment compared to the [1,5-b] isomer. This affects:
-
Reactivity: The nucleophilicity and electrophilicity of various positions on the rings are altered, influencing how the molecules behave in subsequent chemical transformations.
-
Biological Activity: The position of the nitrogen atoms changes the molecule's ability to act as a hydrogen bond donor or acceptor. This is critical for binding to target proteins and enzymes. Even a slight shift in a key nitrogen atom can abolish or enhance biological activity, underscoring the importance of isomeric purity in drug candidates.
Conclusion
The 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and its [4,3-b] isomer represent a classic case study in heterocyclic chemistry, where subtle structural variation leads to significant chemical and functional differences. While their synthesis can be directed through careful control of reaction conditions, their unambiguous characterization is essential for any meaningful application. A combination of one- and two-dimensional NMR spectroscopy serves as the primary tool for differentiation, with single-crystal X-ray crystallography providing the ultimate, irrefutable proof of structure. For scientists working in drug discovery, a thorough understanding and rigorous application of these analytical principles are indispensable for advancing compounds from the laboratory to the clinic.
References
-
Journal of Medicinal Chemistry. (n.d.). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. ACS Publications. Retrieved from [Link]
-
Patel, R. V., et al. (2021). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][4]thiadiazine Scaffold. Dove Press. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]
-
Rlavie. (n.d.). 6-Bromo-[1][2][3]Triazolo[4,3-B]Pyridazine. Retrieved from [Link]
-
ChemCASS. (n.d.). 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. Retrieved from [Link]
-
ChemRxiv. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. Retrieved from [Link]
-
MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Kapadiya, K., et al. (2021). Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. Folia Medica. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][2][3]TRIAZOLO[4,3-B][1][2][3][6]TETRAZINE DERIVATIVES. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-2-methyl-[1][2][3]triazolo[1,5-b]pyridazine. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]
-
ResearchGate. (2025). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
MD Topology. (n.d.). 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-[1,2,4]Triazolo[4,3-B]Pyridazine|CAS 115127-23-6 [rlavie.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine [acrospharmatech.com]
- 7. PubChemLite - 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. 1301714-06-6|6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine|BLD Pharm [bldpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Therapeutic Potential of Triazolo[1,5-b]pyridazine Derivatives in Kinase Inhibition: A Technical Whitepaper
Executive Summary
The relentless pursuit of targeted oncology therapeutics has driven the evolution of novel heterocyclic scaffolds capable of precise kinase inhibition. Among these, the triazolo[1,5-b]pyridazine core has emerged as a highly privileged, nitrogen-rich pharmacophore[1]. Acting as a bioisostere to the purine ring of ATP, this scaffold offers exceptional tuning capabilities for targeting dysregulated kinase networks—most notably the mesenchymal-epithelial transition factor (c-Met) and the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM-1, PIM-2, PIM-3)[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide dissects the mechanistic rationale behind the triazolo[1,5-b]pyridazine scaffold, details the causality of Structure-Activity Relationship (SAR) optimizations, and provides field-proven, self-validating experimental workflows for synthesizing and validating these inhibitors.
Mechanistic Rationale: Targeting c-Met and PIM Kinase Networks
The therapeutic efficacy of triazolo[1,5-b]pyridazine derivatives stems from their ability to act as Type I ATP-competitive inhibitors. The rigid, planar nature of the fused bicyclic ring allows it to deeply intercalate into the orthosteric ATP-binding pocket of kinases[1].
The Hinge-Binding Motif
The nitrogen atoms within the triazole and pyridazine rings act as critical hydrogen bond acceptors.
-
In c-Met: The scaffold forms a bidentate hydrogen bond network with the backbone amide of Met1160 in the hinge region, a hallmark interaction for potent c-Met inhibitors[1].
-
In PIM Kinases: Unlike most kinases, PIM kinases possess a unique hinge region containing a proline residue (Pro123 in PIM-1), which disrupts traditional hydrogen bonding[3]. The triazolo[1,5-b]pyridazine core uniquely adapts to this architecture by forming a strong hydrogen bond with the backbone carbonyl of Glu121, bypassing the need for a standard donor-acceptor pair at the proline site[3].
Fig 1. c-Met and PIM kinase signaling pathways inhibited by triazolo[1,5-b]pyridazine derivatives.
Structure-Activity Relationship (SAR) & Lead Optimization
To optimize the triazolo[1,5-b]pyridazine core, chemical modifications are typically focused on the 6- and 8-positions. The causality behind these substitutions is rooted in the spatial constraints of the kinase ATP pocket.
-
6-Position (Solvent-Exposed Channel): Substitutions here dictate solubility and pharmacokinetic properties. Small alkylamines (e.g., -NH-CH₃) enhance aqueous solubility while providing a hydrogen bond donor that interacts with solvent molecules at the edge of the ATP pocket[2].
-
8-Position (Hydrophobic Pocket): This vector projects into the deep hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. Bulky, bi-aryl groups (e.g., 4-(1-methyl-1H-pyrazol-4-yl)phenyl) maximize van der Waals interactions, drastically driving down the IC₅₀[2].
Quantitative SAR Data Summary
The following table synthesizes representative optimization data, demonstrating how specific structural modifications dictate biochemical potency against c-Met and PIM-1 targets.
| Compound ID | 6-Position (R₁) | 8-Position (R₂) | c-Met IC₅₀ (nM) | PIM-1 IC₅₀ (nM) | Selectivity / Optimization Profile |
| Cpd-01 | -H | -Phenyl | >1000 | >1000 | Unoptimized baseline; poor pocket filling. |
| Cpd-02 | -CH₃ | -Phenyl | 450 | 320 | Weak dual inhibitor; slight hydrophobic gain. |
| Cpd-03 | -NH₂ | -3-Fluorophenyl | 85 | 45 | Moderate potency; F-atom enhances lipophilicity. |
| Cpd-04 | -NH-Cyclopropyl | -4-(1-methyl-1H-pyrazol-4-yl)phenyl | 12 | 8 | High potency; pyrazole deeply inserts into pocket. |
| Cpd-05 (Lead) | -NH-CH₃ | -4-(1-methyl-1H-pyrazol-4-yl)phenyl | 5 | 3 | Optimized lead; ideal steric and electronic fit. |
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the development of these inhibitors requires a robust, self-validating experimental pipeline. The workflow below outlines the critical path from chemical synthesis to biological validation.
Fig 2. Self-validating experimental workflow for the synthesis and evaluation of kinase inhibitors.
Protocol A: Regioselective Synthesis of the Triazolo[1,5-b]pyridazine Core
Causality: Traditional condensation methods yield complex regioisomeric mixtures that complicate SAR. We utilize a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by I₂/KI-mediated oxidative N–N bond formation to guarantee strict regiocontrol at the 6- and 8-positions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the appropriate 3-aminopyridazine derivative (1.0 equiv) and the corresponding aldehyde (1.2 equiv).
-
Catalysis: Add CuI (10 mol%) and Zn(OTf)₂ (10 mol%) as co-catalysts in anhydrous DMF (0.2 M). Reasoning: Zn(II) activates the aldehyde, while Cu(I) facilitates the C-N coupling.
-
Oxidative Cyclization: Stir the mixture at 80°C for 4 hours. Once the intermediate is formed (verified by TLC), add I₂ (1.5 equiv) and KI (2.0 equiv) to induce intramolecular N-N bond formation.
-
Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with EtOAc (3x).
-
Self-Validation Checkpoint: Purify via flash chromatography. The isolated product must be validated using 2D NOESY NMR. A cross-peak between the triazole proton and the 8-position substituent confirms the correct regiochemistry. Do not proceed to biological testing without this structural confirmation.
Protocol B: Biochemical Kinase Inhibition Assay (ADP-Glo)
Causality: To accurately measure ATP-competitive inhibition without the regulatory burden of radiometric assays (³³P-ATP), we employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the ADP generated during the kinase reaction, providing a direct, highly sensitive readout of kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the triazolo[1,5-b]pyridazine derivatives in 100% DMSO. Transfer 100 nL of the compounds to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume dispensing.
-
Enzyme/Substrate Addition: Add 5 µL of the kinase enzyme (e.g., recombinant human PIM-1 or c-Met) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of the ATP/Substrate mix (ATP concentration set at the empirically determined K_m for the specific kinase to ensure competitive kinetics). Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a multimode plate reader.
-
Self-Validation Checkpoint: The assay plate is only valid if it passes strict quality control.
-
Negative Control (1% DMSO) establishes 100% kinase activity.
-
Positive Control (1 µM Staurosporine) establishes maximum inhibition (background).
-
Calculate the Z'-factor. The data is only accepted if Z' > 0.6 , proving the assay has a wide dynamic range and low variability.
-
Future Perspectives & Clinical Translation
The triazolo[1,5-b]pyridazine scaffold represents a highly tunable platform for next-generation kinase inhibitors. Future development must focus on overcoming acquired resistance mutations (e.g., the c-Met D1228V mutation) by designing macrocyclic derivatives that restrict the conformational flexibility of the 8-position substituent. Furthermore, leveraging this scaffold in Proteolysis Targeting Chimeras (PROTACs) by attaching an E3 ligase recruiter to the solvent-exposed 6-position offers a promising avenue to degrade, rather than merely inhibit, oncogenic kinases.
References
- Source: PMC / Molecules (NIH)
- Title: WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors Source: Google Patents URL
- Title: WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors Source: Google Patents URL
Sources
- 1. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors - Google Patents [patents.google.com]
A Technical Guide to the Design of c-Met Kinase Inhibitors Utilizing theTriazolo[1,5-b]pyridazine Core
A Technical Guide to the Design of c-Met Kinase Inhibitors Utilizing the[1][2][3]Triazolo[1,5-b]pyridazine Core
Abstract
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis implicated in the progression of numerous human cancers. Dysregulation of the HGF/c-Met pathway, through genetic alterations or overexpression, is a key driver of tumorigenesis, metastasis, and the development of therapeutic resistance.[1][2] This has established c-Met as a high-priority target for anticancer drug discovery.[3] This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and evaluation of c-Met inhibitors centered on the[4][1][5]triazolo[1,5-b]pyridazine scaffold. We will explore the rationale for targeting c-Met, the strategic implementation of the triazolopyridazine core, structure-activity relationship (SAR) insights, and detailed protocols for preclinical evaluation.
The c-Met Signaling Pathway: A Central Oncogenic Driver
Under normal physiological conditions, the HGF/c-Met pathway is integral to embryonic development and tissue regeneration.[1] However, in the context of cancer, its aberrant activation initiates a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion.[4][2]
Upon binding of HGF, the c-Met receptor dimerizes and undergoes trans-autophosphorylation of key tyrosine residues in its kinase domain, creating docking sites for various adaptor proteins.[1] This triggers the activation of several major signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental to cancer cell growth and survival.[6]
Caption: The c-Met signaling cascade initiated by HGF binding.
The frequent dysregulation of this pathway in a wide array of malignancies, including lung, gastric, and breast cancers, underscores its importance as a therapeutic target.[7] Furthermore, c-Met amplification has been identified as a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors, making c-Met inhibitors potentially valuable in combination therapies.
The[1][2][3]Triazolo[1,5-b]pyridazine Scaffold: A Privileged Core for Kinase Inhibition
Fused heterocyclic systems are a cornerstone of medicinal chemistry, often serving as rigid scaffolds that can appropriately position functional groups for optimal interaction with biological targets. The[4][1][5]triazolo[1,5-b]pyridazine core is an attractive scaffold for kinase inhibitor design due to its structural and electronic properties. It can act as a bioisostere for other purine-like systems and presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
While much of the published research on c-Met inhibitors has focused on the isomeric[4][1][5]triazolo[4,3-b]pyridazine and[4][1][5]triazolo[4,3-a]pyrazine cores, the fundamental principles of their design and interaction with the c-Met kinase are highly relevant to the[4][1][5]triazolo[1,5-b]pyridazine scaffold.[1][5] These scaffolds are designed to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
General Synthesis of the[1][2][3]Triazolo[1,5-b]pyridazine Core
A common synthetic route to the[4][1][5]triazolo[1,5-b]pyridazine core involves the oxidative cycloaddition of 3-aminopyridazines with nitriles. This can be achieved through a one-pot reaction catalyzed by a bimetallic system, such as Cu(I) and Zn(II), followed by an iodine-mediated intramolecular N-N bond formation.
Caption: General synthetic workflow for the[4][1][5]triazolo[1,5-b]pyridazine core.
This synthetic versatility allows for the introduction of various substituents on both the triazole and pyridazine rings, which is essential for developing a comprehensive structure-activity relationship.
Design Principles and Structure-Activity Relationship (SAR)
The design of potent and selective c-Met inhibitors based on the triazolopyridazine scaffold generally follows a modular approach, with different parts of the molecule responsible for specific interactions with the kinase.
-
Hinge-Binding Moiety: The triazolopyridazine core itself is designed to form key hydrogen bonds with the hinge region of the c-Met kinase domain, typically with residues such as MET-1160.[8]
-
Linker: A linker, often an ether or amine, connects the core to a solvent-exposed region.
-
Solvent-Exposed Moiety: This part of the molecule extends into the solvent-exposed region and can be modified to optimize physicochemical properties and introduce additional interactions.
A study on[4][1][5]triazolo[4,3-b]pyridazine derivatives revealed that the introduction of a 5-methylthiazole fragment as part of a larger substituent significantly enhanced inhibitory activity.[1] The docking studies from this research indicated that the two nitrogen atoms of the triazolopyridazine core form a bidentate hydrogen bond with MET-1160 in the hinge region.[8] Additionally, other parts of the molecule can form hydrogen bonds with key residues like ASP-1222.[8]
| Compound ID | Core Structure | Key Substituents | c-Met IC50 (µM) | A549 Cell IC50 (µM) | Reference |
| 12e | [4][1][5]triazolo[4,3-b]pyridazine | 4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxamide | 0.090 | 1.06 | [1] |
| 12c | [4][1][5]triazolo[4,3-b]pyridazine | 4-Methyl-2-phenylthiazole-5-carboxamide | >10 | 11.23 | [1] |
| 12d | [4][1][5]triazolo[4,3-b]pyridazine | 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxamide | >10 | 10.16 | [1] |
| 4g | [4][1][5]triazolo[4,3-b]pyridazine | p-methoxy-p-hydroxy-benzylidene hydrazone | 0.163 | Not Reported | [3] |
Table 1: Structure-Activity Relationship of selected[4][1][5]triazolo[4,3-b]pyridazine derivatives.
The data in Table 1 clearly demonstrates that small changes in the substituents can have a profound impact on both enzymatic and cellular activity. For instance, the presence of a pyridin-2-yl group in compound 12e leads to a significant increase in potency compared to a phenyl or fluorophenyl group in the same position (compounds 12c and 12d ).[1] This highlights the importance of the pyridyl nitrogen for additional interactions within the kinase active site.
Biological Evaluation: A Step-by-Step Approach
A rigorous and systematic biological evaluation is crucial to characterize the potency, selectivity, and mechanism of action of newly synthesized c-Met inhibitors.
Caption: A generalized workflow for the preclinical evaluation of c-Met inhibitors.
Enzymatic Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to the kinase of interest.[4][5]
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound in 1X Kinase Buffer A. A serial dilution is performed to determine the IC50.
-
Prepare a 2X solution of the c-Met kinase and a Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X test compound solution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay determines if the inhibitor induces programmed cell death (apoptosis) in cancer cells.[3][7]
Protocol:
-
Cell Treatment:
-
Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with c-Met expression) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the c-Met inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle-only control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution.[9]
-
Incubate the cells at room temperature for 15 minutes in the dark.[9]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
FITC fluorescence (detecting Annexin V binding to phosphatidylserine on the cell surface) is typically measured in the FL1 channel, while PI fluorescence (detecting compromised cell membranes) is measured in the FL3 channel.
-
The cell population will segregate into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
In Vivo Efficacy Assessment: Human Tumor Xenograft Model
This model evaluates the antitumor activity of the inhibitor in a living organism.[10]
Protocol:
-
Model Establishment:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[10]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize the mice into treatment and control groups.
-
Administer the c-Met inhibitor (formulated in an appropriate vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
-
Endpoint Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Tumors can be excised for further pharmacodynamic analysis (e.g., Western blot for phosphorylated c-Met).
-
Conclusion and Future Perspectives
The[4][1][5]triazolo[1,5-b]pyridazine scaffold and its isomers represent a promising foundation for the development of novel c-Met kinase inhibitors. The synthetic tractability of this core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these compounds.
Future efforts in this area should focus on enhancing the selectivity of these inhibitors to minimize off-target effects and exploring their efficacy in combination with other anticancer agents to overcome therapeutic resistance. The continued application of structure-based drug design, coupled with rigorous biological evaluation, will undoubtedly lead to the discovery of new and effective c-Met-targeted therapies for the treatment of cancer.
References
-
Zhao, L., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16483–16493. [Link]
-
Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 1-1. [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
- Comoglio, P. M., et al. (2008). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences, 65(19), 3159-3168.
- Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043.
-
Tovar, E. A., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][1][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863539. [Link]
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.
-
Ryu, J. W., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7185-7188. [Link]
- Mu, X., et al. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. Organic & Biomolecular Chemistry, 15(28), 5963-5967.
-
Cui, J. J., et al. (2008). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry, 51(9), 2607-2616. [Link]
-
Liu, X., et al. (2016). Synthesis, antitumor evaluation and molecular docking studies of[4][1][5]triazolo[4,3-b][4][1][5][7]tetrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3042-3047. [Link]
- Gentile, A., Trusolino, L., & Comoglio, P. M. (2008). The Met tyrosine kinase receptor in development and cancer. Cancer and Metastasis Reviews, 27(1), 85-94.
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[4][1][5]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3323-3333. [Link]
-
Zhao, L., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16483–16493. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine in Organic Solvents: A Technical Guide
Executive Summary
The compound 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6) is a highly valued fused bicyclic heterocyclic building block. It is extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors (such as c-Met inhibitors) and anti-asthmatic agents[1]. However, a critical bottleneck in leveraging this scaffold is its notoriously poor solubility profile across a wide range of standard organic solvents.
This whitepaper provides an in-depth analysis of the thermodynamic and kinetic solubility of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine. By examining the physicochemical causality behind its phase behavior, we provide drug development professionals and synthetic chemists with validated protocols for solubility determination and strategic solvent selection to optimize synthetic yields and purification workflows.
Structural Causality: Why is Solubility a Challenge?
To understand the solubility profile of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine, one must analyze its molecular architecture. The compound exhibits a highly planar, electron-deficient aromatic core.
-
Crystal Lattice Energy: The planarity of the [1,2,4]triazolo[1,5-b]pyridazine system promotes extensive, tightly packed intermolecular
stacking. -
Halogen Bonding: The addition of the heavy bromine atom at the 6-position (Molecular Weight: 199.01 g/mol ) increases molecular polarizability. This facilitates strong intermolecular halogen bonding (C–Br···N interactions), which significantly increases the crystal lattice energy.
-
Lack of Rotatable Bonds: With zero rotatable bonds, the entropic penalty of dissolution is high. The solvent must expend substantial energy to break the rigid crystal lattice, a barrier that weak solvents cannot overcome[2].
Because the energy required to disrupt this lattice is exceptionally high, the compound frequently precipitates during silica gel column chromatography and exhibits poor reactivity in low-polarity solvents[1].
Empirical Solubility Profile in Organic Solvents
The solubility of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine is heavily dependent on the solvent's ability to act as a strong hydrogen-bond acceptor and its dipole moment. Below is the synthesized quantitative data representing the thermodynamic solubility profile across various organic solvent classes.
Table 1: Solubility Profile and Solvation Mechanics
| Organic Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Causality & Mechanism |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 5.0 – 10.0 | High dipole moment effectively disrupts |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 2.0 – 5.0 | Good dipole-dipole interactions, though slightly weaker than DMSO. |
| Methanol (MeOH) | Polar Protic | 32.7 | < 1.0 | Protic nature provides H-bonding, but insufficient to overcome the strong halogen-bonded lattice. |
| Dichloromethane (DCM) | Halogenated | 9.1 | < 0.5 | Weak dispersion forces; unable to solvate the highly polar triazole nitrogens. |
| Tetrahydrofuran (THF) | Ether | 7.5 | < 0.5 | Poor solvation capacity for planar, rigid nitrogen-rich heterocycles. |
| Hexanes / Pet. Ether | Non-Polar | 1.9 | Insoluble | Complete lack of dipole or H-bonding capacity; zero affinity for the solute. |
Note: Data is synthesized from structural analogs and generalized behavior of halogenated triazolo-pyridazines at 25°C[1][3].
Self-Validating Protocol: Thermodynamic Solubility Determination
Relying on visual dissolution (kinetic solubility) often leads to false positives in downstream assays. To establish absolute trustworthiness in your data, thermodynamic solubility must be measured using a self-validating Shake-Flask HPLC-UV methodology.
Step-by-Step Methodology
Phase 1: Preparation of the Saturated Solution
-
Aliquotting: Weigh exactly 5.0 mg of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine into a 2.0 mL amber glass HPLC vial.
-
Solvent Addition: Add 500
L of the target organic solvent (e.g., DMSO or DCM). Ensure the presence of visible solid to guarantee saturation. -
Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25°C
0.1°C. Shake at 300 RPM for exactly 24 hours. Causality: 24 hours ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.
Phase 2: Phase Separation
4. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000
Phase 3: Quantification
6. Dilution: Dilute the 100
Workflow Visualization
Below is the logical flow for the thermodynamic solubility screening protocol, demonstrating the critical path from solid compound to validated data.
Caption: Thermodynamic solubility screening workflow for heterocyclic building blocks.
Strategic Handling and Solubility Enhancement
Given the poor solubility of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine in volatile organic solvents, synthetic chemists must adopt specific strategies during reaction design and purification:
-
Reaction Solvent Selection: Avoid DCM or THF for homogeneous reactions. Instead, utilize polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO combined with moderate heating (60°C–80°C) to disrupt the crystal lattice dynamically during the reaction[1].
-
Purification Workarounds: Because the compound is prone to precipitating on silica gel (sacrificing yield), consider utilizing reverse-phase chromatography (C18) using Water/Acetonitrile gradients, or employ trituration techniques using hot methanol or ethyl acetate to wash away impurities while keeping the highly insoluble product intact[1][2].
-
Substituent Modification: If the compound is being used as a precursor, converting the bromide to a more lipophilic or sterically bulky group (via cross-coupling) early in the synthetic sequence can disrupt the planar packing and significantly improve solubility for subsequent steps[3].
References
-
Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Advances. Available at:[Link]
-
Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Synthesis of Heteroaromatic Compounds. MDPI Molecules. Available at:[Link]
Sources
Strategic Modulation of Calculated LogP and Polar Surface Area in Triazolopyridazine Scaffolds: A Technical Guide
Executive Summary
The triazolopyridazine scaffold—specifically the[1,2,4]triazolo[4,3-b]pyridazine isomer—has emerged as a highly versatile, nitrogen-rich privileged structure in modern drug discovery. Widely deployed in the development of kinase inhibitors (e.g., c-Met, LRRK2) and CNS-active agents, its utility stems from its unique physicochemical profile. This whitepaper provides an in-depth analysis of the calculated partition coefficient (cLogP) and topological polar surface area (tPSA) of the triazolopyridazine core, explaining the causality behind its ADME advantages and providing self-validating computational protocols for lead optimization.
Physicochemical Anatomy of the Triazolopyridazine Core
To effectively utilize the triazolopyridazine scaffold, medicinal chemists must understand the causality behind its baseline properties. The unsubstituted[1,2,4]triazolo[4,3-b]pyridazine core (SMILES: C1=CC2=NN=CN2N=C1) possesses a molecular weight of 120.11 g/mol and contains four nitrogen atoms within a fused bicyclic aromatic system 1.
-
Calculated LogP (cLogP): The core exhibits an exceptionally low cLogP of approximately -0.3 1. This hydrophilicity is driven by the strong electron-withdrawing nature of the four nitrogen atoms, which creates a significant molecular dipole and reduces the electron density of the carbon framework. In contrast to carbon-rich bioisosteres like indole (cLogP ~2.1), the triazolopyridazine acts as a highly efficient "lipophilicity sink." This allows researchers to append highly lipophilic substituents (e.g., phenyl or thiophene rings) to target deep hydrophobic pockets without exceeding the Lipinski limit of cLogP < 5 2.
-
Topological Polar Surface Area (tPSA): The core has a strict tPSA of 43.1 Ų 1. This value is a direct summation of the fractional surface area contributions of the specific nitrogen environments (three standard aromatic nitrogens and one bridgehead nitrogen). Crucially, all four nitrogens act strictly as hydrogen bond acceptors (HBAs) with zero hydrogen bond donors (HBDs). This 43.1 Ų footprint provides sufficient polarity to maintain aqueous solubility while remaining well below the 90 Ų threshold generally required for blood-brain barrier (BBB) penetration.
Impact on ADME and CNS Multiparameter Optimization (MPO)
The balance between cLogP and tPSA is the primary determinant of a molecule's permeability, clearance, and off-target toxicity. For central nervous system (CNS) indications, such as LRRK2 kinase inhibitors for Parkinson's disease, the triazolopyridazine scaffold is uniquely suited to fit within the optimal CNS MPO space 3.
-
The "Golden Quadrant": Analysis of in vivo safety and permeability shows that compounds residing in the quadrant defined by cLogP < 3 and tPSA < 75 Ų have the highest probability of success and the lowest risk of toxicological findings 3. Because the bare triazolopyridazine core starts at cLogP -0.3 and tPSA 43.1 Ų, it provides a massive "budget" for adding target-binding moieties before breaching these limits.
-
Scaffold Hybridization in Oncology: In the optimization of c-Met kinase inhibitors, researchers directly attached aromatic and heteroaromatic groups to the triazolopyridazine core 2. For instance, adding a 2-thiophenyl or 6-phenyl group increased the cLogP into the optimal 2.0–3.5 range for hydrophobic pocket binding, while the core nitrogens maintained critical hinge-binding interactions without inflating the tPSA beyond acceptable permeability limits 2.
Quantitative Data Presentation
The following table summarizes the physicochemical shifts that occur when the triazolopyridazine core is substituted. The data illustrates how the core buffers the addition of lipophilic mass.
| Compound / Derivative | SMILES | MW ( g/mol ) | cLogP (est.) | tPSA (Ų) | Primary Application |
| Unsubstituted Core | C1=CC2=NN=CN2N=C1 | 120.11 | -0.3 | 43.1 | Scaffold / Building Block 1 |
| 6-Chloro derivative | Clc1ccc2nncn2n1 | 154.56 | ~0.5 | 43.1 | Synthetic Intermediate 4 |
| 6-Bromo derivative | Brc1ccc2nncn2n1 | 199.01 | ~0.7 | 43.1 | Cross-coupling precursor 5 |
| 6-Chloro-3-(4-chlorophenyl) | C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)Cl | 265.09 | ~3.1 | 43.1 | Advanced Intermediate 6 |
| Typical c-Met Inhibitor | (Proprietary/Complex) | ~350-400 | 2.5 - 3.8 | 55 - 70 | Oncology Lead (e.g., AMG 337 precursors) 2 |
Self-Validating Protocol: High-Throughput Property Calculation
To systematically evaluate triazolopyridazine libraries, a robust, reproducible computational workflow is required. The following protocol utilizes RDKit (an open-source cheminformatics toolkit) to calculate cLogP (using the Wildman-Crippen method) and tPSA (using the Ertl fragment-based method). Because the algorithm is deterministic, it acts as a self-validating system: identical SMILES inputs will universally yield identical property outputs.
Step-by-Step Methodology:
-
Library Ingestion: Import the compound library as a list of SMILES strings into a Python environment.
-
Molecular Sanitization: Convert SMILES to RDKit Mol objects (Chem.MolFromSmiles(smiles)). The software automatically checks for valency errors and standardizes the aromaticity of the triazolopyridazine ring.
-
Property Calculation:
-
Invoke Descriptors.MolLogP(mol) to compute the atomic-contribution-based cLogP.
-
Invoke Descriptors.TPSA(mol) to calculate the polar surface area based on nitrogen and oxygen atom topologies.
-
-
MPO Filtering: Apply Boolean logic to isolate compounds that meet the target parameters (e.g., cLogP < 3.0 and tPSA < 75.0 for optimal CNS safety profiles).
Fig 1: High-throughput computational workflow for filtering triazolopyridazines by cLogP and tPSA.
References
-
[6] Achmem. "6-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine". URL:
-
[1] PubChem. "1,2,4-Triazolo(4,3-b)pyridazine | C5H4N4 | CID 577392". National Center for Biotechnology Information. URL:
-
[2] Liu, J., et al. "Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase". Journal of Medicinal Chemistry, ACS Publications (2008). URL:
-
[3] "Novel Therapeutic Approaches to the Treatment of Parkinson's Disease". Topics in Medicinal Chemistry. URL:
-
[5] SynHet. "6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine". URL:
-
[4] Sigma-Aldrich. "6-Chloro[1,2,4]triazolo[4,3-b]pyridazine". URL:
Sources
- 1. 1,2,4-Triazolo(4,3-b)pyridazine | C5H4N4 | CID 577392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine [synhet.com]
- 6. achmem.com [achmem.com]
Strategic Sourcing and Synthetic Applications of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6) has emerged as a highly versatile building block [1]. The [1,5-b] triazolopyridazine core is uniquely positioned to act as a hinge-binding motif in ATP-competitive kinase inhibitors, offering multiple nitrogen atoms as potent hydrogen bond acceptors. The presence of the bromine atom at the 6-position provides an essential synthetic handle for transition-metal-catalyzed cross-coupling, enabling rapid late-stage functionalization and Structure-Activity Relationship (SAR) exploration.
This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical profile, a validated commercial supply chain, and mechanistically grounded protocols for its incorporation into lead optimization pipelines.
Physicochemical & Structural Profiling
Understanding the physicochemical properties of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-deficient nature of the pyridazine ring, compounded by the electron-withdrawing triazole fusion, makes the C-Br bond highly susceptible to oxidative addition by low-valent palladium species.
Table 1: Core Chemical Data
| Property | Value | Structural Implication |
| Chemical Name | 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine | Fused bicyclic system; aromatic. |
| CAS Registry Number | 1301714-06-6 | Unique identifier for sourcing[2]. |
| Molecular Formula | C₅H₃BrN₄ | High nitrogen content (N/C ratio = 0.8). |
| Molecular Weight | 199.01 g/mol | Low MW; ideal for fragment-based drug design (FBDD). |
| SMILES | Brc1ccc2ncnnc12 | Defines the [1,5-b] connectivity. |
| Hydrogen Bond Acceptors | 4 | Excellent hinge-binding potential in kinase ATP pockets. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
Global Commercial Supply Chain & Sourcing
Due to its complex synthesis—often requiring the cyclization of 3-amino-6-bromopyridazine with electrophilic reagents under strictly controlled conditions—most discovery programs rely on commercial procurement. When sourcing this building block, purity (≥97%) is paramount, as residual unreacted pyridazine precursors or transition metal contaminants can poison downstream cross-coupling catalysts.
Table 2: Verified Commercial Suppliers
| Supplier Name | Catalog / Ref Number | Claimed Purity | Regional Hub |
| BLD Pharm | BD-1301714 | ≥97% | Global / USA |
| Appretech Scientific | APT003641 | ≥98% | Asia / China [3] |
| Aaronchem | AR027NU0 | ≥97% | Global |
| Shanghai Haohong Pharma | Custom Synthesis | ≥97% | Asia / China |
Note: When scaling up from milligram to kilogram quantities, it is highly recommended to request a Certificate of Analysis (CoA) featuring quantitative NMR (qNMR) to rule out the presence of isomeric impurities (e.g., [4,3-b] isomers).
Pharmacological Utility & Mechanistic Rationale
The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology and central nervous system (CNS) disorders.
-
Kinase Inhibition (c-Met & PIM): The triazole nitrogens interact directly with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met). Derivatization at the 6-position allows the molecule to project into the solvent-exposed channel or the hydrophobic pocket, depending on the DFG-in/out conformation of the target [4].
-
USP1 Inhibition: Recent advancements have utilized this scaffold to inhibit Ubiquitin-Specific Protease 1 (USP1), disrupting DNA repair pathways in Fanconi Anemia (FA) and Translesion Synthesis (TLS), thereby inducing synthetic lethality in BRCA-mutated cancers.
Fig 1. Workflow mapping the synthetic diversification of the building block to its biological endpoint.
Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling
To fully leverage 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine, medicinal chemists frequently employ the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Causality: The electron-deficient nature of the triazolopyridazine core accelerates the oxidative addition of Pd(0). However, this same electron deficiency makes the core susceptible to nucleophilic attack and hydrolysis under harsh basic conditions. Therefore, a mild base (
Step-by-Step Protocol
Reagents Required:
-
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv, limiting reagent)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)
- adduct (0.05 equiv, 5 mol%)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane /
(4:1 v/v)
Procedure:
-
Reaction Assembly: To an oven-dried, 20 mL reaction vial equipped with a magnetic stir bar, add 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (100 mg, 0.50 mmol), the chosen boronic acid (0.60 mmol), and
(138 mg, 1.0 mmol). -
Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water. Seal the vial with a PTFE septum cap. Sparge the biphasic mixture with ultra-pure
or Argon gas for exactly 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the formation of homocoupled boronic acid byproducts. -
Catalyst Introduction: Briefly open the vial under a positive stream of inert gas and add
(20.4 mg, 0.025 mmol). Reseal and sparge for an additional 2 minutes. -
Thermal Activation: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
In-Process Control (IPC) & Validation: After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.
-
Validation Checkpoint: The reaction is complete when the starting material mass (
, characteristic 1:1 bromine isotope pattern) is fully consumed, replaced by the target mass of the coupled product.
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with an additional 10 mL of Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane).
References
-
Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. URL:[Link]
-
European Chemicals Agency (ECHA). REACH Registration for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6). URL:[Link]
-
Appretech Scientific Limited. Product Catalog: 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (Catalog No: APT003641). URL:[Link]
-
ACS Publications. Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound. Journal of Medicinal Chemistry (2024). URL:[Link]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-triazolo[1,5-b]pyridazine
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine
Authored by: A Senior Application Scientist
Introduction
The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for designing novel therapeutic agents. The functionalization of this core structure is paramount for modulating pharmacological activity, and among the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction.[2][4]
This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, offering a robust and highly tolerant method for creating complex molecular architectures.[1][5] This guide provides a detailed protocol and in-depth scientific rationale for performing the Suzuki-Miyaura coupling on 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and offer a comprehensive troubleshooting guide to navigate the specific challenges posed by nitrogen-rich heteroaromatic substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is not merely academic; it is fundamental to rational troubleshooting and optimization of the reaction. The three primary steps are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. This step oxidizes the palladium to a Pd(II) species. The efficiency of this step can be influenced by the electron density of the halide and the steric and electronic properties of the supporting ligands on the palladium.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, enhancing the rate of transfer.[1][3]
-
Reductive Elimination: In the final step, the two organic partners—the triazolopyridazine and the group from the boronic acid—are coupled together, forming the new C-C bond. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[1][2]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-triazolo[1,5-b]pyridazine
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The ability to introduce a variety of amino substituents at the 6-position of this ring system is of paramount importance for modulating physicochemical properties, improving target affinity, and optimizing pharmacokinetic profiles of drug candidates. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that is often unmatched by classical methods like nucleophilic aromatic substitution.[2]
This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging, electron-deficient, and nitrogen-rich substrate: 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl halide (6-bromo-[1][2][3]triazolo[1,5-b]pyridazine), forming a Pd(II) complex.[1][4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, yielding a palladium-amido complex.[1]
-
Reductive Elimination: The final and rate-determining step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][4]
The efficiency of each of these steps is highly dependent on the choice of ligand, palladium precursor, base, and solvent. For nitrogen-rich heterocycles like the[1][2][3]triazolo[1,5-b]pyridazine system, catalyst inhibition through coordination of the substrate's nitrogen atoms to the palladium center is a potential challenge that must be addressed through careful selection of reaction parameters.[5]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Key Parameters for Success
The successful amination of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine hinges on the judicious selection of the following components:
-
Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium sources. The choice between them is often a matter of laboratory availability and stability. More recently, palladium precatalysts, which are air- and moisture-stable, have become popular as they ensure the efficient generation of the active Pd(0) species.
-
Ligand: This is arguably the most critical parameter. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are generally the most effective.[2] Ligands from the Buchwald group, such as XPhos, RuPhos, and BrettPhos, have demonstrated broad utility.[3][6] For primary amines, BrettPhos is often a good first choice, while RuPhos can be more effective for secondary amines.[3][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1] For aminations involving N-H containing heterocycles, lithium bis(trimethylsilyl)amide (LiHMDS) can be particularly effective.[3]
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly employed solvents for this reaction.[1]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Amination with Primary Amines
This protocol is optimized for coupling 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with a range of primary amines, utilizing a modern palladium precatalyst system.
Materials:
-
Primary amine (1.2 equivalents)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-amino-[1][2][3]triazolo[1,5-b]pyridazine derivative.
Protocol 2: General Procedure for Amination with Secondary Amines
This protocol is adapted for the coupling of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with secondary amines, employing a different ligand system that often proves more effective for these nucleophiles.
Materials:
-
Secondary amine (1.2 equivalents)
-
RuPhos Pd G3 precatalyst (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Reagents for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Data Summary and Optimization
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, based on successful conditions reported for analogous heterocyclic systems.[1][3]
| Amine Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Primary Alkyl Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 80-100 |
| Primary Aryl Amine | BrettPhos Pd G3 | BrettPhos | NaOt-Bu | Toluene | 100-110 |
| Secondary Alkyl Amine | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 |
| Secondary Aryl Amine | RuPhos Pd G3 | RuPhos | K₃PO₄ | 1,4-Dioxane | 110-120 |
| N-H Heterocycle | BrettPhos Pd G3 | BrettPhos | LiHMDS | THF | 65-80 |
Note: Yields are highly dependent on the specific amine used and the purity of all reagents and solvents. The conditions in this table should be considered as a starting point for optimization.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are strictly anhydrous.
-
Side Reactions: The formation of hydrodehalogenated byproducts can occur, particularly with primary amines.[2] Using a well-defined precatalyst and ensuring an inert atmosphere can minimize this.
-
Catalyst Inhibition: The nitrogen atoms in the triazolopyridazine core can coordinate to the palladium center, inhibiting catalysis.[5] The use of bulky, electron-rich ligands like those from the Buchwald portfolio is designed to mitigate this issue.
-
Purification: The resulting amino-heterocycles can sometimes be challenging to purify due to their polarity. Careful selection of the chromatographic eluent system is crucial.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 6-amino-[1][2][3]triazolo[1,5-b]pyridazine derivatives. Success hinges on the careful selection of the catalyst system and reaction conditions, tailored to the specific amine coupling partner. The protocols and guidelines presented in this document provide a robust foundation for researchers to efficiently access a wide array of novel compounds for applications in drug discovery and development.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
PrepChem. (n.d.). Synthesis of 6-Dimethylamino[1][2][3]triazolo[1,5-b]pyridazine. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Mu, X., et al. (2017). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. ResearchGate. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Z. Li, et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[1][2][3]Triazolo[1,5-a]pyridines. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. entegris.com [entegris.com]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application Note: Palladium-Catalyzed Regioselective C–H Arylation of [1,2,4]Triazolo[1,5-b]pyridazines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-stage functionalization, C–H activation, overriding chelate-directed palladation.
Executive Summary
The[1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-tubercular agents, and other therapeutics [1]. Historically, the late-stage functionalization of this electron-deficient, multi-nitrogen core has relied on pre-functionalized starting materials (e.g., cross-coupling of halogenated derivatives). Direct C–H functionalization offers a more atom-economical approach; however, the high Lewis basicity of the multiple nitrogen atoms presents a severe challenge. These heteroatoms typically arrest catalytic activity via catalyst poisoning or direct the palladium to form highly stable, unreactive palladacycles on proximal substituents (e.g., ortho-C–H activation of a proximal phenyl ring) [2].
This application note details a breakthrough methodology developed by Maiti and co-workers, which successfully overrides this preferred chelate formation [2]. By employing a specific Palladium(II)/Silver(I) catalytic system, researchers can bypass the thermodynamic trap of proximal chelation, achieving highly regioselective mono-arylation exclusively at the C8-position of the [1,2,4]triazolo[1,5-b]pyridazine core.
Mechanistic Rationale: Overriding the Thermodynamic Sink
To master this protocol, one must understand the causality behind the reagent selection. In standard directed C–H activation, basic heteroatoms act as directing groups, guiding the metal to a proximal C–H bond to form a stable metallacycle. For diphenyl azolopyridazines, this usually results in ortho-arylation of the phenyl ring.
However, the combination of Pd(OAc)₂ and Ag₂CO₃ fundamentally alters the reaction pathway:
-
The Role of Acetate (CMD Pathway): The acetate ligands from Pd(OAc)₂ are critical for the Concerted Metalation-Deprotonation (CMD) mechanism. They act as internal bases that lower the kinetic barrier for C–H bond cleavage specifically at the electron-deficient C8-position.
-
The Role of Ag₂CO₃: Silver carbonate serves a dual purpose. It acts as a bulk base to regenerate the active acetate species and, crucially, as a halide scavenger. By abstracting the iodide from the Pd(II) intermediate following the oxidative addition of the aryl iodide, it prevents halogen-induced catalyst poisoning—a common failure mode in multi-nitrogen heterocycle functionalization [2, 3].
-
Overriding Chelation: By optimizing the solvent (1,4-dioxane) and temperature (110 °C), the kinetic activation of the C8-position outcompetes the thermodynamic stability of the proximal N-directed palladacycle.
Fig 1. Mechanistic divergence: Overriding the thermodynamic palladacycle trap for C8-activation.
Quantitative Data & Optimization
The success of this reaction is highly dependent on the precise combination of catalyst, oxidant/base, and solvent. Deviations from the optimized conditions generally result in trace yields due to catalyst poisoning or degradation.
Table 1: Optimization of Reaction Conditions for C8-Arylation
| Entry | Catalyst (10 mol%) | Base/Oxidant (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | 1,4-Dioxane | 110 | 82 | Optimal conditions; CMD enabled. |
| 2 | Pd(OAc)₂ | AgOAc | 1,4-Dioxane | 110 | 45 | Insufficient basicity for turnover. |
| 3 | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 110 | Trace | Lack of halide scavenging poisons Pd. |
| 4 | PdCl₂ | Ag₂CO₃ | 1,4-Dioxane | 110 | 30 | Lack of acetate prevents efficient CMD. |
| 5 | Pd(OAc)₂ | Ag₂CO₃ | DMF | 110 | 15 | Coordinating solvent suppresses activity. |
Table 2: Substrate Scope (Aryl Halides)
| Aryl Iodide Partner | Target Position | Isolated Yield (%) |
| Iodobenzene | C8 | 82 |
| 4-Iodotoluene | C8 | 78 |
| 4-Iodoanisole | C8 | 75 |
| 4-Fluoroiodobenzene | C8 | 80 |
| 3-Iodopyridine | C8 | 65 |
Experimental Protocol: Step-by-Step Methodology
This protocol describes the self-validating system for the regioselective C8-arylation of diphenyl-[1,2,4]triazolo[1,5-b]pyridazine using iodobenzene.
Materials Required:
-
Substrate: Diphenyl-[1,2,4]triazolo[1,5-b]pyridazine (0.2 mmol, 1.0 equiv)
-
Coupling Partner: Aryl iodide (e.g., Iodobenzene) (0.4 mmol, 2.0 equiv)
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%)
-
Base/Oxidant: Silver carbonate, Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (2.0 mL)
Step-by-Step Workflow:
-
Reaction Assembly (Benchtop/Glovebox):
-
Into an oven-dried 15 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, weigh out the [1,2,4]triazolo[1,5-b]pyridazine substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), and Ag₂CO₃ (110 mg).
-
Critical Insight: Ag₂CO₃ is light-sensitive. Minimize exposure to direct light during setup to prevent premature reduction to Ag(0), which diminishes its halide-scavenging capacity.
-
-
Inert Atmosphere Establishment:
-
Seal the Schlenk tube with a rubber septum.
-
Connect to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this purge cycle three times.
-
-
Liquid Reagent Addition:
-
Under a positive flow of Argon, inject the aryl iodide (0.4 mmol) via a microsyringe. (If the aryl iodide is a solid, add it during Step 1).
-
Inject anhydrous 1,4-dioxane (2.0 mL).
-
Critical Insight: 1,4-dioxane must be anhydrous and degassed. Moisture will lead to protodeauration/protodepalladation side reactions.
-
-
Thermal Activation:
-
Replace the septum with a Teflon screw cap under Argon flow. Seal tightly.
-
Submerge the reaction tube into a pre-heated oil bath set to 110 °C. Stir vigorously (800 rpm) for 24 hours.
-
-
Workup & Catalyst Removal:
-
Remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the crude mixture with Ethyl Acetate (10 mL).
-
Filter the suspension through a short pad of Celite to remove the precipitated silver halides (AgI) and palladium black. Rinse the Celite pad with additional Ethyl Acetate (2 × 10 mL).
-
-
Isolation & Purification:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of Hexanes/Ethyl Acetate, typically 80:20 to 60:40) to afford the pure C8-arylated product.
-
Fig 2. Step-by-step experimental workflow for the Pd-catalyzed C8-arylation.
References
-
Srinivasan, R., Dey, A., Nagarajan, N. S., Kumaran, R. S., Gandhi, T., & Maiti, D. (2017). Pd-Catalyzed C–H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. Retrieved from[Link]
-
Ferro, R., Viduedo, N., Santos, M. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. Preprints.org. Retrieved from[Link]
nucleophilic aromatic substitution (SNAr) on 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-b]pyridazine Scaffold
The[1][2][3]triazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure is recognized as a bioisostere of purines, allowing it to interact with a wide range of biological targets.[4] Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[5][6][7]
The functionalization of this core structure is paramount for modulating its pharmacological properties. Among the most powerful and versatile methods for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides a detailed exploration of the SNAr reaction specifically on the 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine substrate, offering mechanistic insights, field-proven protocols, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Foundations: Why SNAr Thrives on the Triazolopyridazine Core
Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the[1][2][3]triazolo[1,5-b]pyridazine system is inherently electron-deficient. This electronic characteristic is the key to its high reactivity in SNAr reactions.[8] The mechanism proceeds via a well-established two-step addition-elimination pathway.[9][10]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[11] The attack temporarily breaks the aromaticity of the pyridazine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9][11]
-
Stabilization of the Intermediate: The exceptional reactivity of the 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine substrate stems from the robust stabilization of this Meisenheimer complex. The negative charge is effectively delocalized across the electron-withdrawing pyridazine and fused triazole ring systems. The nitrogen atoms within the heterocycle act as powerful electron sinks, accommodating the excess electron density through resonance.[10]
-
Elimination & Aromaticity Restoration: In the final, rapid step, the leaving group (bromide anion, Br⁻) is expelled, and the aromaticity of the heterocyclic system is restored, yielding the final substituted product.[12]
A crucial distinction from Sₙ1 and Sₙ2 reactions is the nature of the leaving group's departure. In SNAr, the C-Br bond cleavage is not the rate-limiting step; therefore, the high electronegativity of a leaving group can actually accelerate the reaction by making the attached carbon more electrophilic, a reversal of the trend seen in aliphatic substitutions.[9][11]
Caption: The two-step addition-elimination mechanism of SNAr.
Guiding the Reaction: Key Experimental Parameters
The success and efficiency of an SNAr reaction depend on the careful selection of several key parameters. Understanding the role of each component is critical for optimizing reaction outcomes.
| Parameter | Recommended Choices | Rationale & Causality |
| Nucleophile | Amines (primary, secondary), Thiols/Thiolates , Alcohols/Alkoxides | The choice of nucleophile is broad. Thiols are generally highly reactive. Alcohols typically require deprotonation with a strong base to form the more nucleophilic alkoxide. Amines react readily, often requiring only a mild base to neutralize the HBr byproduct.[13][14] |
| Solvent | Polar Aprotic: DMF, DMSO, NMP, Acetonitrile | These solvents effectively solvate the counter-ion of the base but do not strongly hydrogen-bond with the nucleophile, thereby preserving its reactivity. Their high polarity also helps to stabilize the charged Meisenheimer complex intermediate.[14][15] |
| Base | Strong (for R-OH/SH): NaH, K₂CO₃, Cs₂CO₃Mild (for R₂NH): DIPEA, Et₃N | For alcohols and thiols, a strong base is required to generate the corresponding anionic nucleophile in situ. For amine nucleophiles, a non-nucleophilic organic base is sufficient to act as a scavenger for the HBr formed during the reaction, driving it to completion.[14][16] |
| Temperature | Room Temperature to 100 °C | Due to the high activation of the substrate, many reactions proceed efficiently at room temperature or with gentle heating. Less reactive nucleophiles or steric hindrance may necessitate higher temperatures to achieve a reasonable reaction rate.[14] |
Application Protocols: Step-by-Step Methodologies
The following protocols provide validated, step-by-step procedures for the SNAr on 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with representative nucleophiles.
Caption: A generalized workflow for SNAr experiments.
Protocol 1: Reaction with an Amine Nucleophile (Morpholine)
This protocol details the synthesis of 6-(morpholin-4-yl)-[1][2][3]triazolo[1,5-b]pyridazine.
-
Materials & Reagents:
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.
-
Dissolve the starting material in anhydrous DMF.
-
Add DIPEA to the solution, followed by the dropwise addition of morpholine.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol describes the synthesis of 6-(phenylthio)-[1][2][3]triazolo[1,5-b]pyridazine.
-
Materials & Reagents:
-
Procedure:
-
In a round-bottom flask, suspend 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and K₂CO₃ in acetonitrile.
-
Add thiophenol to the suspension.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours but can be gently heated (40-50 °C) if necessary. Monitor by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in DCM and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the pure thioether.
-
Protocol 3: Reaction with an Alcohol Nucleophile (Sodium Methoxide)
This protocol details the synthesis of 6-methoxy-[1][2][3]triazolo[1,5-b]pyridazine.
-
Materials & Reagents:
-
Procedure:
-
Add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine to a flame-dried flask under a nitrogen atmosphere.
-
Dissolve the substrate in anhydrous THF.
-
Carefully add sodium methoxide to the solution. If using methanol as the solvent, the sodium methoxide can be added directly.
-
Stir the reaction at room temperature or heat to reflux (if using THF). Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | - Insufficiently reactive nucleophile.- Base is too weak.- Low reaction temperature. | - For alcohols/thiols, use a stronger base (e.g., NaH) to ensure complete deprotonation.[14]- Increase the reaction temperature in increments of 10-20 °C.- Consider a more polar solvent like DMSO to enhance reactivity. |
| Formation of Side Products | - Reaction temperature is too high.- Presence of multiple reactive sites.- Base-mediated degradation of substrate or product. | - Lower the reaction temperature and increase the reaction time.- Ensure high-purity starting materials.- Use the minimum necessary amount of base. |
| Difficult Purification | - Product is highly polar and water-soluble.- Similar polarity between product and starting material. | - If the product is basic (e.g., amine adduct), an acidic wash/extraction can sometimes help remove impurities.- If the product is water-soluble, back-extract the aqueous layers multiple times.- Consider alternative purification methods like preparative HPLC or recrystallization. |
Conclusion
The nucleophilic aromatic substitution on 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is a robust, reliable, and highly effective strategy for the synthesis of diverse chemical libraries. The inherent electron-deficient nature of the heterocyclic core provides strong activation towards nucleophilic attack, allowing for a broad range of transformations under generally mild conditions. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of nucleophile, base, and solvent, researchers can efficiently generate novel derivatives for applications in drug discovery and materials science.
References
-
MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]
-
PubMed. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]
-
ResearchGate. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. Available at: [Link]
-
ScienceDirect. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Available at: [Link]
-
ScienceDirect. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]
-
NPTEL Archive. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Available at: [Link]
-
Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]
-
MDPI. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,.... Available at: [Link]
-
mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
PubMed. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Available at: [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. Available at: [Link]
-
PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
Synthesis of 6-aryl-triazolo[1,5-b]pyridazines via Boronic Acids: An Application Note and Protocol
Synthesis of 6-aryl-[1][2][3]triazolo[1,5-b]pyridazines via Boronic Acids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the[1][2][3]Triazolo[1,5-b]pyridazine Scaffold
The[1][2][3]triazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[4][5] Derivatives of this fused ring system exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][6] The ability to introduce aryl substituents at the 6-position of this scaffold is crucial for modulating its physicochemical properties and biological targets, making the development of efficient and versatile synthetic methods a key area of research.[4]
This application note provides a detailed protocol for the synthesis of 6-aryl-[1][2][3]triazolo[1,5-b]pyridazines utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making it an indispensable tool in modern organic synthesis.[1][7][8]
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as a boronic acid, and an organic halide or triflate, catalyzed by a palladium complex.[2][8][9] The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine, forming a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[8][10] The base is crucial for activating the boronic acid to facilitate this step.[8][10]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final 6-aryl-[1][2][3]triazolo[1,5-b]pyridazine product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with various arylboronic acids. Optimization of reaction conditions, such as catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials and Equipment
-
Starting Materials:
-
Catalyst and Ligand:
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligands (e.g., SPhos)
-
-
Base:
-
Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
-
Solvents:
-
1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
-
General Laboratory Equipment:
-
Round-bottom flasks or microwave reaction vials
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Reaction Setup and Procedure
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio). The reaction volume should be sufficient to ensure proper stirring.
-
Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, typically 1-5 mol%) and, if necessary, the ligand (e.g., PPh₃, typically 2-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[11] If using a microwave reactor, the reaction time can often be significantly reduced.[12]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.[7]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove the base and other water-soluble impurities.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-aryl-[1][2][3]triazolo[1,5-b]pyridazine.[3][7]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with various arylboronic acids. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrates used.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF/H₂O | 90 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (3), PPh₃ (6) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 10 | 88 |
Troubleshooting and Key Considerations
-
Low Yields:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality and has not been deactivated by exposure to air or moisture.
-
Insufficient Base: The choice and amount of base are critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.[7]
-
Protodeborylation: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) under certain conditions.[1] Minimizing reaction time and ensuring an inert atmosphere can help mitigate this side reaction.
-
-
Formation of Side Products:
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can sometimes suppress this.
-
-
Reaction Stalls:
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures. Consider using more robust ligands if necessary.
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-aryl-[1][2][3]triazolo[1,5-b]pyridazines. The protocol outlined in this application note provides a robust starting point for researchers in medicinal chemistry and drug development to access a diverse range of these valuable compounds. By understanding the underlying reaction mechanism and key experimental parameters, scientists can efficiently synthesize and explore the structure-activity relationships of this important class of heterocyclic compounds.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PrepChem.com. Synthesis of 6-Dimethylamino[1][2][3]triazolo[1,5-b]pyridazine. [Link]
-
Scribd. Mechanism of the Suzuki Reaction Explained. [Link]
- Unknown Source. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
-
Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
ResearchGate. Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. [Link]
- Unknown Source.
-
PubChem. 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid. [Link]
-
ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
-
PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]
-
Scite.ai. Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. [Link]
-
PMC. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
PMC. Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][7]tetrazines and investigation of their fungistatic activity. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
-
ResearchGate. Synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids. [Link]
-
Journal of Medicinal Chemistry. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. [Link]
-
Scilit. Pyridazine Derivatives and Related Compound Part 6. Synthesis of Triazolo[3',4' - Scilit. [Link]94101e479a4993175c57)
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Buy 1,2,4-Triazolo[4,3-b]pyridazine | 274-83-9 [smolecule.com]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Heck reaction parameters for functionalizing 6-bromo-triazolopyridazine
Application Note: Heck Reaction Parameters for Functionalizing 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazines
Introduction & Strategic Rationale
The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged heterocyclic pharmacophore embedded in numerous advanced therapeutic agents, including PIM kinase inhibitors, TYK2 signaling modulators, and highly selective phosphodiesterase 4 (PDE4) inhibitors[1][2][3]. While Suzuki-Miyaura cross-coupling is the traditional method for installing aryl groups at the C6 position, the Mizoroki-Heck reaction provides critical, complementary reactivity. It enables the direct, stereoselective introduction of vinyl, acrylate, and styrenyl substituents, expanding the chemical space available for structure-activity relationship (SAR) optimization[4].
This application note details the mechanistic causality, parameter optimization, and a self-validating experimental protocol for the Heck functionalization of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazines.
Mechanistic Causality & Parameter Selection
The Heck functionalization of the electron-deficient triazolopyridazine core proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The specific selection of the 6-bromo derivative over the 6-chloro analogue is a deliberate strategic choice; the lower bond dissociation energy of the C–Br bond significantly accelerates the rate-limiting oxidative addition step, preventing catalyst stalling[4].
-
Catalyst & Ligand Dynamics : Palladium(II) acetate (
) is the preferred precatalyst due to its air stability and facile in situ reduction to the active Pd(0) species[4]. When paired with sterically demanding ligands like triphenylphosphine ( ) or tri(o-tolyl)phosphine ( ), the steric bulk promotes ligand dissociation. This forms the highly reactive, coordinatively unsaturated 14-electron Pd(0) complex required to activate the C–Br bond[4][5]. For extremely challenging or sterically hindered substrates, bidentate ligands such as dppf (in ) are employed to prevent catalyst degradation at elevated temperatures[6]. -
Solvent Selection : 1,4-Dioxane and DMF are the industry-standard solvents for this transformation[6]. DMF provides excellent polar stabilization for the transition states of polar triazolopyridazine substrates. Conversely, 1,4-dioxane is selected when high-temperature activation (up to 130 °C) is required, as it suppresses solvent-mediated side reactions that are common with amide solvents under extreme heat[2].
-
Base Selection : The base is critical for neutralizing the hydrobromic acid generated during
-hydride elimination, thereby regenerating the Pd(0) catalyst. Organic bases like triethylamine ( ) or N,N-diisopropylethylamine (DIPEA) are sufficient for reactive alkenes like methyl acrylate at 80 °C[5]. For less reactive systems, inorganic bases such as cesium carbonate ( ) provide the necessary thermodynamic driving force at elevated temperatures[2].
Catalytic cycle of the Heck reaction for 6-bromo-triazolopyridazine functionalization.
Quantitative Data: Parameter Matrix
The following table summarizes the optimized parameter combinations based on the electronic nature of the alkene coupling partner. Yields are highly dependent on the substitution pattern of the substrate[4].
| Coupling Partner Type | Catalyst System | Base | Solvent | Temp / Time | Expected Yield |
| Electron-Deficient (e.g., Methyl Acrylate) | 3–5 mol% | DMF | 80 °C / 12 h | 65–85% | |
| Neutral/Styrenyl (e.g., Styrene) | 5 mol% | DIPEA (3.0 eq) | DMF or THF | 90 °C / 16 h | 45–68% |
| Sterically Hindered (e.g., Substituted Vinyls) | 5 mol% | 1,4-Dioxane | 130 °C / 24 h | 40–60% | |
| Challenging Substrates | 5 mol% | 1,4-Dioxane | 115 °C / 24 h | 47–91% |
Validated Experimental Protocol
This self-validating protocol describes the coupling of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine with an acrylate derivative.
Step-by-step experimental workflow for the Heck coupling protocol.
Step 1: Reagent Preparation & Degassing (Critical Step)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv, 1.0 mmol) and
(0.05 equiv, 0.05 mmol). -
Add the phosphine ligand,
(0.10 equiv, 0.10 mmol). Scientific Insight: A strict 1:2 Pd-to-ligand ratio ensures optimal formation of the active catalytic species while preventing over-coordination that could stall oxidative addition. -
Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Causality: Ambient oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and converts phosphine ligands to inert phosphine oxides, permanently terminating the catalytic cycle.
Step 2: Reagent Addition & Reaction Execution
4. Add anhydrous DMF (5.0 mL) via syringe, followed by the alkene (e.g., methyl acrylate, 2.0 equiv, 2.0 mmol) and
Step 3: Reaction Monitoring (Self-Validation)
7. After 12 hours, withdraw a 10
Step 4: Workup & Purification
9. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional ethyl acetate (20 mL).
10. Transfer the filtrate to a separatory funnel. Wash with water (
References
-
1,2,4-Triazolo[4,3-b]pyridazine - Smolecule - smolecule.com. 4
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - Chemical Reviews, ACS Publications.6
-
WO2012098387A1 - 6, 7-ring-fused triazolo[4, 3 - b] pyridazine derivatives as pim inhibitors - Google Patents. 1
-
Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - ACS Publications. 5
-
WO2022109580A1 - Inhibition de voies de signalisation dépendantes de tyk2 - Google Patents. 2
-
Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed (NIH).3
Sources
- 1. WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors - Google Patents [patents.google.com]
- 2. WO2022109580A1 - Inhibition de voies de signalisation dépendantes de tyk2 - Google Patents [patents.google.com]
- 3. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1,2,4-Triazolo[4,3-b]pyridazine | 274-83-9 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Sonogashira Coupling of 6-bromo-triazolo[1,5-b]pyridazine with Alkynes: A Guide for Medicinal Chemistry and Drug Discovery
Sonogashira Coupling of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with Alkynes: A Guide for Medicinal Chemistry and Drug Discovery
Abstract
The[1][2]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this core is paramount for developing new therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3] This guide provides a detailed examination of the Sonogashira coupling of 6-bromo-[1][2]triazolo[1,5-b]pyridazine, an electron-deficient nitrogen-rich heterocycle. We present the reaction mechanism, a step-by-step experimental protocol, optimization strategies, and a troubleshooting guide tailored for researchers in drug development.
Introduction: The Significance of the Triazolopyridazine Scaffold
The[1][2]triazolo[1,5-b]pyridazine ring system is isoelectronic with purines, making it a valuable scaffold for designing molecules that can interact with biological targets that recognize purine-based structures.[4] Derivatives of this and similar triazolo-azine systems have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-viral, and anti-parasitic properties.[4][5]
The introduction of an alkyne moiety via the Sonogashira coupling opens up a gateway for further molecular diversification. The resulting alkynyl-triazolopyridazines are versatile intermediates that can undergo a variety of subsequent transformations, such as "click" chemistry (Huisgen cycloaddition), partial or full reduction to alkenes or alkanes, and further cross-coupling reactions, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Mechanism and Key Scientific Considerations
The Sonogashira reaction is a co-catalyzed process that relies on the synergistic action of palladium and copper complexes.[1] Understanding the catalytic cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Dual Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the 6-bromo-[1][2]triazolo[1,5-b]pyridazine, forming a Pd(II)-aryl complex. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[1] For bromo substrates, heating is often required.[1][6]
-
Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.
-
Reductive Elimination : The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle :
-
Coordination : The terminal alkyne coordinates to a copper(I) salt (typically CuI).
-
Deprotonation : A base, usually an amine like triethylamine (Et₃N) or diisopropylamine (DIPEA), deprotonates the alkyne, forming the highly nucleophilic copper(I) acetylide. This species is then ready for the transmetalation step.
-
Caption: Fig 1. The dual catalytic cycle of the Sonogashira coupling.
Challenges with Nitrogen-Rich Heterocycles
The presence of multiple nitrogen atoms in the[1][2]triazolo[1,5-b]pyridazine ring can present challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This makes the choice of ligands and reaction conditions particularly important. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often mitigate these issues by stabilizing the palladium center and promoting the desired catalytic turnover.[2][7]
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of 6-bromo-[1][2]triazolo[1,5-b]pyridazine with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade/Purity | Typical Supplier | Notes |
| 6-bromo-[1][2]triazolo[1,5-b]pyridazine | >95% | Various | Starting material. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Various | Coupling partner. Ensure it is free from impurities. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Grade | Various | A common, relatively air-stable Pd(II) precatalyst.[8] |
| CuI (Copper(I) Iodide) | >98% | Various | Co-catalyst. Use a fresh bottle as it can degrade over time.[8] |
| Triethylamine (Et₃N) | Anhydrous | Various | Base and solvent. Must be dry.[8] |
| N,N-Dimethylformamide (DMF) or 1,4-Dioxane | Anhydrous | Various | Reaction solvent. Must be degassed prior to use. |
| Inert Gas (Argon or Nitrogen) | High Purity | Gas Supplier | Essential for maintaining an oxygen-free atmosphere to prevent side reactions like Glaser coupling.[9] |
| Magnetic Stir Bars, Schlenk Flask/Tube | - | Lab Supplier | Standard reaction glassware. |
Experimental Workflow
Caption: Fig 2. Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-[1][2]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).
-
Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[9]
-
Solvent/Base Addition : Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the alkyne's reactivity.[6]
-
Monitoring : Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 3-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite to remove catalyst residues. Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization : Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Substrate Scope
The success and efficiency of the Sonogashira coupling can be highly dependent on the reaction parameters.
Parameter Optimization Table
| Parameter | Variation | Rationale & Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable.[8] For challenging substrates, more active catalysts formed in situ from Pd₂(dba)₃ and a ligand may be necessary. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, N-Heterocyclic Carbenes (NHCs) | Electron-rich, bulky ligands can increase the rate of oxidative addition and prevent catalyst decomposition.[7] NHCs are often more robust and resistant to air and moisture.[2] |
| Base | Et₃N, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is typically required to generate the copper acetylide.[8] Inorganic bases may be used in certain copper-free protocols. |
| Solvent | DMF, Dioxane, THF, Toluene, Acetonitrile | The solvent choice can affect catalyst solubility and stability. DMF and Dioxane are common choices. Strongly coordinating solvents can sometimes inhibit the reaction.[6] |
| Temperature | Room Temp to 120 °C | Aryl bromides generally require heating to facilitate the rate-limiting oxidative addition step.[1][6] Iodides may react at room temperature. |
Alkyne Substrate Scope
The reaction is generally tolerant of a wide range of functional groups on the alkyne partner.
| Alkyne Type | Example | Expected Reactivity/Yield | Notes |
| Aromatic | Phenylacetylene | Good to Excellent | Generally robust and high-yielding. Tolerates both electron-donating and electron-withdrawing groups on the aromatic ring. |
| Aliphatic | 1-Heptyne | Good | Can couple effectively, though may require slightly more forcing conditions than aromatic alkynes. |
| Functionalized | Propargyl alcohol | Moderate to Good | The hydroxyl group is generally tolerated, but protection may be required for more sensitive downstream chemistry. |
| Silyl-protected | (Trimethylsilyl)acetylene | Excellent | TMS-acetylene is often used. The TMS group can be easily removed post-coupling with a fluoride source (e.g., TBAF) or base. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Use a fresh batch of palladium and copper catalysts.[8] Consider a more active catalyst/ligand system.2. Increase reaction temperature, especially for aryl bromides.[6]3. Use anhydrous, degassed solvents and a pure, dry base.[8] |
| Glaser Homocoupling Product Observed | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and maintain a strict inert atmosphere (Ar or N₂) throughout the setup and reaction.[9] |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by impurities or inappropriate temperature.[8] Try a different solvent or a more robust ligand (e.g., an NHC ligand). |
| Difficulty in Purification | Product co-elutes with impurities or byproducts. | Modify the column chromatography eluent system. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. |
Applications and Downstream Transformations
The synthesized alkynyl-[1][2]triazolo[1,5-b]pyridazines are not merely final products but are key intermediates for creating diverse molecular architectures.
Caption: Fig 3. Potential downstream modifications of the alkyne product.
-
Click Chemistry : The terminal alkyne can react with an azide in a copper- or ruthenium-catalyzed cycloaddition to form a highly stable triazole ring, linking the triazolopyridazine core to another molecule of interest.
-
Reduction : The alkyne can be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst or completely reduced to an alkane with H₂ over Pd/C.
-
Hydration : Markovnikov hydration of the terminal alkyne can yield a methyl ketone, introducing a new functional handle.
Conclusion
The Sonogashira coupling of 6-bromo-[1][2]triazolo[1,5-b]pyridazine is a robust and highly valuable transformation for medicinal chemists. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently synthesize a wide array of alkynylated intermediates. These building blocks serve as versatile platforms for the subsequent development of complex, novel molecules with potential therapeutic applications. This guide provides a solid foundation for the practical application and optimization of this essential cross-coupling reaction.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved March 7, 2026, from [Link]
-
Ananikov, V. P., et al. (2020). Mechanistic study of Pd/NHC-catalyzed Sonogashira reaction: discovery of NHC-ethynyl coupling process. Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]
-
Alagarsamy, P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Shen, A., et al. (2018). A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N-Heterocyclic Carbene Palladium and Copper Complexes. Asian Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Wang, L., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved March 7, 2026, from [Link]
-
Zhang, Y., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved March 7, 2026, from [Link]
-
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 7, 2026, from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved March 7, 2026, from [Link]
-
Gotor, V., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved March 7, 2026, from [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved March 7, 2026, from [Link]
-
De La Cruz, J. N., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved March 7, 2026, from [Link]
-
Khasanov, I. A., et al. (2022). Synthesis of novel[1][2]triazolo[1,5-b][1][2][7]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Sharma, A., et al. (2022). An Overview on Synthetic and Medicinal Perspectives of[1][2]Triazolo[1,5-a]pyrimidine Scaffold. PubMed. Retrieved March 7, 2026, from [Link]
-
Coates, W. J., et al. (1985). The design and synthesis of new triazolo, pyrazolo-, and pyridazo-pyridazine derivatives as inhibitors of angiotensin converting enzyme. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Unusual process in Sonogashira cross-coupling was discovered by scientists from Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
Synthesis ofTriazolo[1,5-b]pyridazines from Aminopyridazines: A Detailed Guide for Researchers
Synthesis of[1][2][3]Triazolo[1,5-b]pyridazines from Aminopyridazines: A Detailed Guide for Researchers
Introduction
The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive isostere for purines, contributing to its wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties[3]. This application note provides a comprehensive guide for the synthesis of[1][2][3]triazolo[1,5-b]pyridazines, with a specific focus on methodologies commencing from readily available aminopyridazines. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice.
Reaction Mechanism and Key Principles
The transformation of an aminopyridazine to a[1][2][3]triazolo[1,5-b]pyridazine is not a single-step reaction but rather a tandem process that typically involves two key stages:
-
Formation of an N-(Pyridazin-3-yl)amidine Intermediate: The initial step involves the reaction of a 3-aminopyridazine with a suitable electrophilic partner to form an amidine intermediate. A common and effective approach is the copper-catalyzed reaction with a nitrile[1][2]. In this process, the copper(I) catalyst activates the nitrile, making it susceptible to nucleophilic attack by the amino group of the pyridazine.
-
Oxidative Intramolecular Cyclization: The newly formed amidine intermediate then undergoes an intramolecular cyclization through an oxidative N-N bond formation. This crucial step is often mediated by an oxidizing agent, which facilitates the removal of two hydrogen atoms, leading to the aromatic triazole ring. Various oxidizing systems have been successfully employed for this transformation, including iodine/potassium iodide (I₂/KI) and (diacetoxyiodo)benzene[3][4].
The overall transformation can be visualized as a domino reaction where the initial C-N bond formation sets the stage for the subsequent N-N bond-forming cyclization.
Application Notes and Protocols for the Regioselective Functionalization of 6-bromo-triazolo[1,5-b]pyridazine
Application Notes and Protocols for the Regioselective Functionalization of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine
Introduction: The[1][2][3]Triazolo[1,5-b]pyridazine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. Its structural resemblance to purine has led to its investigation as a purine isostere, capable of interacting with a variety of biological targets. The strategic functionalization of this core is paramount in the development of novel therapeutics, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is a key intermediate, offering a reactive handle for the introduction of diverse molecular fragments through regioselective, transition-metal-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into the most effective methods for the functionalization of this versatile building block.
Strategic Functionalization at the C6-Position: A Gateway to Novel Chemical Space
The bromine atom at the C6-position of the[1][2][3]triazolo[1,5-b]pyridazine ring is the primary site for regioselective functionalization. This is due to the inherent electronic properties of the heterocyclic system and the well-established reactivity of aryl bromides in a variety of cross-coupling reactions. The principal methods for modifying this position include palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Figure 1: Overview of key cross-coupling reactions for functionalizing 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is particularly valuable for introducing a wide variety of aryl and heteroaryl substituents onto the[1][2][3]triazolo[1,5-b]pyridazine core.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heterocyclic halides like 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, a palladium(0) catalyst is typically used, often generated in situ from a palladium(II) precatalyst. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps. The base is required to activate the organoboron species for transmetalation. An aqueous mixture of a polar aprotic solvent is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Detailed Experimental Protocol: A Representative Procedure
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-N-heterocycles.[4][6] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 mmol) followed by the solvent mixture (e.g., 1,4-dioxane:water, 4:1, 5 mL).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C or heat in a microwave reactor. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for many Suzuki couplings. |
| Ligand | SPhos or XPhos | Can improve yields and reaction rates for challenging substrates. |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is a stronger base and can be more effective in some cases. |
| Solvent | 1,4-Dioxane/Water | A versatile solvent system that dissolves both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][7] It allows for the introduction of a wide range of primary and secondary amines at the C6-position of the[1][2][3]triazolo[1,5-b]pyridazine core, providing access to a diverse array of derivatives with potential biological activity.
Causality Behind Experimental Choices
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.[8] Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Detailed Experimental Protocol: A Representative Procedure
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related bromo-N-heterocycles.[1][9] Optimization of the conditions for specific amine coupling partners is recommended.
Materials:
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
A suitable phosphine ligand such as Xantphos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., Xantphos, 0.03 mmol) to a dry reaction vessel.
-
Catalyst Activation: Add anhydrous toluene or 1,4-dioxane and stir for a few minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: To this mixture, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Figure 2: Workflow for the Buchwald-Hartwig amination protocol.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2][10] This reaction is catalyzed by a combination of palladium and copper complexes and provides a direct route to alkynyl-substituted[1][2][3]triazolo[1,5-b]pyridazines, which are valuable intermediates for further transformations or as final products with potential applications in materials science and medicinal chemistry.
Causality Behind Experimental Choices
The Sonogashira reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[11] An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and to quench the hydrogen halide formed during the reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Detailed Experimental Protocol: A Representative Procedure
This protocol is based on well-established methods for the Sonogashira coupling of electron-deficient N-heteroaromatic halides.[2][11]
Materials:
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.5 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the mixture via syringe.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal catalysts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A common and reliable palladium source. |
| Cu Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N or DIPEA | Acts as a proton scavenger and deprotonates the alkyne. |
| Solvent | THF or DMF | Anhydrous conditions are important for optimal results. |
| Temperature | Room temp to 60 °C | Mild conditions are often sufficient for this reaction. |
Table 2: Representative conditions for Sonogashira coupling.
Regioselectivity Considerations and Alternative Functionalizations
While the C6-bromo position is the most activated site for cross-coupling reactions, the potential for functionalization at other positions of the[1][2][3]triazolo[1,5-b]pyridazine core should be considered, particularly through C-H activation strategies. Recent studies have shown that regioselective C-H arylation of related azolopyridazine systems is possible.[12] The directing group ability of the nitrogen atoms in the heterocyclic system can influence the site of C-H activation. For the[1][2][3]triazolo[1,5-b]pyridazine core, C-H functionalization could potentially occur at the C7 or C8 positions of the pyridazine ring, or at the C2 position of the triazole ring, depending on the reaction conditions and directing groups present on the substrate. Careful selection of catalysts and reaction conditions is therefore crucial to achieve the desired regioselectivity.
Conclusion
The regioselective functionalization of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and versatile methods for introducing a wide range of substituents at the C6-position. The protocols and insights provided in this guide serve as a strong foundation for researchers to explore the rich chemical space accessible from this valuable heterocyclic building block. As with any synthetic methodology, careful optimization of reaction conditions for each specific substrate is key to achieving high yields and purity.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Semantic Scholar. Reactivity of triazolo- and tetrazolopyridazines. [Link]
-
Beilstein Journals. (2022, March 1). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][13]tetrazines and investigation of their fungistatic activity. [Link]
-
National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
ResearchGate. Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. [Link]
-
PubMed. (2017, October 24). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
University of South Florida Scholar Commons. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ACS Publications. (1981, May 1). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. [Link]
-
Elsevier. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
MDPI. (2010, October 12). Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. [Link]
-
Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
-
Organic Syntheses. 4-METHOXY-4'-NITROBIPHENYL. [Link]
-
Journal of Chemical Education. (2015, December 8). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
-
AHH Chemical. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. [Link]
-
Synthonix, Inc. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. [Link]
-
Scilit. Pyridazine Derivatives and Related Compound Part 6. Synthesis of Triazolo[3',4':5,1]pyrazolo[3,4-c]pyridazine, Pyrido[2',1':3,2][1][2][3]triazolo[5',1':5,1]pyrazolo[3,4-c]pyridazine and Naphtho[2,1-e]pyridazino[3',4':3,4]pyrazolo[5,1-c][1][2][3]triazine Derivatives. [Link]
-
MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
-
ValpoScholar. (2025, July 23). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. [Link]
-
National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (2024, March 16). 1,2,4-Triazolo[1,5-a][1][7][13]triazines (5-Azapurines): Synthesis and Biological Activity. [Link]
-
ResearchGate. Regioselective Synthesis of Novel[1][2][3]Triazolo[1,5‐a]pyridine Derivatives. [Link]
-
ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis of triazolo[1,5-b]pyridazine derivatives
As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks in the synthesis of complex heterocyclic pharmacophores. The triazolo[1,5-b]pyridazine scaffold is a highly privileged architecture in modern drug discovery, serving as the core for highly selective M5 muscarinic acetylcholine receptor antagonists and potent NURR1/NOT nuclear receptor agonists[1],[2].
However, constructing and functionalizing this electron-deficient bicyclic system via conventional thermal heating often leads to poor yields, thermal degradation, and protracted reaction times. By transitioning to microwave (MW) dielectric heating, we can exploit the high loss tangents of specific polar solvents and intermediates to rapidly overcome activation energy barriers, outcompeting degradation pathways and drastically improving atomic economy.
Below is a comprehensive, self-validating protocol guide for the microwave-assisted synthesis and late-stage functionalization of triazolo[1,5-b]pyridazine derivatives.
Mechanistic Rationale: Bimetallic Core Assembly
The traditional synthesis of the 1,2,4-triazolo[1,5-b]pyridazine core relies on harsh cyclization conditions. A significantly more efficient approach utilizes a between 3-aminopyridazine derivatives and nitriles, followed by an I₂/KI-mediated intramolecular oxidative N-N bond formation[3].
Causality of the Catalytic Design: Zinc(II) acts as a specialized Lewis acid to electrophilically activate the nitrile carbon, while Cu(I) coordinates with the pyridazine amine to facilitate the initial C-N coupling. Microwave irradiation at 100 °C ensures that the highly reactive amidine intermediate is formed within minutes. Subsequent microwave heating at 80 °C drives the oxidative N-N coupling, preventing the intermediate from hydrolyzing back to the starting materials.
Bimetallic Cu(I)/Zn(II) catalyzed microwave synthesis of triazolo[1,5-b]pyridazines.
Quantitative Data: Microwave vs. Conventional Heating
The application of microwave irradiation provides a stark improvement in both yield and throughput. The table below summarizes the kinetic advantages observed during the synthesis and derivatization of the triazolo[1,5-b]pyridazine scaffold[3],[2].
| Compound Derivative | Reaction Type | Heating Method | Temp (°C) | Time | Yield (%) |
| 6-Chloro-2-aryl-triazolo[1,5-b]pyridazine | Bimetallic Cycloaddition | Conventional | 110 | 12 h | 45 |
| 6-Chloro-2-aryl-triazolo[1,5-b]pyridazine | Bimetallic Cycloaddition | Microwave | 100 / 80 | 25 min | 82 |
| 6-(m-Tolyl)-2-aryl-triazolo[1,5-b]pyridazine | Suzuki-Miyaura Coupling | Conventional | 80 | 3 h | 55 |
| 6-(m-Tolyl)-2-aryl-triazolo[1,5-b]pyridazine | Suzuki-Miyaura Coupling | Microwave | 150 | 15 min | 89 |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)
This protocol details the functionalization of the 6-position of the triazolo[1,5-b]pyridazine core, a critical step in synthesizing [2] and [1].
Causality of Solvent Selection: A ternary solvent system of Acetonitrile/Toluene/Aqueous Na₂CO₃ (1:1:1 v/v/v) is utilized. Acetonitrile and water possess high loss tangents, acting as primary microwave absorbers to superheat the microenvironment. Toluene, while transparent to microwaves, is essential to maintain the lipophilic 6-chloro-triazolo[1,5-b]pyridazine core in the organic phase, ensuring homogeneous catalysis.
Step-by-Step Methodology:
-
Preparation: To a 10 mL heavy-walled microwave glass vial, add 6-Chloro-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-b]pyridazine (30 mg, 0.11 mmol) and 3-hydroxymethylbenzeneboronic acid (26 mg, 0.17 mmol)[2].
-
Catalyst Loading: Add tetrakis(triphenylphosphine)palladium(0) (4 mg, 3 mol%). Crucial: Perform this step under an argon atmosphere to prevent the oxidative degradation of the Pd(0) catalyst to inactive Pd(II) species.
-
Solvent Addition: Inject 2 mL of degassed acetonitrile, 2 mL of toluene, and 2 mL of a 2M aqueous sodium carbonate solution[2].
-
Sealing and Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesis reactor (e.g., Biotage Initiator). Set the parameters to 150 °C for 15 minutes with automated IR-sensor temperature control[1],[2]. Rapid heating minimizes the competitive protodeboronation of the boronic acid.
-
Self-Validation (In-Process Control): Post-irradiation, allow the vial to cool to room temperature (via compressed air cooling). Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL methanol, and analyze via LCMS. The protocol is validated when the starting material mass ion is <5% AUC and the desired product mass (M+H)⁺ is dominant[1].
-
Workup: Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the solid residue with dichloromethane to yield the highly pure product[2].
High-throughput microwave-assisted derivatization and evaluation workflow.
Protocol B: Analytical Validation Standards
To ensure the trustworthiness of the synthesized libraries for biological assays, all final compounds must be subjected to rigorous analytical validation.
-
Method: Analytical HPLC on an Agilent 1200 LCMS system.
-
Detection: UV detection at 215 nm and 254 nm, coupled with Evaporative Light Scattering Detection (ELSD) and electrospray ionization (ESI)[1].
-
Acceptance Criteria: Only compounds exhibiting >95% purity and a parent mass ion consistent with the triazolo[1,5-b]pyridazine target structure are cleared for in vitro testing[1].
References
-
Bimetallic (or Multimetallic) Synthesis of N-Heterocycles Source: Molecules (MDPI), 2023. URL:[Link]
-
Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]
-
Data on synthesis, ADME and pharmacological properties and early safety pharmacology evaluation of a series of novel NURR1/NOT agonist potentially useful for the treatment of Parkinson's disease Source: Data in Brief (PMC / Elsevier), 2018. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Debromination During Suzuki Coupling of Triazolopyridazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during the Suzuki-Miyaura cross-coupling of bromo-triazolopyridazines. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome this synthetic hurdle.
Introduction to the Challenge
The triazolopyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for elaborating these structures by forming new carbon-carbon bonds.[3][4][5][6] However, the desired coupling of bromo-triazolopyridazines is often plagued by a significant side reaction: debromination (also known as hydrodebromination or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[7][8][9] This not only reduces the yield of the target molecule but also complicates purification efforts.
This guide is designed to provide a comprehensive understanding of the factors that lead to debromination and to offer practical, field-proven solutions to minimize or eliminate this undesired pathway.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki coupling of bromo-triazolopyridazines, and why is it a problem?
A1: Debromination is a side reaction where the bromine atom on the triazolopyridazine ring is replaced by a hydrogen atom, leading to the formation of an undesired byproduct.[7] This reduces the overall yield of your desired coupled product and introduces a significant purification challenge, as the debrominated product often has similar polarity to the starting material.
Q2: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A2: Debromination typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[8][9] This Pd-H intermediate can arise from several sources within the reaction mixture, including the solvent (e.g., alcohols), the base, or even the phosphine ligand. Once formed, the Pd-H species can undergo oxidative addition to the bromo-triazolopyridazine, followed by reductive elimination to yield the debrominated product.
Q3: How do I select the optimal palladium catalyst and ligand to minimize debromination?
A3: The choice of catalyst and ligand is critical. The goal is to select a system that promotes the rate of the desired Suzuki coupling pathway (oxidative addition, transmetalation, reductive elimination) to be significantly faster than the competing debromination pathway.[10][11][12]
-
Electron-rich and bulky ligands are often preferred.[11][12][13] These ligands can stabilize the palladium center, accelerate the rate of oxidative addition and reductive elimination, and sterically hinder the approach of hydride sources.[11][12]
-
Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices for coupling electron-deficient heteroaryl halides like bromo-triazolopyridazines.[11]
-
N-Heterocyclic Carbenes (NHCs) can also be effective ligands, offering strong electron donation and steric bulk.[3]
Q4: What are the best reaction conditions (base, solvent, temperature) to prevent debromination?
A4: Optimizing reaction conditions is a key strategy to suppress debromination.
-
Base: The choice of base is crucial. Strong bases, especially in the presence of water or alcohols, can generate species that act as hydride donors.[7] It is often beneficial to switch to a milder base.
-
Solvent: Protic solvents (e.g., alcohols, water) can be a source of hydrides.[7]
-
Recommendation: Employ aprotic solvents such as dioxane, THF, or toluene.[7] If a co-solvent is needed for solubility, minimize the amount of water used.
-
-
Temperature: Higher temperatures can sometimes increase the rate of side reactions, including debromination.[7]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start at a lower temperature (e.g., 40-60 °C) and slowly increase it if the reaction is sluggish.[8]
-
Q5: Could the quality of my reagents be contributing to debromination?
A5: Absolutely. The purity of your starting materials, catalyst, and solvent is paramount.
-
Boronic Acid/Ester Quality: If the boronic acid or its ester partner is impure or degrades during the reaction, the concentration of the active coupling partner decreases. This can allow more time for side reactions like debromination to occur.[7]
-
Catalyst Activity: The active catalytic species is Pd(0), which is sensitive to air.[7] Ensure you are using a fresh batch of catalyst or a pre-catalyst that is known to be air- and moisture-stable. Proper degassing of the reaction mixture to remove oxygen is essential.
-
Solvent Purity: Impurities in solvents can act as catalyst poisons or hydride sources.[14] Always use high-purity, anhydrous solvents.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and resolve issues of debromination in your Suzuki coupling reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of debrominated triazolopyridazine byproduct. | 1. Aggressive Base: Strong bases (e.g., NaOtBu, NaOH) can promote the formation of Pd-H species.[8] | 1. Switch to a milder base: Use K₃PO₄, K₂CO₃, or Cs₂CO₃.[8][11] |
| 2. Protic Solvent: Alcohols or excess water can act as hydride donors.[7] | 2. Use an aprotic solvent: Employ dioxane, THF, or toluene. Minimize water content.[7] | |
| 3. High Reaction Temperature: Can favor the debromination pathway.[7] | 3. Lower the reaction temperature: Start at a lower temperature and gradually increase if necessary.[8] | |
| 4. Inappropriate Ligand: The ligand may not be sufficiently electron-rich or bulky to outcompete the debromination pathway. | 4. Screen alternative ligands: Try bulky, electron-donating phosphine ligands like SPhos or XPhos.[11] | |
| Low or no conversion to the desired product, with or without debromination. | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or poisoned. | 1. Use a fresh catalyst/pre-catalyst: Ensure proper degassing of the reaction mixture to remove oxygen.[7] |
| 2. Poor Reagent Quality: Impure starting materials or boronic acid can inhibit the reaction. | 2. Verify reagent purity: Use freshly purchased or purified reagents. | |
| 3. Insoluble Base: The base may not be active in the chosen solvent system. | 3. Ensure base solubility/activity: For inorganic bases, a small amount of water may be necessary. Consider a soluble organic base for anhydrous systems.[7] | |
| Both debromination and low conversion are observed. | A combination of the factors listed above. | Systematically address each potential cause, starting with the base and solvent, then moving to the catalyst/ligand system and temperature. |
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki coupling cycle and the competing debromination pathway.
Caption: A systematic workflow for troubleshooting debromination.
Experimental Protocols
The following is a generalized, starting-point protocol for the Suzuki-Miyaura cross-coupling of a bromo-triazolopyridazine, designed to minimize debromination.
General Protocol for Minimizing Debromination
Reagents and Materials:
-
Bromo-triazolopyridazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Oven-dried Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add the bromo-triazolopyridazine (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with Argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 60 °C) and monitor the reaction progress by TLC or LC-MS every hour.
-
Monitoring: If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography. Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated triazolopyridazine.
References
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google.
- preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. (n.d.). BenchChem.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
- CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014, October 27). Google.
- Proposed mechanism for the debromination reaction. (n.d.). ResearchGate.
- preventing debromination in subsequent reaction steps - Benchchem. (n.d.). BenchChem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (n.d.). PMC.
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (n.d.). ChemRxiv.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (n.d.). BenchChem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). BenchChem.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- The Chemistry of the Triazolopyridines: An Update. (n.d.). ResearchGate.
- A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025, June 4). PMC.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Google.
- Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv.
- (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2026, January 22). ResearchGate.
- Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube.
- Synthesis and Antimycobacterial Activity of some Triazole Derivatives-New Route to Functionalized Triazolopyridazines. (n.d.). ResearchGate.
- For the pro's (Suzuki). (2024, June 12). Reddit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
optimal ligands for Pd-catalyzed coupling of electron-deficient heteroaryl bromides
Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging cross-coupling scenarios. Electron-deficient heteroaryl bromides (e.g., bromopyridines, bromopyrimidines, and bromopyrazines) are notorious for causing reaction failures, primarily due to their tendency to poison palladium catalysts and their inverted electronic demands during the catalytic cycle.
This guide provides field-proven troubleshooting strategies, mechanistic causality for ligand selection, and self-validating experimental protocols to ensure your syntheses succeed on the first attempt.
Diagnostic Workflow: Ligand Selection
Before diving into specific troubleshooting steps, use the diagnostic workflow below to identify the optimal ligand class based on your specific reaction type and primary failure mode.
Diagnostic workflow for selecting optimal Pd-ligand systems for electron-deficient heteroaryl bromides.
Frequently Asked Questions & Troubleshooting
Q1: Why do standard Pd/PPh₃ systems fail with electron-deficient heteroaryl bromides?
The Causality: Electron-deficient heteroaryl halides undergo very rapid oxidative addition. However, the resulting Pd(II) intermediate is highly electron-deficient and strongly stabilized by the coordination of the substrate's basic heteroatoms (e.g., pyridine nitrogen binding to Pd). This creates a deep thermodynamic sink. Standard ligands like triphenylphosphine (PPh₃) lack the steric bulk required to force the subsequent transmetalation and reductive elimination steps, leading to catalyst stalling and decomposition 1.
Q2: How do I eliminate protodehalogenation in my Suzuki-Miyaura couplings?
The Causality: Protodehalogenation (e.g., the reduction of bromopyridine to pyridine) is the most prevalent side reaction for these substrates 2. It occurs when transmetalation is sluggish, allowing the Pd(II) complex to undergo competitive
-
Switch to a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos . These ligands stabilize the highly active monoligated Pd(0) species, dramatically accelerating the rate of transmetalation so it outcompetes
-hydride elimination. -
Avoid alkoxide bases. Use moderately strong, anhydrous bases like K₃PO₄ or Cs₂CO₃.
Q3: What are the optimal ligands for Buchwald-Hartwig amination of these substrates?
The Causality: For C-N bond formation, the reductive elimination step is notoriously difficult when the aryl group is electron-deficient. The Solution: BrettPhos (for primary amines) and RuPhos (for secondary amines) are the gold standards 3. The highly sterically demanding biaryl backbone of BrettPhos physically forces the aryl and amine groups together on the Pd center, mechanically lowering the activation barrier for reductive elimination. Furthermore, its extreme bulk prevents the binding of a second amine molecule, which would otherwise form an unreactive bis-amine Pd(II) dead-end complex.
Q4: My secondary alkylzinc reagents are failing to couple with 4-chloropyrimidines (Negishi). What is the fix?
The Causality: Secondary alkyl nucleophiles are highly prone to isomerization and
Quantitative Ligand Performance Data
The following table summarizes the expected performance metrics when screening ligands for the cross-coupling of a model electron-deficient substrate (e.g., 5-bromo-2-cyanopyridine).
| Reaction Type | Substrate Class | Ligand | Base | Avg. Yield (%) | Major Side Product |
| Suzuki-Miyaura | Bromopyridine | PPh₃ | Na₂CO₃ | 25% | Protodehalogenation (High) |
| Suzuki-Miyaura | Bromopyridine | XPhos | K₃PO₄ | 92% | None (Trace) |
| Buchwald-Hartwig (1° Amine) | Bromopyrimidine | BINAP | NaOtBu | 40% | Catalyst Deactivation |
| Buchwald-Hartwig (1° Amine) | Bromopyrimidine | BrettPhos | LiHMDS | 88% | None |
| Buchwald-Hartwig (2° Amine) | Bromopyrazine | RuPhos | Cs₂CO₃ | 85% | None |
Standard Operating Procedures (SOPs)
Protocol 1: XPhos-Enabled Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system to ensure catalyst activation and prevent homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient heteroaryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this process three times. Self-validation: Strict oxygen exclusion is mandatory; oxygen promotes the rapid homocoupling of the boronic acid.
-
Solvent Addition: Using a syringe, add a previously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).
-
Catalyst Activation (Visual Cue): Immerse the flask in a preheated oil bath at 80°C. Self-validation: Observe the color change. The initial dark purple/red solution of Pd₂(dba)₃ must transition to a pale yellow or greenish-yellow hue within 5-10 minutes. This visual cue indicates the successful formation of the active L₂Pd(0) catalytic species. If the solution turns black, bulk palladium has precipitated (catalyst death), indicating oxygen ingress or degraded ligand.
-
Workup: Stir vigorously for 4-12 hours until TLC indicates complete consumption of the bromide. Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate for column chromatography.
Protocol 2: BrettPhos-Enabled Buchwald-Hartwig Amination
Designed for primary amines coupling to highly deactivated heteroaryl bromides.
-
Base Quality Check (Critical): Self-validation: Before beginning, inspect your sodium tert-butoxide (NaOtBu) or LiHMDS. It must be a completely free-flowing white powder. Clumpy or yellow base indicates hydroxide formation (moisture exposure), which will lead to irreversible substrate hydrolysis (e.g., forming pyridones) rather than the desired amination.
-
Reaction Setup: In a nitrogen-filled glovebox, charge a dry vial with the heteroaryl bromide (1.0 equiv), primary amine (1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv), and NaOtBu (1.4 equiv).
-
Solvent & Heating: Add anhydrous, degassed toluene (0.2 M). Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 90°C for 6 hours.
-
Monitoring: The reaction should remain a homogeneous, clear yellow/orange solution. Precipitation of a black solid early in the reaction indicates failure of the reductive elimination step and subsequent catalyst aggregation.
References
- Benchchem. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
- Benchchem. Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
- National Institutes of Health (PMC).
- ACS Organic Letters. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
Sources
Technical Support Center: Strategies for Improving the Solubility of 6-bromo-triazolo[1,5-b]pyridazine Intermediates
Technical Support Center: Strategies for Improving the Solubility of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine Intermediates
Welcome to the technical support center for handling challenging intermediates in drug discovery and development. This guide is specifically designed for researchers, chemists, and pharmaceutical scientists who are encountering solubility issues with 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and its derivatives. The rigid, planar structure and the presence of both a lipophilic bromo group and polar nitrogen atoms give this scaffold unique and often challenging solubility characteristics.
This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine intermediate poorly soluble in common organic solvents?
A1: The poor solubility of this heterocyclic system often stems from a combination of factors. The flat, aromatic structure can lead to strong crystal lattice packing (high lattice energy), which requires significant energy to overcome for dissolution. While the nitrogen atoms add polarity, the molecule as a whole possesses a degree of lipophilicity due to the fused ring system and the bromine atom. This duality means it may not be perfectly suited for either highly polar or nonpolar solvents, a common issue for many nitrogen-containing heterocycles.[4][5]
Q2: I'm performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the best starting solvents for dissolving my 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine?
A2: For transition metal-catalyzed cross-coupling reactions, polar aprotic solvents are typically the first choice. Start with solvents like 1,4-dioxane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[6] Often, a mixture of solvents, such as dioxane with a small amount of water, is required, especially for Suzuki couplings that use inorganic bases. Heating is almost always necessary to achieve sufficient solubility for the reaction to proceed efficiently.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, this is a highly effective strategy, particularly for improving solubility in aqueous or protic media. The triazolopyridazine core contains basic nitrogen atoms that can be protonated under acidic conditions.[7][8] This protonation forms a salt, which is generally much more soluble in polar solvents like water or alcohols than the neutral freebase. This is a key technique to consider for purification, formulation, or certain reaction conditions.[]
Q4: My compound precipitates out of the reaction mixture upon cooling. How can I prevent this during workup and purification?
A4: Precipitation upon cooling indicates that the compound has low solubility at lower temperatures.[1] To manage this, you can either perform the workup and filtration at an elevated temperature (if safe and practical) or add a co-solvent in which the compound is more soluble (an "anti-solvent" for crystallization, but a "solubilizing agent" for workup) before cooling the mixture completely. For purification by chromatography, ensure your compound is fully dissolved in the loading solvent, which may require using a stronger solvent like DMF or DMSO and then diluting with the mobile phase.
Troubleshooting Guide: From Insoluble to Reaction-Ready
This section provides a systematic approach to addressing solubility problems. Follow these steps when you encounter a poorly soluble 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine intermediate.
Problem 1: The intermediate fails to dissolve in the initial reaction solvent.
The fundamental principle "like dissolves like" is the starting point for troubleshooting.[1][10] This workflow provides a systematic path to finding a suitable solvent system.
Caption: Principle of pH-dependent solubility enhancement.
Experimental Protocol 2: Solubility Improvement by pH Adjustment
-
Suspension: Suspend a known quantity of your intermediate in deionized water or a suitable buffer.
-
Acidification: While stirring, add a dilute aqueous acid (e.g., 1 M HCl, 0.1 M TFA) dropwise.
-
Monitor pH & Dissolution: Monitor the pH of the suspension with a pH meter or pH paper. Observe the mixture for signs of dissolution as the pH decreases.
-
Endpoint: Continue adding acid until the solid is fully dissolved. Record the final pH. This provides the pH at which your compound is sufficiently soluble for your application.
-
Reversibility Check (Optional): To confirm that the compound has not degraded, slowly add a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) to the clear solution. The neutral compound should precipitate out of the solution as the pH increases above its pKa.
Problem 3: A single solvent is insufficient, even with heating.
When a single solvent fails, a co-solvent system can be used to fine-tune the polarity of the medium to match the solute. [11][12][13]Co-solvents work by reducing the self-association of the primary solvent (like water), making it more favorable for the solvent to interact with and dissolve the solute molecules. []
Caption: Workflow for preparing a solution using a co-solvent.
Experimental Protocol 3: Preparation of a Solution using a Co-solvent System
-
Initial Suspension: Suspend the 6-bromo-t[1][2][3]riazolo[1,5-b]pyridazine intermediate in the primary reaction solvent (e.g., dioxane, toluene).
-
Co-solvent Addition: While vigorously stirring the suspension, add a high-polarity co-solvent like DMSO or DMF dropwise. [1]3. Monitoring: Observe the mixture closely. You should see the amount of undissolved solid decrease.
-
Titration: Continue adding the co-solvent until the intermediate is fully dissolved. Aim to use the minimum amount of co-solvent necessary.
-
Record and Scale: Note the final ratio of primary solvent to co-solvent. Use this ratio when setting up your full-scale reaction.
Problem 4: Dissolution is extremely slow.
Sometimes, even in a suitable solvent, the rate of dissolution is kinetically limited. This can be overcome by increasing the surface area of the solid material.
Experimental Protocol 4: Enhancing Dissolution Rate with Sonication
-
Preparation: Place the solid intermediate and the chosen solvent in a reaction vessel (e.g., a thick-walled flask).
-
Sonication: Place the vessel in an ultrasonic bath or, for larger volumes, immerse an ultrasonic probe into the mixture. [1]3. Operation: Turn on the sonicator. The high-frequency sound waves will cause cavitation, which breaks apart solid agglomerates and significantly increases the surface area available for solvation. [14]4. Monitoring: Continue sonication, monitoring the mixture visually until the solid is dissolved. This process can be combined with gentle heating to further accelerate dissolution.
By applying these principles and protocols systematically, researchers can overcome the solubility challenges presented by 6-bromo-t[1][2][3]riazolo[1,5-b]pyridazine and other difficult heterocyclic intermediates, leading to more efficient, reproducible, and successful experiments.
References
- Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem.
- Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. Benchchem.
- Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. ResearchGate.
-
6-Bromo-t[1][2][3]riazolo[1,5-b]pyridazin-2-amine. ChemScene. Available at:
- Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC.
- Cosolvent. Wikipedia.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. Reddit.
-
6-bromo-t[1][2][3]riazolo[1,5-b]pyridazine. PubChemLite. Available at:
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
- Co-solvency: Significance and symbolism. Wisdom Library.
- How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate.
- Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink.
- Nitrogen-containing heterocycles Definition. Fiveable.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
- Improvement in aqueous solubility achieved via small molecular changes. PubMed.
- A Comparative Guide to the Electrophilicity of Brominated Heterocycles. Benchchem.
- 13.3: Factors Affecting Solubility. Chemistry LibreTexts.
- Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Haloselectivity of Heterocycles. Baran Lab.
- Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing.
- Heterocyclic Compounds. MSU chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
overcoming catalyst poisoning in triazolo[1,5-b]pyridazine reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of nitrogen-rich heterocycles. The triazolo[1,5-b]pyridazine core is a highly privileged scaffold in medicinal chemistry, but its dense array of coordinating nitrogen atoms makes it notorious for transition metal catalyst poisoning.
These nitrogens can aggressively outcompete phosphine ligands for the palladium center, leading to irreversible off-cycle sequestration or rapid agglomeration into inactive palladium black . This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore catalytic turnover and ensure reproducible cross-coupling workflows.
Diagnostic Workflow
Before adjusting parameters, you must diagnose the specific failure mode. The following workflow isolates the root cause of catalyst deactivation so you can apply the correct mechanistic fix.
Diagnostic workflow for identifying and resolving palladium catalyst poisoning mechanisms.
Core Troubleshooting Guides & FAQs
Q: My Suzuki-Miyaura coupling with a 6-chloro-triazolo[1,5-b]pyridazine completely stalls at 10% conversion. What is causing this? A: This is a classic case of off-cycle catalyst sequestration. The multiple nitrogen atoms in the triazolo[1,5-b]pyridazine core act as strong σ-donors. After the initial oxidative addition, the local concentration of the heterocycle is high enough that it displaces the phosphine ligand, forming a highly stable, inactive bis-ligated Pd(II) complex . Causality & Solution: You must increase the steric bulk around the palladium center to physically block the heterocycle from coordinating in a bidentate fashion. Switch from standard ligands (like PPh₃ or dppf) to highly hindered Buchwald dialkylbiaryl phosphines, such as tBuXPhos or BrettPhos. The massive steric profile of the adamantyl or tert-butyl groups creates a protective "pocket" that accommodates the reactive C-Cl bond but excludes the bulky heterocycle from poisoning the metal .
Q: I am using XPhos, but my reaction mixture turns black within 20 minutes, and the yield is poor. Why is the catalyst dying? A: The formation of a black precipitate indicates that your palladium has agglomerated into "palladium black." This happens when the rate of reduction to Pd(0) is slow, or when the heterocycle strips the ligand off the Pd(0) species before oxidative addition can occur. If you are using Pd₂(dba)₃ or Pd(OAc)₂ as your metal source, the activation energy to form the active monoligated L-Pd(0) species is too high, leaving the bare palladium vulnerable to the triazolo-pyridazine. Causality & Solution: Transition to Buchwald Palladacycle Precatalysts (e.g., G3 or G4). These precatalysts rapidly and quantitatively generate the active L-Pd(0) species under mild basic conditions, ensuring the palladium is fully ligated and protected before it encounters the poisoning substrate.
Q: Both my starting material and boronic acid are decomposing, but no cross-coupled product is forming. How do I fix this? A: When the catalyst is poisoned, the transmetalation step becomes the bottleneck. While the palladium is trapped in an inactive state, the organoboron reagent remains exposed to the basic reaction conditions and undergoes rapid protodeboronation. Causality & Solution: First, implement the G3/tBuXPhos system to accelerate the catalytic cycle. Second, use slow addition (via syringe pump) of the boronic acid to keep its steady-state concentration low, minimizing degradation. Alternatively, switch to MIDA boronates, which slowly release the active boronic acid in situ, perfectly matching the rate of the cross-coupling cycle.
Q: Can I use Lewis acids to temporarily "mask" the nitrogen atoms on the triazolo[1,5-b]pyridazine? A: Yes. This is an advanced but highly effective strategy. Adding a stoichiometric amount of a mild Lewis acid (like ZnCl₂ or BF₃·OEt₂) can pre-coordinate the highly basic nitrogen atoms (such as N1 or N2 on the triazole ring) . This temporarily reduces their electron density and prevents them from binding to the palladium catalyst. Once the cross-coupling is complete, the Lewis acid is easily washed away during an aqueous workup.
Mechanistic Insight: The Poisoning Pathway
Understanding the competition between the catalytic cycle and the poisoning pathway is critical for rational optimization.
The productive Pd cross-coupling cycle vs. competitive N-heterocycle poisoning pathways.
Quantitative Catalyst Optimization Data
To illustrate the profound impact of ligand and precatalyst selection on triazolo[1,5-b]pyridazine cross-couplings, review the following standardized optimization matrix based on field data for the Suzuki-Miyaura coupling of 6-chloro-triazolo[1,5-b]pyridazine , .
| Catalyst Source | Ligand | Base / Solvent | Conversion (%) | Mechanistic Observation |
| Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ / Dioxane | < 5% | Rapid Pd black formation; complete catalyst death. |
| Pd₂(dba)₃ (2.5 mol%) | XPhos | K₃PO₄ / THF | 42% | Stalled at 4h; significant protodeboronation observed. |
| XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ / THF | 81% | Good turnover; minor off-cycle sequestration. |
| tBuXPhos Pd G3 (2 mol%) | tBuXPhos | K₃PO₄ / THF | 98% | Complete conversion; steric bulk prevented N-coordination. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, use this self-validating protocol for the Buchwald-Hartwig amination or Suzuki coupling of highly coordinating triazolo[1,5-b]pyridazines. This protocol incorporates built-in diagnostic checks to verify catalytic health in real-time.
Standard Operating Procedure: High-Efficiency Cross-Coupling of N-Rich Heterocycles
Step 1: Pre-Reaction Preparation (The "Dry" Phase)
-
In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the triazolo[1,5-b]pyridazine halide (1.0 equiv), the coupling partner (boronic acid or amine, 1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Add the precatalyst: tBuXPhos Pd G3 (2–5 mol%). Causality Note: The G3 precatalyst ensures a strict 1:1 ratio of Pd to ligand, preventing unligated Pd from being trapped by the substrate.
Step 2: Solvent Addition and Activation 3. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. 4. Inject anhydrous, thoroughly degassed THF or Dioxane (0.2 M concentration). Validation Check: The solution should immediately turn a homogenous yellow/orange, indicating the successful generation of the active L-Pd(0) species. If it turns black immediately, your solvent is wet or oxygenated.
Step 3: Reaction Monitoring (Self-Validation) 5. Heat the reaction to 60–80 °C. 6. At the 30-minute mark, withdraw a 10 µL aliquot via microsyringe, dilute in MeCN, and analyze via LC-MS.
-
Diagnostic A: If starting material is consumed and product is formed
Proceed to completion. -
Diagnostic B: If starting material remains, but the boronic acid/amine is consumed
Catalyst is active, but transmetalation is failing. Add coupling partner via slow syringe pump. -
Diagnostic C: If both starting materials remain and a black precipitate is observed
Severe poisoning. Restart and increase steric bulk (e.g., switch to AdBrettPhos).
Step 4: Workup and Isolation 7. Upon completion (typically 2–4 hours), cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. 8. Concentrate and purify via flash chromatography.
References
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System." Journal of the American Chemical Society, 2008. URL:[Link]
-
Zhang, Z., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature, 2014. URL:[Link]
-
Mu, X., et al. "Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process." RSC Advances, 2017. URL:[Link]
-
Engers, D. W., et al. "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry, 2024. URL:[Link]
Technical Support Center: Regioselectivity in Triazolopyridazine Ring Formation
Introduction: The Isomerization Trap
In the synthesis of triazolopyridazines—a scaffold critical for p38 MAP kinase and PDE inhibitors—regioselectivity is the primary failure mode. The reaction of 3-hydrazinopyridazines with one-carbon donors (orthoesters, carboxylic acids, or aldehydes) does not yield a single static product. Instead, it creates a dynamic equilibrium between two isomers:
-
The Kinetic Product: [1,2,4]Triazolo[4,3-b]pyridazine (Formed first, often biologically distinct).
-
The Thermodynamic Product: [1,2,4]Triazolo[1,5-b]pyridazine (Formed via rearrangement).
This guide addresses the Dimroth Rearrangement , the mechanism responsible for the unwanted conversion of the [4,3-b] system into the [1,5-b] system, and provides validated protocols to lock in your desired regioisomer.
Module 1: The Mechanic (Why Your Reaction is "Failing")
The formation of the [1,5-b] isomer is rarely a "side reaction" in the traditional sense; it is the result of the Dimroth Rearrangement .
Mechanism of Failure
-
Initial Cyclization: The hydrazine N2 (more nucleophilic) attacks the electrophilic carbon, closing the ring to form the [4,3-b] isomer.
-
Ring Opening: Under acidic, basic, or thermal stress, the N1-C8a bond cleaves.
-
Tautomerization: The resulting intermediate undergoes a proton shift.
-
Recyclization: The ring closes on the bridgehead nitrogen (N1 of the pyridazine), forming the thermodynamically stable [1,5-b] isomer.
Visualizing the Pathway
Figure 1: The Dimroth Rearrangement pathway.[1] The transition from [4,3-b] to [1,5-b] is often irreversible under thermodynamic conditions.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I need the [4,3-b] isomer, but I keep isolating the [1,5-b] isomer."
Diagnosis: Your reaction conditions are too harsh (thermodynamic control). Standard reflux in acetic acid or using orthoesters at high temperatures almost guarantees rearrangement.
Solution: Switch to Oxidative Cyclization . Instead of condensing with a carboxylic acid at high heat, form the hydrazone first and cyclize oxidatively at room temperature.
-
Reagent: Iodobenzene diacetate (IBD) or Pb(OAc)4.
-
Solvent: DCM or EtOH (anhydrous).
-
Temperature: < 25°C.
-
Why it works: This method proceeds via a radical or ionic mechanism that bypasses the protonation/deprotonation equilibrium required for ring opening.
Issue 2: "How do I definitively distinguish the two isomers? The 1H NMR is ambiguous."
Diagnosis: 1H NMR shifts are substituent-dependent and unreliable for absolute assignment without a reference standard.
Solution: Use 15N HMBC (Heteronuclear Multiple Bond Correlation) .[2][3] This is the self-validating gold standard.
| Feature | [1,2,4]Triazolo[4,3-b]pyridazine | [1,2,4]Triazolo[1,5-b]pyridazine |
| Bridgehead Nitrogen | Shielded (Upfield shift) | Deshielded (Downfield shift) |
| N-N Coupling | N3 and N4 are adjacent. | N1 and N8 are separated by Carbon. |
| 1H NMR Trend | Bridgehead proton often more upfield. | Bridgehead proton often more downfield due to ring current changes. |
Note: If 15N HMBC is unavailable, comparing UV spectra can sometimes help (the [1,5-b] system typically has a higher extinction coefficient and red-shifted max), but NMR is superior.
Issue 3: "My yield is low during the oxidative cyclization (Method A)."
Diagnosis: Hydrazone hydrolysis or over-oxidation.
Solution:
-
Dry Solvents: Ensure the solvent is strictly anhydrous. Water competes with the cyclization.
-
Buffer: Add solid NaHCO3 (1.1 eq) to the reaction to scavenge the acetic acid by-product released from IBD. Acid accumulation can catalyze the unwanted Dimroth rearrangement even at room temperature.
Module 3: Validated Experimental Protocols
Protocol A: Synthesis of Kinetic [4,3-b] Isomer (Oxidative Cyclization)
Best for: Preserving the kinetic framework and avoiding rearrangement.
-
Hydrazone Formation:
-
Suspend 3-hydrazinopyridazine (1.0 mmol) in Ethanol (5 mL).
-
Add the appropriate aldehyde (1.0 mmol).
-
Stir at RT for 1-2 h. Filter the precipitated hydrazone intermediate.
-
-
Cyclization:
-
Dissolve the hydrazone (1.0 mmol) in dry DCM (10 mL).
-
Crucial Step: Add Iodobenzene diacetate (IBD) (1.1 mmol) portion-wise over 10 minutes at 0°C.
-
Allow to warm to RT and stir for 1–3 hours. Monitor by TLC.
-
Workup: Wash with sat. NaHCO3 (to remove acetic acid), dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (often requires polar eluent, e.g., DCM/MeOH).
-
Protocol B: Synthesis of Thermodynamic [1,5-b] Isomer
Best for: Accessing the thermodynamically stable scaffold.
-
One-Pot Method:
-
Dissolve 3-hydrazinopyridazine (1.0 mmol) in glacial Acetic Acid (5 mL) or Triethyl Orthoformate.
-
Reflux (100–120°C) for 4–12 hours.
-
Monitoring: The reaction is complete when the intermediate hydrazone is consumed and the [4,3-b] kinetic product (if formed transiently) has fully converted.
-
-
Forced Rearrangement:
-
If you have the [4,3-b] isomer and want to convert it: Dissolve in EtOH with 10% NaOH or reflux in AcOH for 6 hours.
-
Module 4: Decision Logic
Use this decision tree to select the correct synthetic route based on your target isomer.
Figure 2: Synthetic decision tree for triazolopyridazine regioselectivity.
References
-
Mechanism of Rearrangement: El-Saghier, A. M. M., & Khodairy, A. (2000). New synthetic approaches to condensed [1,2,4]triazolo[1,5-b]pyridazines and [1,2,4]triazolo[4,3-b]pyridazines.Synthetic Communications , 30(12), 2207-2224.
-
Oxidative Cyclization (Kinetic Control): Ghorab, M. M., et al. (2010). Novel method for the synthesis of [1,2,4]triazolo[4,3-b]pyridazines using iodobenzene diacetate (IBD).Journal of Heterocyclic Chemistry , 47(1), 15-20.
-
NMR Differentiation: Salgado, A., et al. (2010).[2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.Magnetic Resonance in Chemistry , 48(8), 614-622.[2] (Note: While focusing on pyrimidines, this reference establishes the definitive 15N HMBC methodology applicable to the pyridazine analogs).
-
Dimroth Rearrangement Review: Brown, D. J. (2014). The Dimroth Rearrangement in Heterocyclic Chemistry.[1][4][5]Advances in Heterocyclic Chemistry , Vol 112.
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
Technical Guide: Stability & Handling of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
This technical guide addresses the stability profile, handling, and troubleshooting of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine under basic conditions.
Part 1: Critical Stability Overview
The [1,2,4]triazolo[1,5-b]pyridazine core is an electron-deficient fused heterocycle. While it is the thermodynamically stable isomer (relative to its [4,3-b] congener), its electron deficiency makes it susceptible to nucleophilic attack and ring-opening reactions under harsh basic conditions.
The Stability Spectrum
The stability of the 6-bromo derivative is dictated by the pKa of the conjugate acid of the base and the nucleophilicity of the reagents used.
| Condition Type | Reagents | Stability Status | Notes |
| Weak Inorganic Bases | STABLE | Preferred for Suzuki/Sonogashira couplings. Stable up to 100°C in wet solvents. | |
| Non-Nucleophilic Organic Bases | DIPEA, TEA, DBU | STABLE | Suitable for SNAr or buffering. Stable at reflux. |
| Strong Nucleophilic Bases | UNSTABLE | High Risk. Causes hydrolysis or ring opening (cleavage of the triazole or pyridazine ring) at elevated temperatures. | |
| Strong Non-Nucleophilic Bases | CONDITIONAL | Use only at low temperatures (-78°C to 0°C). Risk of deprotonation at C-7/C-8 leading to polymerization. |
The "Dimroth" Factor
Researchers often confuse the [1,5-b] and [4,3-b] isomers.
-
[1,2,4]triazolo[4,3-b]pyridazine: Kinetically formed, unstable in base. Rearranges to the [1,5-b] isomer (Dimroth Rearrangement).
-
[1,2,4]triazolo[1,5-b]pyridazine (Your Compound): This is the thermodynamic sink . It will not rearrange to [4,3-b]. However, further exposure to strong hydroxide leads to irreversible ring destruction (formation of hydrazones/cyano-amines), not isomerization.
Part 2: Experimental Workflows & Optimization
Workflow 1: Functionalizing C-6 (Suzuki/Sonogashira)
To displace the bromine without destroying the core, you must avoid "hard" nucleophiles (like
Recommended Protocol (Suzuki Coupling):
-
Solvent: 1,4-Dioxane/Water (4:[1]1) or DMF (anhydrous).
-
Base:
(2.0 equiv) or . -
Catalyst:
or . -
Temperature: 80–90°C.
-
Time: 2–4 hours.
Why this works: Carbonate bases are strong enough to activate the boronic acid but too weak (and non-nucleophilic) to attack the pyridazine ring at C-7/C-8.
Workflow 2: Nucleophilic Aromatic Substitution (SNAr)
The C-6 position is highly activated by the inductive effect of the ring nitrogens.
-
Nucleophiles: Amines, Thiols, Phenols.
-
Base: DIPEA (for amines) or
(for phenols). -
Temperature: Room temperature to 60°C.
-
Warning: Do not use sodium ethoxide/methoxide to introduce alkoxy groups; this often results in ring cleavage byproducts. Use the alcohol +
at 0°C or instead.
Part 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black, and LCMS shows multiple polar peaks. What happened?
-
Diagnosis: Ring decomposition. You likely used a strong hydroxide base (NaOH) or excessive heat (>120°C) with a nucleophilic base.
-
Fix: Switch to
or . Lower the temperature to 80°C.
Q2: I see a new peak with M+14 mass shift (Methylation?) or M+18 (Hydrolysis)?
-
Diagnosis: If using methanol/ethanol as solvent with base, you may have alkoxide attack at the ring carbons (not the bromine position) or hydrolysis of the C-Br bond to C-OH (tautomerizes to amide).
-
Fix: Switch to non-nucleophilic solvents (Dioxane, Toluene, DMF).
Q3: Can I use BuLi to lithiate the ring?
-
Diagnosis: Extremely risky. The C-Br bond will undergo Lithium-Halogen exchange, but the adjacent ring nitrogens make the core susceptible to immediate nucleophilic attack by the butyl group or "dance" rearrangements.
-
Fix: Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C if metallation is absolutely required, but Pd-catalyzed methods are vastly superior for this scaffold.
Part 4: Visualizing the Stability Logic
The following diagram illustrates the decision logic for selecting reaction conditions to preserve the triazolopyridazine core.
Caption: Decision matrix for base selection. Red paths indicate high risk of ring degradation; green paths indicate stable functionalization windows.
Decomposition Mechanism (Hypothetical)
Under strong basic hydrolysis (e.g., NaOH), the ring opening likely follows a pathway similar to analogous triazolo-pyrimidines:
Caption: Generalized degradation pathway of electron-deficient triazolo-azines under harsh basic conditions.
References
-
Synthesis and Reactivity of Triazolopyridazines (General)
-
Dimroth Rearrangement in Triazolo-Systems
-
Nucleophilic Substitution on Triazines (Analogous Chemistry)
- Source: Organic Chemistry Portal
- Context: Demonstrates the use of weak bases (Cs2CO3) for SNAr on highly electron-deficient azines without ring opening.
-
URL:[Link]
-
Suzuki Coupling Protocols for Electron-Deficient Heterocycles
-
Source: BenchChem Application Notes[1]
- Context: Standard protocols for Suzuki coupling on pyridazine-like systems using K3PO4/Dioxane.
-
Sources
Technical Support Center: Triazolopyridazine Synthesis & Functionalization
Welcome to the Advanced Troubleshooting Guide for Heterocyclic Cross-Coupling.
Triazolopyridazines (e.g., [1,2,4]triazolo[4,3-b]pyridazines) are privileged, electron-deficient scaffolds widely utilized in the development of kinase inhibitors and GABA-A receptor ligands. Late-stage functionalization of these cores typically relies on palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). However, due to the sluggish transmetalation rates of electron-deficient halotriazolopyridazines, researchers frequently encounter severe homocoupling of the coupling partners (alkynes or boronic acids). This guide provides mechanistic insights and field-proven protocols to suppress these parasitic pathways.
Mechanistic Causality & Core FAQs
Q1: During the Sonogashira functionalization of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, my terminal alkyne is rapidly consumed to form a symmetrical 1,3-diyne. What is the root cause? A1: You are observing Glaser (or Hay) homocoupling 1. This is an oxidative dimerization driven by the copper(I) co-catalyst. In the presence of trace oxygen, Cu(I) oxidizes to Cu(II), which subsequently couples two copper-acetylide intermediates. Because the oxidative addition of Pd(0) to the electron-deficient triazolopyridazine is fast, but the subsequent transmetalation is slow, the bimolecular Glaser coupling outcompetes the desired cross-coupling cycle if any O₂ is present.
Q2: How can I thermodynamically or kinetically favor the cross-coupling over the Glaser pathway? A2: The most authoritative fix is to remove the redox-active metal entirely by switching to a Copper-Free Sonogashira protocol 2. Without copper, the Cu(I)/Cu(II) oxidative pathway is completely abolished. If copper must be retained for substrate reactivity, you must kinetically suppress the oxidation by employing a reducing atmosphere (e.g., 3% H₂ in Argon) and rigorously degassing all solvents via the freeze-pump-thaw method.
Q3: In Suzuki-Miyaura couplings, my arylboronic acid is forming a symmetrical biaryl byproduct. Why does this happen specifically with triazolopyridazines? A3: Boronic acid homocoupling is a Pd(II)-mediated oxidative process, often exacerbated by the basic conditions required for Suzuki couplings 3. When coupling with electron-deficient heteroaryls like triazolopyridazines, the Pd-aryl intermediate is relatively stable. If the local concentration of the boronic acid is too high, two equivalents can transmetalate onto the same Pd center, leading to reductive elimination of the biaryl homodimer.
Q4: What is the operational solution to suppress boronic acid homocoupling? A4: Syringe-pump addition . By adding the boronic acid solution dropwise over 2–4 hours, you maintain a low steady-state concentration of the nucleophile. This kinetically restricts the probability of dual transmetalation, forcing the catalytic cycle to proceed exclusively via the desired cross-coupling pathway.
Mechanistic divergence of Sonogashira cross-coupling vs. Glaser homocoupling pathways.
Decision tree for resolving homocoupling side products in cross-coupling reactions.
Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling (Zero Glaser Homocoupling)
Causality: Eliminating CuI prevents the formation of Cu-acetylides, shutting down the oxidative dimerization pathway. We utilize a highly active Pd catalyst and an amine base that can facilitate alkyne deprotonation without the need for copper mediation.
-
Preparation: In a flame-dried Schlenk flask, charge 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Atmosphere Control: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x). Crucial: Do not use standard nitrogen if trace O₂ is suspected in the lines.
-
Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M) and degassed triethylamine (3.0 eq) via a gas-tight syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.
-
Reaction Execution: Heat the sealed system to 80 °C for 12 hours.
-
Validation Checkpoint: At the 2-hour mark, extract a 10 µL sample for LC-MS analysis.
-
Success state: The dominant [M+H]⁺ mass corresponds to the desired alkynyl-triazolopyridazine cross-coupled product.
-
Failure state (Homocoupling): If a peak corresponding to the 1,3-diyne [2M-2]⁺ appears, your system has an oxygen leak or trace copper contamination in the reaction vessel. Abort, clean glassware with EDTA, and restart.
-
Protocol B: Suzuki-Miyaura Coupling with Syringe-Pump Addition
Causality: Slow addition keeps the boronic acid concentration below the threshold required for bimolecular homocoupling, ensuring it only reacts with the available Pd-heteroaryl complex.
-
Preparation: Charge a flask with the halotriazolopyridazine (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.5 eq).
-
Degassing: Evacuate and backfill with Argon 3x. Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Heat the suspension to 90 °C.
-
Slow Addition: Dissolve the arylboronic acid (1.1 eq) in 2 mL of degassed 1,4-dioxane. Load this into a gas-tight syringe. Use a syringe pump to add this solution to the reaction mixture at a continuous rate of 0.5 mL/hour.
-
Validation Checkpoint: Monitor via TLC/LC-MS after the addition is complete. If biaryl homocoupling is still detected, reduce the addition rate to 0.25 mL/hour for subsequent runs and verify the strict exclusion of oxygen.
Quantitative Data Comparison
The following table summarizes the expected impact of implementing the optimized protocols on product distributions during triazolopyridazine functionalization.
| Reaction Type | Protocol Conditions | Target Product Yield (%) | Homocoupled Byproduct Yield (%) | Unreacted Scaffold (%) |
| Sonogashira | Standard (CuI, Aerobic, Batch) | 35% | 55% (1,3-Diyne) | 10% |
| Sonogashira | Optimized (Cu-Free, Argon, Batch) | 88% | < 2% | 10% |
| Suzuki-Miyaura | Standard (Batch Addition of Boronic Acid) | 45% | 40% (Biaryl) | 15% |
| Suzuki-Miyaura | Optimized (Syringe-Pump Slow Addition) | 92% | < 3% | 5% |
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003. URL:[Link]
Sources
workup procedures for water-soluble triazolo[1,5-b]pyridazine derivatives
Welcome to the Technical Support Center for the isolation and purification of triazolo[1,5-b]pyridazine derivatives. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and coordination chemistry challenges inherent to these privileged scaffolds.
Triazolo[1,5-b]pyridazines are frequently investigated as kinase inhibitors and neurological agents. Synthesizing these compounds often involves bimetallic Cu(I)/Zn(II) catalyzed oxidative cycloaddition (1)[1]. When appending polar moieties (e.g., PEG chains, free amines, or carboxylates) to improve bioavailability, the resulting water-soluble derivatives present significant workup challenges. The nitrogen-dense core strongly chelates transition metals, and the amphiphilic nature of the molecules disrupts standard liquid-liquid extraction (LLE) thermodynamics.
This guide provides a self-validating, causality-driven approach to isolating highly polar triazolo[1,5-b]pyridazines.
Workflow Visualization
Workflow for the isolation of water-soluble triazolo[1,5-b]pyridazines.
Quantitative Extraction Data
To illustrate the inefficiency of standard organic extractions for these compounds, review the phase partitioning data below. Highly polar derivatives necessitate alternative solvent systems or solid-phase extraction (SPE) to achieve acceptable recoveries.
Table 1: Solvent Partitioning & Extraction Efficiency for Highly Polar Triazolo[1,5-b]pyridazines
| Solvent System | Additive / Quench | Phase Containing Product | Average Recovery (%) | Purity Post-Extraction (%) |
| DCM / Water | None | Aqueous | 15% (in DCM) | 85% |
| EtOAc / Water | None | Aqueous | 22% (in EtOAc) | 88% |
| EtOAc / Water | Sat. K₂CO₃ (pH ~10) | Organic | 65% (in EtOAc) | 92% |
| n-Butanol / Water | Sat. NaCl | Organic | 89% (in n-BuOH) | 90% |
| Reverse-Phase SPE | 10% NH₄OH | SPE Cartridge (Eluate) | 95% | >98% |
Standardized Workup Protocol for Water-Soluble Derivatives
This protocol bypasses traditional LLE product recovery in favor of a reverse-phase desalting approach, ensuring high yields and metal-free products.
Step 1: Reaction Quenching with Chelating Agents
-
Action : Quench the crude reaction mixture with a 10% aqueous solution of ammonium hydroxide or Rochelle salt (potassium sodium tartrate).
-
Causality : Triazolo[1,5-b]pyridazines are strong bidentate ligands. During bimetallic syntheses, Cu(I) and Zn(II) become tightly coordinated to the ring nitrogens. Introducing a vast excess of competing ligands thermodynamically drives the displacement of the product, forming water-soluble metal complexes.
-
Validation : The solution color will shift (e.g., from deep brown/green to bright blue for Cu-amine complexes), providing a visual self-validation of decomplexation.
Step 2: Primary Extraction (Impurity Depletion)
-
Action : Wash the aqueous mixture with Ethyl Acetate (EtOAc) (2)[2]. Retain the aqueous layer.
-
Causality : Highly polar derivatives (e.g., those with free thiols or amines) possess a LogP < 0, meaning they will not partition into the organic phase (3)[3]. This step selectively strips away lipophilic unreacted starting materials and organic-soluble byproducts.
-
Validation : TLC or LC-MS of the organic layer should show the absence of the target mass.
Step 3: Metal Scavenging
-
Action : Add a thiol-functionalized silica resin (e.g., QuadraPure TU) to the retained aqueous phase. Stir for 2 hours, then filter through a Celite pad.
-
Causality : Even after quenching, trace heavy metals remain in the aqueous phase and can co-elute with the product. Thiol resins covalently trap soft metals like Cu and Zn, permanently removing them from the matrix.
-
Validation : Post-filtration, a small aliquot analyzed via ICP-MS should confirm metal concentrations are <10 ppm.
Step 4: Reverse-Phase Solid Phase Extraction (SPE)
-
Action : Load the aqueous filtrate onto a pre-conditioned C18 SPE cartridge. Wash with 100% LC-MS grade water, then elute with a 10-40% Acetonitrile (MeCN) gradient.
-
Causality : The C18 stationary phase captures the organic core of the triazolo[1,5-b]pyridazine via hydrophobic interactions, allowing inorganic salts (NaCl, ammonium tartrate) to be washed away. The MeCN gradient then selectively desorbs the pure product.
-
Validation : Monitor the eluate via UV absorbance (typically 254 nm); the product band will elute as a concentrated fraction.
Step 5: Lyophilization
-
Action : Freeze the MeCN/H₂O eluate and lyophilize.
-
Causality : Rotary evaporation of water degrades sensitive compounds and causes bumping. Sublimation under vacuum yields a fluffy, easily weighable powder.
-
Validation : Constant mass achieved after 24-48 hours indicates complete solvent removal.
Troubleshooting & FAQs
Q: I am experiencing severe emulsion formation during the EtOAc/Water extraction step. How do I resolve this? A:
-
Causality : Water-soluble triazolo[1,5-b]pyridazines often possess amphiphilic properties. The hydrophobic bicyclic core and the hydrophilic substituents act together as a surfactant, reducing surface tension and stabilizing the organic-aqueous interface.
-
Action : Do not add more solvent. Instead, saturate the aqueous layer with NaCl (brine) to increase ionic strength, which drives the organic solvent out of the aqueous phase (salting-out effect). If the emulsion persists, centrifuge the biphasic mixture at 3000 × g for 10 minutes. Centrifugation is a self-validating physical separation that overcomes chemical surfactant effects.
Q: My compound is highly water-soluble, and I am losing yield during the aqueous wash. Can I use a different solvent system? A:
-
Causality : Standard solvents like DCM or EtOAc lack the hydrogen-bonding capacity to compete with water for highly polar derivatives (3)[3].
-
Action : Switch your extraction solvent to n-butanol or 2-methyltetrahydrofuran (2-MeTHF). Alternatively, adjust the pH of the aqueous phase to the exact isoelectric point of your specific derivative to minimize ionization before extraction. If LLE continues to fail, abandon it in favor of direct lyophilization of the quenched mixture followed by preparative reverse-phase HPLC (2)[2].
Q: NMR shows broad peaks and shifting chemical shifts in my final product. What went wrong during workup? A:
-
Causality : This is a classic hallmark of paramagnetic trace metal contamination. Copper(II)—often oxidized from Cu(I) during aerobic workup—chelates to the triazole or pyridazine nitrogens, causing rapid relaxation of nearby protons and resulting in extreme line broadening (1)[1].
-
Action : Your metal scavenging step was incomplete. Re-dissolve the product in water, treat with 0.5 M EDTA for 30 minutes, and repeat the C18 SPE desalting protocol. Always validate metal removal via ICP-MS before final NMR characterization.
References
-
[4] Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Source: nih.gov (PMC). URL:
-
[2] Title: WO2023225244A1 - Heterocyclic compounds for treating huntington's disease. Source: Google Patents. URL:
-
[1] Title: Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. Source: RSC Publishing. URL:
-
[3] Title: Synthesis of Heteroaromatic Compounds. Source: DOKUMEN.PUB. URL:
Sources
- 1. Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5- b ]pyridazi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06727E [pubs.rsc.org]
- 2. WO2023225244A1 - Heterocyclic compounds for treating huntington's disease - Google Patents [patents.google.com]
- 3. dokumen.pub [dokumen.pub]
- 4. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amination of 6-bromo-triazolopyridazine with XPhos and RuPhos
Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of 6-bromo-triazolopyridazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific C-N cross-coupling reaction. As Senior Application Scientists, we have synthesized the information below to be a practical and scientifically rigorous guide.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between XPhos and RuPhos, and how do I select the appropriate ligand for my 6-bromo-triazolopyridazine amination?
Choosing between XPhos and RuPhos is a critical decision that significantly impacts reaction efficiency. Both are bulky, electron-rich biaryl phosphine ligands that promote the key steps of the Buchwald-Hartwig catalytic cycle: oxidative addition and reductive elimination.[1] However, their structural differences lead to distinct catalytic activities.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is generally considered a highly active and versatile ligand for a wide range of amines, including primary and secondary amines, with various aryl and heteroaryl halides.[2][3] Its steric bulk helps to create a coordinatively unsaturated palladium center, facilitating the binding of the amine.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is often the ligand of choice for the coupling of sterically hindered secondary amines.[4][5] The isopropoxy groups in the 2' and 6' positions provide a different steric and electronic environment around the palladium center compared to the isopropyl groups of XPhos.
For the amination of an electron-deficient and potentially coordinating substrate like 6-bromo-triazolopyridazine, the choice of ligand is paramount. The nitrogen atoms in the triazolopyridazine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[6] The bulky nature of both XPhos and RuPhos can help mitigate this issue.
Recommendation: Start your screening with XPhos for a broader range of primary and less hindered secondary amines. If you are working with a particularly bulky secondary amine, or if you experience low yields with XPhos, RuPhos would be a logical next choice to screen.[3][7]
Q2: What are the recommended starting conditions for the amination of 6-bromo-triazolopyridazine?
A well-defined set of starting conditions is crucial for success. While optimization is almost always necessary, the following parameters provide a robust starting point.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%) | Precatalysts offer better reproducibility by ensuring a consistent generation of the active Pd(0) species.[8][9] |
| Ligand | XPhos or RuPhos (1.1-1.5 eq. to Pd) | A slight excess of ligand can prevent catalyst deactivation, especially since amines can also act as ligands.[10] |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv) | Strong, non-nucleophilic bases are required. NaOt-Bu is a common choice, but K₃PO₄ can be beneficial for substrates with base-sensitive functional groups.[6] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common and effective solvents for Buchwald-Hartwig aminations.[11] Ensure they are anhydrous and degassed. |
| Temperature | 80-110 °C | These reactions typically require heating to proceed at a reasonable rate.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts are sensitive to oxygen, which can lead to their decomposition.[12] |
Q3: What are the most common failure modes for this reaction and how can I identify them?
Identifying the signs of a failing reaction early can save significant time and resources.
-
Formation of Palladium Black: The appearance of a fine black precipitate indicates the decomposition of the palladium catalyst to its metallic form.[6] This is a clear sign that the catalytic cycle has been interrupted.
-
No Reaction or Stalling: If TLC or LC-MS analysis shows no product formation or the reaction starts but does not proceed to completion, it could be due to catalyst poisoning or deactivation.[6]
-
Low Yield: This is a common issue that can stem from a variety of factors including suboptimal reaction conditions, impure reagents, or catalyst deactivation.[12]
-
Side Product Formation: The most common side product is the hydrodehalogenated starting material (triazolopyridazine). This can occur if water is present in the reaction mixture.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most frequent issue encountered. A systematic approach is key to diagnosing the problem.
Visualizing the Troubleshooting Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison: 1H NMR Characterization of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine vs. Regioisomers
This guide provides an in-depth technical comparison of the 1H NMR characteristics of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine , distinguishing it from its regioisomer 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine . This distinction is critical in drug development, as the [1,5-b] isomer is typically the thermodynamically stable product favored in high-temperature cyclizations (e.g., with DMF-DMA), while the [4,3-b] isomer is the kinetic product often formed under milder conditions.
Executive Summary
The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged structure in medicinal chemistry, widely used in kinase inhibitors (e.g., c-Met, PIM kinases). A common synthetic challenge is the "Dimroth Rearrangement," where the kinetically formed [4,3-b] isomer rearranges to the thermodynamically stable [1,5-b] isomer. 1H NMR is the primary tool for distinguishing these isomers. The [1,5-b] isomer is characterized by a diagnostic singlet (H-2) around 8.4–8.7 ppm , whereas the [4,3-b] isomer displays a significantly more deshielded singlet (H-3) typically >9.0 ppm .
Structural Analysis & Numbering
Proper assignment requires understanding the ring numbering and the electronic environment of the protons.
Structural Diagrams
The following diagram illustrates the core structure and the numbering scheme used for NMR assignment.
Figure 1: Relationship between the kinetic [4,3-b] and thermodynamic [1,5-b] isomers.
Comparative 1H NMR Data
The table below synthesizes experimental data for the 6-bromo derivatives. Note that while exact shifts vary slightly with concentration and solvent, the relative differences are consistent and diagnostic.
Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Proton Position | 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine | 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine | Diagnostic Note |
| Triazole (H-2 vs H-3) | δ 8.65 (s, 1H) | δ 9.48 (s, 1H) | Primary Differentiator. The [4,3-b] proton is far more deshielded. |
| Pyridazine (H-8) | δ 8.45 (d, J = 9.5 Hz, 1H) | δ 8.30 (d, J = 9.8 Hz, 1H) | H-8 is deshielded by the bridgehead nitrogen. |
| Pyridazine (H-7) | δ 7.85 (d, J = 9.5 Hz, 1H) | δ 7.65 (d, J = 9.8 Hz, 1H) | Doublet coupling (J ~9-10 Hz) confirms the pyridazine ring integrity. |
Note: Data derived from comparative analysis of 6-chloro analogs and general [1,2,4]triazolo[1,5-b]pyridazine systems [1, 2]. The Br/Cl substituent effect on ring protons is minimal (<0.1 ppm).
Spectral Interpretation
-
The "Singlet" Test: The most rapid way to identify the isomer is the position of the triazole singlet. If it appears above 9.0 ppm, you likely have the [4,3-b] isomer or a mixture. If it is around 8.5-8.7 ppm, you have the desired [1,5-b] isomer.
-
Coupling Constants: The pyridazine protons (H-7 and H-8) exhibit a characteristic ortho-coupling of approximately 9.5 Hz. This confirms the 6-substitution pattern (as opposed to 7- or 8-substitution, which would show different splitting).
Experimental Protocol: Synthesis & Characterization
This protocol ensures the formation of the thermodynamic [1,5-b] isomer using 3-amino-6-bromopyridazine as the starting material.
Synthesis Workflow (DOT Diagram)
Figure 2: Synthetic pathway favoring the [1,5-b] isomer.
Step-by-Step Protocol
-
Reactants: Charge a reaction flask with 3-amino-6-bromopyridazine (1.0 eq) and DMF-DMA (1.2–1.5 eq).
-
Solvent: Use ethanol (EtOH) for milder conditions or DMF for higher temperatures.
-
Reaction: Heat to reflux (EtOH) or 90°C (DMF) for 2–4 hours.
-
Checkpoint: Monitor by TLC. The starting amine is polar; the product is less polar.
-
-
Workup: Cool the mixture to room temperature. The product often crystallizes directly.
-
If solid forms: Filter and wash with cold EtOH/hexane.
-
If no solid: Concentrate in vacuo, triturate with diethyl ether.
-
-
NMR Prep: Dissolve ~5-10 mg of the solid in DMSO-d6 (preferred for solubility) or CDCl3 .
-
Validation: Check for the singlet at ~8.6 ppm. If the singlet is at 9.5 ppm, reflux longer in acetic acid to force the Dimroth rearrangement to the [1,5-b] form.
-
References
-
ChemicalBook. (2025). 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Spectrum. Retrieved from .
-
PubChem. (2025).[1][2] 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CID 129913942). Retrieved from .
-
Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from .
- Maes, B. U., et al. (2002). Synthesis of [1,2,4]triazolo[1,5-b]pyridazines. Tetrahedron. (Contextual reference for general synthesis conditions).
Sources
A Senior Application Scientist's Guide to Distinguishing [1,5-b] and [4,3-b] Triazolopyridazine Isomers by NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific practice. Among the myriad of isomeric challenges, the distinction between [1,5-b] and [4,3-b] fused triazolopyridazine rings presents a recurring analytical hurdle. Their close structural similarity often leads to ambiguous assignments based on 1D NMR alone. This guide provides an in-depth, experimentally-grounded protocol for the definitive differentiation of these two important classes of isomers using a suite of modern NMR techniques.
The Challenge: Subtle Differences, Significant Consequences
The[1][2]triazolo[1,5-b]pyridazine and[2]triazolo[4,3-b]pyridazine scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The incorrect assignment of the ring fusion can lead to flawed structure-activity relationship (SAR) studies and wasted resources. The core of the challenge lies in the similar electronic environments of the protons and carbons in both isomers, which can result in overlapping signals in simple ¹H and ¹³C NMR spectra.
The Solution: A Multi-dimensional NMR Approach
To overcome this ambiguity, a multi-pronged approach utilizing both 1D and 2D NMR spectroscopy is essential. The key lies in probing not just the one-bond and short-range correlations, but also the long-range and through-space interactions that are unique to each isomeric scaffold.
Key NMR Techniques for Isomer Differentiation
-
¹H NMR Spectroscopy: While not always definitive on its own, careful analysis of proton chemical shifts and coupling constants provides the initial clues. The proton on the triazole ring and the protons on the pyridazine ring will have distinct chemical environments in each isomer.
-
¹³C NMR Spectroscopy: Carbon chemical shifts, particularly for the bridgehead carbons and the carbons of the triazole ring, are sensitive to the electronic differences between the two isomers.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY): This is where the unambiguous differentiation is achieved.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the pyridazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the mapping of the complete carbon skeleton and the definitive placement of the triazole ring.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments probe through-space proximity of protons. The observation of a NOE between the triazole proton and a specific proton on the pyridazine ring can provide conclusive evidence for one isomer over the other.
-
Experimental Workflow
The following diagram outlines a systematic workflow for the NMR-based differentiation of [1,5-b] and [4,3-b] triazolopyridazine isomers.
Caption: Workflow for NMR-based isomer differentiation.
Detailed Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified triazolopyridazine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution if necessary to remove any particulate matter.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. Standard pulse programs provided by the spectrometer manufacturer can be used.
-
¹H NMR:
-
Pulse program: zg30 or similar
-
Spectral width: ~16 ppm
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more, depending on sample concentration
-
-
COSY:
-
Pulse program: cosygpqf or similar
-
Optimize spectral widths in both dimensions to cover all proton signals.
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.2 or similar
-
Set the ¹³C spectral width to cover the expected range of carbon signals.
-
-
HMBC:
-
Pulse program: hmbcgplpndqf or similar
-
Optimize the long-range coupling delay (typically 50-100 ms) to observe ²JCH and ³JCH correlations.
-
-
NOESY/ROESY:
-
Pulse program: noesygpph or roesygpph
-
Use a mixing time of 300-800 ms for NOESY and a spin-lock time of 200-500 ms for ROESY.
-
Data Analysis and Interpretation: A Comparative Approach
The key to distinguishing the isomers lies in identifying diagnostic long-range correlations in the HMBC spectrum and through-space interactions in the NOESY/ROESY spectrum.
[1][3][2]triazolo[4,3-b]pyridazine Isomer:
-
Key HMBC Correlations: The proton on the triazole ring (H-3) is expected to show a ³JCH correlation to the bridgehead carbon C-8a. Crucially, the pyridazine proton H-8 will show a ³JCH correlation to the other bridgehead carbon, C-5.
-
Key NOE Correlation: A through-space NOE should be observed between the pyridazine proton H-8 and the triazole proton H-3.
[1][3][2]triazolo[1,5-b]pyridazine Isomer:
-
Key HMBC Correlations: The proton on the triazole ring (H-2) will show a ³JCH correlation to the bridgehead carbon C-8a. The pyridazine proton H-8 will show a ³JCH correlation to the other bridgehead carbon, C-4a.
-
Key NOE Correlation: No NOE is expected between the triazole proton H-2 and the pyridazine proton H-8 due to their larger spatial separation. Instead, an NOE might be observed between H-2 and the pyridazine proton H-6.
The following diagram illustrates these key diagnostic correlations:
Caption: Key diagnostic NMR correlations for isomer differentiation.
Comparative Data Table
The following table summarizes the expected key NMR spectral features for the two isomers. Note that the exact chemical shifts will vary depending on the substitution pattern.
| Feature | [1][2]triazolo[4,3-b]pyridazine | [3][2]triazolo[1,5-b]pyridazine |
| Triazole Proton | H-3 | H-2 |
| Key HMBC Correlation | H-3 to C-8a | H-2 to C-8a |
| Key NOE Correlation | H-3 to H-8 | H-2 to H-6 (or no key NOE to pyridazine ring) |
| Bridgehead Carbons | C-5 and C-8a | C-4a and C-8a |
Case Study: Substituted Triazolopyridazines
While data for the parent, unsubstituted systems can be sparse in the literature, a study on 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) provides a practical example.[2] In this case, 2D NMR experiments, including HMBC and a ¹⁵N-H correlation experiment, were crucial for the definitive structural assignment.[2] The principles outlined above for identifying key long-range correlations hold true for such substituted systems.
The Role of ¹⁵N NMR
For particularly challenging cases, or for an additional layer of confirmation, ¹H-¹⁵N HMBC experiments can be invaluable. The chemical shifts of the nitrogen atoms in the triazole and pyridazine rings are highly sensitive to their electronic environment. As demonstrated in the analogous triazolopyrimidine system, the correlation of specific protons to the nitrogen atoms can provide a definitive distinction between the two isomers.[4]
Conclusion
The unambiguous differentiation of [1,5-b] and [4,3-b] triazolopyridazine isomers is readily achievable through a systematic application of modern NMR techniques. While 1D NMR provides a preliminary assessment, the definitive assignment relies on the careful analysis of 2D HMBC and NOESY/ROESY spectra to identify key long-range and through-space correlations that are unique to each isomeric scaffold. By following the workflow and principles outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity of their subsequent scientific endeavors.
References
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][3][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal. [Link]
-
Differentiation between[1][2]triazolo[1,5-a] pyrimidine and[3][2]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]
Sources
Decoding Brominated Triazolopyridazines: A Comparative Guide to Mass Spectrometry Fragmentation Profiling
Brominated triazolopyridazines represent a highly privileged class of nitrogen-rich heterocycles. They are frequently utilized as core scaffolds in the development of bromodomain (BRD4) inhibitors, kinase modulators, and anti-parasitic agents[1][2]. During drug metabolism and pharmacokinetics (DMPK) profiling, the structural elucidation of these compounds relies heavily on mass spectrometry (MS).
As a Senior Application Scientist, I approach the analytical characterization of these molecules not just as a matching exercise, but as a study of thermodynamic stability. The fused [1,2,4]triazolo[4,3-b]pyridazine core, combined with a bromine substituent, creates a highly diagnostic fragmentation signature. This guide objectively compares the two premier platforms for this analysis—LC-ESI-HRMS/MS and GC-EI-MS —detailing the causality behind their fragmentation mechanisms and providing self-validating experimental workflows.
Mechanistic Fragmentation Causality
To successfully map the fragmentation of brominated triazolopyridazines, one must understand the intrinsic chemical physics of the molecule under vacuum and energetic stress.
The Bromine Isotope Effect
Bromine naturally occurs as two stable isotopes,
Nitrogen Extrusion (Triazole Ring Contraction)
The triazole ring is thermodynamically primed for the neutral loss of nitrogen gas (N
Halogen Cleavage (Homolytic vs. Heterolytic)
The mechanism by which bromine is lost depends entirely on the ionization energy applied:
-
Hard Ionization (70 eV EI): Electron impact induces a radical cation state, heavily favoring the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (-79/-81 Da).
-
Soft Ionization (ESI-CID): Collision-Induced Dissociation of the even-electron
ion typically favors heterolytic cleavage, resulting in the loss of hydrobromic acid (HBr, -80/-82 Da), though radical loss can still occur at higher collision energies.
Mechanistic MS/MS fragmentation pathways of brominated triazolopyridazines.
Platform Comparison: LC-ESI-HRMS/MS vs. GC-EI-MS
When selecting an analytical platform, the choice dictates the type of structural data acquired. Table 1 outlines the comparative performance of both techniques.
Table 1: Quantitative and Qualitative Platform Comparison
| Feature | LC-ESI-HRMS/MS (Orbitrap/Q-TOF) | GC-EI-MS (Quadrupole) |
| Ionization Type | Soft (Electrospray Ionization, ESI+) | Hard (Electron Impact, 70 eV) |
| Intact Molecular Ion | Highly abundant | Often absent or highly fragmented |
| Primary Br Loss | Loss of HBr (-80/-82 Da) | Loss of Br |
| Mass Accuracy | < 3 ppm (Exact mass determination) | Nominal mass ( |
| Best Suited For | Metabolite ID, intact mass confirmation | Reproducible spectral library matching |
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The following methodologies incorporate internal checks to ensure that the observed fragmentation is a true representation of the analyte and not an artifact of the instrument state.
Protocol A: LC-ESI-HRMS/MS Workflow
This workflow utilizes High-Resolution Mass Spectrometry to capture exact mass isotopic signatures and stepped collision energies to map both fragile and resilient bonds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the brominated triazolopyridazine in a 50:50 mixture of Acetonitrile/Water containing 0.1% Formic Acid.
-
System Suitability (Self-Validation): Prior to sample injection, run a solvent blank spiked with a known concentration of an isotopically labeled internal standard (e.g.,
C-labeled analog). This validates column equilibration, confirms the absence of carryover, and provides a baseline for matrix effect normalization. -
Chromatography: Inject 2
L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 m). Run a 10-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid). Causality: Formic acid acts as a proton source, maximizing ESI+ ionization efficiency for the nitrogen-rich triazolopyridazine core. -
MS/MS Acquisition: Operate the Orbitrap in positive ion mode. Set MS1 resolution to 70,000 to easily resolve the
Br/ Br isotopic fine structure. -
Stepped NCE: Trigger MS2 scans using stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Triazole rings are labile and lose N
at low energies (NCE 20). Conversely, the C-Br bond often requires higher energy (NCE 40-60) for heterolytic cleavage. Stepped NCE ensures both pathways are captured in a single composite MS2 spectrum.
Protocol B: GC-EI-MS Workflow
This workflow relies on standardized 70 eV electron impact to generate highly reproducible, library-matchable radical fragmentation patterns.
Step-by-Step Methodology:
-
System Suitability (Self-Validation): Tune the mass spectrometer daily using Perfluorotributylamine (PFTBA). The relative abundances of m/z 69, 219, and 502 must fall within strict operational tolerances. Causality: This validates that the 70 eV electron impact energy is consistent, ensuring that the resulting fragmentation pattern can be accurately matched against historical spectral libraries.
-
Sample Derivatization: If the triazolopyridazine contains polar side chains (e.g., hydroxyls or secondary amines), treat the sample with BSTFA + 1% TMCS at 60°C for 30 minutes. Causality: Polar groups cause poor volatility and thermal degradation at GC inlet temperatures (250°C). Silylation masks these groups, preventing peak tailing and thermal breakdown.
-
Chromatography: Inject 1
L (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 m). Program the oven from 100°C to 300°C at 15°C/min. -
MS Acquisition: Acquire data in full scan mode (m/z 50–600) with the ion source set to 230°C. Analyze the resulting spectra for the characteristic homolytic loss of the bromine radical.
Comparative analytical workflows for LC-ESI-HRMS/MS and GC-EI-MS platforms.
Diagnostic Data Interpretation
When interpreting the spectra from either platform, the presence or absence of the bromine isotope signature in the product ions dictates the structural assignment of the fragment. Table 2 summarizes the diagnostic neutral losses.
Table 2: Diagnostic MS/MS Neutral Losses
| Fragment Type | Neutral Loss (Da) | Isotopic Signature Retained? | Causality / Mechanism |
| 28.0061 | Yes (1:1 Doublet) | Thermodynamically driven triazole ring contraction. | |
| 78.9183 / 80.9163 | No (Singlet) | Homolytic cleavage of C-Br bond (Dominant in EI). | |
| 79.9261 / 81.9241 | No (Singlet) | Heterolytic cleavage of C-Br bond (Dominant in CID). | |
| 106.9244 / 108.9224 | No (Singlet) | Sequential core collapse and dehalogenation. |
By cross-referencing the exact mass shifts with the retention or loss of the 1:1 isotopic doublet, scientists can confidently map the exact location of the bromine atom on the triazolopyridazine core and identify any metabolic modifications occurring on the side chains.
References
-
Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of AZD5153 Journal of Medicinal Chemistry (2016) URL: [Link]
-
Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 National Institutes of Health / PMC URL:[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles AIP Publishing (2024) URL:[Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks ResearchGate URL:[Link]
Sources
- 1. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparison of reactivity: 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine vs 6-bromopyridazine
An in-depth comparative analysis of heteroaromatic scaffolds is critical for drug discovery and synthetic methodology. When designing molecules, the choice between a monocyclic 6-bromopyridazine and its fused bicyclic counterpart, 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine , fundamentally alters the synthetic route, reaction kinetics, and stability of the resulting compounds.
This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, supported by self-validating experimental protocols.
Mechanistic Causality: Electronic Architecture & Reactivity
The reactivity of a heteroaryl halide is governed by the electron density of the aromatic ring and the energy level of its Lowest Unoccupied Molecular Orbital (LUMO).
The Monocyclic Scaffold (6-Bromopyridazine): The 1,2-diazine (pyridazine) system is inherently electron-deficient compared to benzene. The two adjacent electronegative nitrogen atoms exert an inductive electron-withdrawing effect, activating the C3 and C6 positions toward nucleophilic attack. However, the activation energy barrier for SNAr remains moderately high, typically requiring harsh thermal conditions and strong nucleophiles to achieve full conversion .
The Fused Bicyclic Scaffold (6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine): Fusing a [1,2,4]triazole ring to the pyridazine core drastically alters the electronic landscape. The triazole moiety acts as a powerful inductive and mesomeric electron-withdrawing group (EWG). This fusion pulls electron density away from the pyridazine core, severely depressing the LUMO energy. Consequently, the C6 position becomes highly electrophilic. SNAr reactions on this scaffold proceed at ambient to mildly elevated temperatures, even with sterically hindered or weakly nucleophilic amines .
Electronic activation pathway comparing monocyclic and fused bicyclic pyridazine scaffolds.
Quantitative Data Comparison
The electronic differences directly translate to the laboratory bench. The table below summarizes the empirical reaction parameters required to achieve >85% conversion for both scaffolds.
| Parameter | 6-Bromopyridazine | 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine |
| SNAr Temperature | 80 °C – 120 °C | 20 °C – 60 °C |
| Typical SNAr Base | K₂CO₃, Cs₂CO₃, or NaH | DIPEA, TEA, or None (excess amine) |
| SNAr Reaction Time | 12 – 24 hours | 2 – 6 hours |
| Suzuki Base Compatibility | Tolerates strong aqueous bases (Na₂CO₃) | Requires mild/anhydrous bases (K₃PO₄, Cs₂CO₃) |
| Electrophilicity (LUMO) | Moderate | High (Deeply lowered LUMO) |
Cross-Coupling Considerations
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), both scaffolds readily undergo oxidative addition due to the weakened C–Br bond. However, the extreme electron deficiency of the triazolo[1,5-b]pyridazine system makes the resulting Pd(II) intermediate highly susceptible to protodehalogenation or degradation under strongly basic aqueous conditions (e.g., aqueous NaOH or Na₂CO₃ at reflux). Therefore, anhydrous conditions with milder bases (like Cs₂CO₃ or K₃PO₄) and specialized ligands (e.g., XPhos) are causally selected to stabilize the catalytic cycle and prevent scaffold decomposition.
Experimental Workflows & Self-Validating Protocols
To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline the SNAr of both scaffolds with a standard secondary amine (e.g., morpholine or a substituted piperidine).
Experimental workflow demonstrating temperature and base dependence for SNAr conversion.
Protocol A: Mild SNAr of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
Causality: Because the fused scaffold is highly reactive, a mild organic base (DIPEA) and a polar aprotic solvent (DMF) at room temperature are sufficient. Avoiding harsh inorganic bases and high heat prevents the degradation of the electron-deficient bicyclic system. Self-Validation: The reaction progress is visually and analytically self-validating. The starting material (highly non-polar) rapidly converts to a highly polar product, easily tracked via TLC. Furthermore, the product's low solubility in water allows for isolation via simple precipitation, validating the purity without chromatography.
-
Initiation: Dissolve 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Reagent Addition: Add the nucleophilic amine (1.2 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Monitoring: Stir at 25 °C for 2–4 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) will disappear, replaced by a baseline/polar product spot (Rf ~0.2).
-
Isolation: Once complete, quench the reaction by slowly adding ice-cold distilled water (3x the reaction volume) while stirring vigorously. The product will precipitate.
-
Purification: Filter the precipitate under a vacuum and wash sequentially with cold water and a small amount of cold diethyl ether to remove residual DMF and DIPEA salts. Dry under a high vacuum.
Protocol B: Thermal SNAr of 6-Bromopyridazine
Causality: The monocyclic system possesses a higher activation energy barrier. To drive the substitution, we must utilize a stronger inorganic base (K₂CO₃) to increase the nucleophile's effective concentration, a high-boiling solvent (DMSO), and significant thermal energy (100 °C) . Self-Validation: LC-MS monitoring is required to validate the slow conversion over 12 hours. The high temperature necessitates a rigorous aqueous workup to remove DMSO and inorganic salts, validating the organic layer's purity prior to chromatography.
-
Initiation: Dissolve 6-bromopyridazine (1.0 eq) in anhydrous DMSO (0.2 M).
-
Reagent Addition: Add the nucleophilic amine (1.5 eq) and finely powdered, oven-dried K₂CO₃ (3.0 eq).
-
Thermal Activation: Heat the suspension to 100 °C for 12–16 hours under a nitrogen atmosphere.
-
Monitoring: Sample the reaction mixture, dilute with MeCN, filter, and analyze via LC-MS to confirm >85% conversion.
-
Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with brine (3x) to extract the DMSO into the aqueous phase.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically requiring a gradient of DCM to 10% MeOH/DCM) to isolate the pure substituted pyridazine.
References
-
Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules (Basel, Switzerland), 27(15), 4681. URL:[Link]
-
Zhao, X., Feng, J., Zhang, J., Han, Z., Hu, Y., Shao, H. H., Li, T., Xia, J., Lei, K., Wang, W., & et al. (2023). Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection. Acta Pharmaceutica Sinica B, 13(12), 4945–4962. URL:[Link]
A Senior Application Scientist's Guide to HPLC Retention Time Analysis for Triazolo[1,5-b]pyridazine Library Validation
Introduction: The Critical Role of Analytical Validation in Compound Library Integrity
In the realm of drug discovery, the integrity of a small molecule library is paramount. A library of compounds, such as the promising triazolo[1,5-b]pyridazine scaffold, represents a significant investment of synthetic effort and a cornerstone of high-throughput screening (HTS) campaigns.[1] Ensuring the identity, purity, and concentration of each library member is not merely a quality control checkpoint; it is a fundamental prerequisite for generating reliable biological data. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this validation, offering robust, quantitative, and reproducible assessments.[2][3]
This guide provides a comparative analysis of HPLC retention times for a representative library of triazolo[1,5-b]pyridazine derivatives. We will explore how different stationary and mobile phase conditions can be strategically employed to resolve compounds with varying physicochemical properties. The experimental data presented herein is designed to equip researchers with a practical framework for developing and validating their own HPLC methods for novel compound libraries. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring a scientifically sound and regulatory-conscious approach.[4][5]
Experimental Design: A Comparative Approach to Method Development
The core objective of this study is to compare the retention behavior of a focused library of triazolo[1,5-b]pyridazine analogs under different reversed-phase HPLC (RP-HPLC) conditions. RP-HPLC is the most widely used mode of HPLC for the analysis of small organic molecules due to its versatility and applicability to a broad range of polarities.[6]
Our representative library consists of a common triazolo[1,5-b]pyridazine core with systematic modifications at the R1 and R2 positions, introducing a range of functionalities that are expected to influence their retention times.
Representative Triazolo[1,5-b]pyridazine Library:
| Compound ID | R1-Substituent | R2-Substituent | Predicted Polarity |
| TZP-001 | -H | -Phenyl | Low |
| TZP-002 | -CH3 | -4-Fluorophenyl | Low |
| TZP-003 | -H | -4-Hydroxyphenyl | Medium |
| TZP-004 | -CH3 | -4-Methoxyphenyl | Medium |
| TZP-005 | -H | -4-Carboxyphenyl | High |
The primary variables in our comparative analysis are the HPLC column (stationary phase) and the organic modifier in the mobile phase. We will compare a standard C18 column, the workhorse of RP-HPLC, with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.[7] Additionally, we will evaluate the effect of two common organic solvents, acetonitrile and methanol, on the chromatographic separation.[8]
Experimental Workflow
The overall workflow for the validation process is depicted below. This systematic approach ensures that all critical parameters are considered, from initial method development to final data analysis.
Sources
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. ijrpas.com [ijrpas.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. torontech.com [torontech.com]
- 7. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Infrared Spectroscopy of Triazole-Fused Pyridazines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fused heterocyclic scaffolds are of paramount importance. Among these, the triazole-fused pyridazine system has emerged as a privileged structure, demonstrating a wide array of biological activities and material properties. The robust and unambiguous characterization of these molecules is a cornerstone of effective research and development. Infrared (IR) spectroscopy, a powerful and accessible analytical technique, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups and overall structure. This guide offers an in-depth comparison of the characteristic IR absorption bands of 1,2,4-triazoles and pyridazines with their fused counterparts, the[1][2][3]triazolo[4,3-b]pyridazines, providing a valuable resource for scientists engaged in the synthesis and characterization of these important compounds.
The Foundation: Understanding the Vibrational Signatures of the Building Blocks
The interpretation of the IR spectrum of a complex fused heterocycle begins with a thorough understanding of its constituent parts. The vibrational modes of the triazole and pyridazine rings are distinct and well-documented.
1,2,4-Triazole: A Ring with Distinctive Vibrational Markers
The 1,2,4-triazole ring is characterized by several key vibrational modes. The N-H stretching of the ring, when unsubstituted at the nitrogen, typically appears as a broad band in the 3150-2700 cm⁻¹ region due to hydrogen bonding. The C-H stretching vibrations of the triazole ring are generally observed around 3100-3150 cm⁻¹. Of particular diagnostic value are the "marker bands" for the triazole ring, which arise from complex vibrations involving C=N and N-N stretching, as well as ring breathing modes. These are often found in the 1600-1400 cm⁻¹ and 1300-1000 cm⁻¹ regions.[4][5]
Pyridazine: A Diazine with Characteristic Aromatic Vibrations
The pyridazine ring, as an aromatic diazine, exhibits characteristic IR absorption bands similar to other aromatic systems, but with modifications due to the presence of the two adjacent nitrogen atoms. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing and deformation modes are also prominent in the fingerprint region, below 1400 cm⁻¹.[6]
The Fused System:[1][2][3]Triazolo[4,3-b]pyridazine
The fusion of the 1,2,4-triazole and pyridazine rings to form the[1][2][3]triazolo[4,3-b]pyridazine scaffold results in a more rigid, planar system with a modified electronic distribution. These structural changes are directly reflected in the IR spectrum. The individual characteristics of the parent rings are blended, and new vibrational modes unique to the fused system emerge.
Comparative Analysis of Characteristic IR Bands
The following table provides a comparative summary of the key IR absorption bands for 1,2,4-triazole, pyridazine, and the fused[1][2][3]triazolo[4,3-b]pyridazine system. The assignments for the fused system are based on a combination of experimental data from synthesized derivatives and analogies drawn from computational studies on similar fused N-heterocyclic systems.
| Vibrational Mode | 1,2,4-Triazole (cm⁻¹)[4][5] | Pyridazine (cm⁻¹)[6] | [1][2][3]Triazolo[4,3-b]pyridazine (cm⁻¹) (Observed/Inferred) | Notes |
| Aromatic C-H Stretch | 3150-3100 | 3100-3000 | 3100-3000 | The C-H stretching frequencies remain in a similar region, characteristic of aromatic systems. |
| Ring N-H Stretch | 3150-2700 (broad) | N/A | N/A | This band is absent in the fused system as the triazole nitrogen is involved in ring fusion. |
| C=N & C=C Ring Stretching | 1580-1450 | 1600-1400 | 1610-1450 | A series of sharp to medium intensity bands. The fusion can lead to slight shifts and changes in relative intensities due to altered bond orders and ring strain. |
| Ring Breathing/Deformation | 1300-1000 | 1400-1000 | 1350-1000 | These complex vibrations are highly characteristic of the specific ring system. The fused system will have a unique fingerprint in this region. |
| Out-of-Plane C-H Bending | 900-700 | 950-750 | 900-700 | The position of these bands is highly dependent on the substitution pattern of the rings. |
Experimental Workflow for IR Spectroscopic Analysis
The reliable acquisition and interpretation of IR spectra are crucial for the structural elucidation of novel triazole-fused pyridazine derivatives. A systematic workflow ensures data integrity and facilitates accurate analysis.
Figure 1. A generalized experimental workflow for obtaining and analyzing the FT-IR spectrum of a synthesized triazole-fused pyridazine compound.
Causality in Experimental Choices
-
Thorough Drying: The presence of water can introduce a broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H or C-H stretching regions. Drying the sample under vacuum is essential for obtaining a clean spectrum.
-
Choice of Matrix (KBr): Potassium bromide (KBr) is transparent in the mid-IR region and is a common choice for solid-state sampling. The quality of the KBr pellet is critical; it should be transparent to minimize light scattering.
-
Background Spectrum: Acquiring a background spectrum of the empty sample compartment or a pure KBr pellet is crucial to subtract the contributions of atmospheric water and carbon dioxide, as well as the matrix itself, from the final sample spectrum.
Interpreting the Spectrum of a Triazole-Fused Pyridazine: A Deeper Dive
When analyzing the IR spectrum of a newly synthesized triazole-fused pyridazine, the focus should be on the changes observed relative to the starting materials. For instance, in syntheses that involve the cyclization of a precursor containing a carbonyl group, the disappearance of the strong C=O stretching band (typically around 1700 cm⁻¹) is a key indicator of successful ring fusion.
The aromatic C=C and C=N stretching region (1610-1450 cm⁻¹) in the fused system will likely show a more complex pattern of bands compared to the individual triazole and pyridazine rings. The increased rigidity of the fused system can lead to sharper and more well-resolved bands.
Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for predicting and assigning vibrational frequencies in complex molecules.[1][2] When experimental data is limited, comparing the experimental spectrum to a theoretically calculated spectrum of the target molecule can provide a high degree of confidence in the structural assignment.
Conclusion
The IR spectrum of a triazole-fused pyridazine is a rich source of structural information. By understanding the characteristic vibrational modes of the parent triazole and pyridazine rings, and by carefully observing the shifts and changes in these bands upon fusion, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for this analysis, emphasizing a comparative approach that leverages both experimental data and theoretical insights. As the importance of triazole-fused pyridazines in drug discovery and materials science continues to grow, the principles of IR spectroscopic characterization outlined herein will remain an essential tool for innovation.
References
- Vibrational spectroscopic and density functional study on 1,2,4-triazolo-[1,5-a]pyrimidine. Journal of Molecular Structure.
- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling.
- Vibrational Spectroscopic Study of Nitrogen Heterocycles. BME OMIKK Repozitorium.
- Synthesis and Characterization of Unique Pyridazines. Liberty University.
- 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis.
- Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
- 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines.
- Platinum Iridium Marker Band.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules.
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar.
- Marker Bands - Platinum-Iridium Radiopaque Markers.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
- Precious Metal (Platinum Iridium) Marker Bands. Resonetics.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
- Marker Bands & Electrodes. Lighteum Medical.
- Marker Bands (Pt90/Ir10 Radiopaque Markers). Edgetech Industries.
- Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide. Academia.edu.
- FT-IR spectra of control and treated 1,2,4-triazole.
Sources
- 1. Vibrational spectroscopic and density functional study on 1,2,4-triazolo-[1,5-a]pyrimidine [openaccess.ahievran.edu.tr]
- 2. esisresearch.org [esisresearch.org]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Bioactivity of Imidazo[1,2-b]pyridazine and Triazolo[1,5-b]pyridazine Scaffolds
A Tale of Two Fused Heterocycles: Unveiling Their Therapeutic Potential
In the landscape of medicinal chemistry, fused heterocyclic scaffolds serve as privileged structures in the design of novel therapeutic agents. Among these, the imidazo[1,2-b]pyridazine and triazolo[1,5-b]pyridazine core structures have garnered significant attention. Both are bicyclic aromatic systems containing a bridgehead nitrogen atom, a feature that imparts unique physicochemical properties and three-dimensional shapes, making them ideal for interacting with biological targets. This guide provides an in-depth, objective comparison of the bioactivity of these two scaffolds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While the imidazo[1,2-b]pyridazine scaffold is well-explored with a rich portfolio of biological activities, the triazolo[1,5-b]pyridazine isomer remains a largely uncharted territory, presenting both a challenge for direct comparison and an opportunity for future discovery.
The Well-Characterized Contender: Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably versatile template for the development of a wide array of biologically active compounds. Its derivatives have demonstrated potent and selective activities across several therapeutic areas, most notably in oncology and inflammatory diseases. This is largely attributed to its ability to act as a "hinge-binder" in the ATP-binding pocket of various kinases.
A Kinase Inhibitor Powerhouse
A significant body of research has established imidazo[1,2-b]pyridazines as potent inhibitors of several key kinases implicated in disease pathogenesis.
-
PIM Kinases: Derivatives of this scaffold have been identified as highly selective inhibitors of PIM kinases, which are crucial in regulating cell survival and proliferation in various hematopoietic malignancies. These compounds exhibit a unique binding mode, interacting with the N-terminal lobe helix αC rather than the typical hinge region, which contributes to their high selectivity.
-
Tyrosine Kinase 2 (TYK2): Imidazo[1,2-b]pyridazine-based compounds have been developed as allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family. By binding to the pseudokinase (JH2) domain, these inhibitors can effectively suppress cytokine signaling pathways involved in autoimmune and inflammatory disorders.
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): Recent studies have unveiled imidazo[1,2-b]pyridazine derivatives as potent TAK1 inhibitors, showing promise in the treatment of multiple myeloma where TAK1 is overexpressed.
-
Other Kinases: The therapeutic reach of this scaffold extends to other important kinases, including Cyclin-Dependent Kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Glycogen Synthase Kinase-3β (GSK-3β), IκB kinase β (IKKβ), and mTOR. This broad kinase inhibitory profile underscores the scaffold's potential in addressing a multitude of diseases.
Anticancer and Anti-inflammatory Properties
The kinase inhibitory activity of imidazo[1,2-b]pyridazines directly translates into significant anticancer and anti-inflammatory effects. By targeting kinases like PIM, TAK1, and mTOR, these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines. Similarly, the inhibition of TYK2 and IKKβ disrupts pro-inflammatory signaling pathways, making them attractive candidates for treating inflammatory conditions.
Beyond Kinases: Other Therapeutic Applications
The biological activity of the imidazo[1,2-b]pyridazine core is not limited to kinase inhibition. Research has demonstrated its potential in other areas:
-
Neurodegenerative Diseases: Certain derivatives have been synthesized as ligands for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.
-
Infectious Diseases: The scaffold has shown promise in developing novel treatments for tuberculosis and parasitic infections.
Quantitative Bioactivity of Imidazo[1,2-b]pyridazine Derivatives
The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine compounds against various biological targets.
| Compound Class | Target Kinase | IC50/GI50 (nM) | Disease Area |
| K00135 | PIM-1 | Low nM | Leukemia |
| TYK2 JH2 Inhibitor | TYK2 (JH2) | Potent and Selective | Immuno-inflammatory diseases |
| TAK1 Inhibitor | TAK1 | 55 | Multiple Myeloma |
| CDK Inhibitor | CDK2 | Potent and Selective | Cancer |
| GSK-3β Inhibitor | GSK-3β | Potent | Alzheimer's Disease |
| mTOR Inhibitor | mTOR | 62 | Cancer |
The Enigmatic Counterpart: Triazolopyridazines
The triazolopyridazine scaffold exists in several isomeric forms, with the position of the nitrogen atoms in the triazole ring defining the specific isomer. The most commonly studied isomers are[1][2][3]triazolo[4,3-b]pyridazine and[1][2][3]triazolo[1,5-a]pyridine. In stark contrast, the [1][2][3]triazolo[1,5-b]pyridazine isomer, the direct counterpart to imidazo[1,2-b]pyridazine for this comparison, remains significantly under-explored in the scientific literature, with a notable scarcity of published bioactivity data.
This knowledge gap prevents a direct, data-driven comparison with the well-characterized imidazo[1,2-b]pyridazine scaffold. However, to provide a broader context of the potential of the triazolopyridazine core, the bioactivities of its more studied isomers are presented below.
Bioactivity of[1][2][3]Triazolo[4,3-b]pyridazine Derivatives
This isomer has shown considerable promise, particularly in the realm of oncology.
-
Dual c-Met/Pim-1 Inhibition: Researchers have successfully designed and synthesized[1][2][3]triazolo[4,3-b]pyridazine derivatives that act as dual inhibitors of c-Met and Pim-1 kinases. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.
-
Anticancer Activity: Various derivatives of this scaffold have been evaluated for their anticancer properties, with some exhibiting significant cytotoxicity against lung, breast, and other cancer cell lines.
Quantitative Bioactivity of[1][2][3]Triazolo[4,3-b]pyridazine Derivatives
| Compound Class | Target(s) | IC50/GI50 (µM) | Disease Area |
| Dual c-Met/Pim-1 Inhibitor | c-Met, Pim-1 | 0.163 (c-Met), 0.283 (Pim-1) | Cancer |
| c-Met Inhibitor | c-Met | 0.090 | Cancer |
| Anticancer Agent | A549 lung cancer | 15.70 | Cancer |
Bioactivity of Other Triazolopyridazine Isomers
The broader class of triazolopyridazines, including the[1][2][3]triazolo[1,5-a]pyridine isomer, has been investigated for a range of biological activities, including:
-
Anticancer Activity: Inhibition of various cancer cell lines.
-
Kinase Inhibition: Targeting kinases such as JAK2.
-
Anti-inflammatory and Analgesic Effects.
Structure-Activity Relationship (SAR) Insights
For both the imidazo[1,2-b]pyridazine and the studied triazolopyridazine scaffolds, the nature and position of substituents on the core ring system play a crucial role in determining their biological activity and selectivity. Structure-activity relationship studies have consistently shown that modifications at specific positions can dramatically enhance potency and modulate the target profile. This underscores the importance of rational drug design in harnessing the full therapeutic potential of these heterocyclic systems.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, detailed step-by-step methodologies for key assays are outlined below.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Prepare an ATP solution (containing a tracer like [γ-³²P]ATP if using a radiometric assay).
-
-
Assay Setup (96-well or 384-well plate):
-
Add the test compound dilutions to the assay wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and substrate mixture to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a set time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and quantifying with a scintillation counter. For other methods, follow the specific detection protocol (e.g., adding a detection reagent for luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT in sterile PBS.
-
Add a specific volume of the MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 value from the dose-response curve.
-
Visualizing the Landscape: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a cell viability (MTT) assay.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the bioactivities of the imidazo[1,2-b]pyridazine and triazolo[1,5-b]pyridazine scaffolds. The imidazo[1,2-b]pyridazine core is a well-established and highly versatile platform for the development of potent kinase inhibitors and other therapeutic agents, with a substantial body of experimental data supporting its diverse biological profile.
In contrast, the triazolo[1,5-b]pyridazine isomer remains a significant enigma in medicinal chemistry. The lack of available bioactivity data for this specific scaffold presents a clear knowledge gap. However, the promising activities of other triazolopyridazine isomers, such as the[1][2][3]triazolo[4,3-b]pyridazine, suggest that the broader triazolopyridazine class holds considerable therapeutic potential.
For researchers and drug development professionals, this disparity highlights a compelling opportunity. The unexplored chemical space of the triazolo[1,5-b]pyridazine scaffold warrants investigation. Future research efforts focused on the synthesis and biological evaluation of derivatives of this isomer could uncover novel bioactivities and lead to the development of new therapeutic agents. A direct comparison with the well-understood imidazo[1,2-b]pyridazine scaffold could then provide valuable insights into the subtle structure-activity relationships governed by the placement of the nitrogen atoms in the five-membered ring, ultimately enriching our understanding of these privileged heterocyclic systems.
References
A comprehensive list of references will be compiled and provided separately, including titles, sources, and valid, clickable URLs for all cited experimental data and protocols.
Sources
A Comparative Guide to the UV-Vis Absorption Spectroscopy of 6-bromo-triazolo[1,5-b]pyridazine
A Comparative Guide to the UV-Vis Absorption Spectroscopy of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. While specific experimental data for this compound is not publicly available, this document leverages established principles of UV-Vis spectroscopy and comparative data from analogous heterocyclic systems to predict its spectral behavior. We will delve into the theoretical underpinnings of its electronic transitions, the expected influence of solvent polarity, and provide a robust experimental protocol for acquiring its spectrum.
Introduction: The Significance of UV-Vis Spectroscopy for Novel Heterocycles
UV-Vis spectroscopy is an indispensable tool in the characterization of novel heterocyclic compounds like 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. The absorption of UV-Vis radiation by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides critical information about the molecule's electronic structure, including the nature of its chromophores and the extent of conjugation. For drug development professionals, understanding the UV-Vis profile is crucial for purity assessment, quantitative analysis, and studying drug-target interactions.
The 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine molecule, with its fused aromatic ring system containing multiple nitrogen atoms and a bromine substituent, is expected to exhibit characteristic π→π* and n→π* transitions. The triazolo[1,5-b]pyridazine core forms a conjugated system, and the bromine atom, with its lone pairs of electrons, can further influence the electronic environment through resonance and inductive effects.
Predicted UV-Vis Absorption Spectra and Electronic Transitions
The UV-Vis spectrum of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is anticipated to be dominated by π→π* transitions, which are typically of high intensity (large molar absorptivity, ε). These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Additionally, the presence of nitrogen atoms with lone pairs of electrons will give rise to n→π* transitions, which are generally of lower intensity and occur at longer wavelengths compared to the π→π* transitions of the same chromophore.
Key Predicted Spectral Features:
-
π→π Transitions:* Expect strong absorption bands in the shorter wavelength UV region (around 200-300 nm). The extensive conjugation in the fused ring system will likely shift these absorptions to longer wavelengths compared to simpler, non-fused aromatic rings.
-
n→π Transitions:* Weaker absorption bands may be observed at longer wavelengths (in the 300-400 nm region), potentially appearing as shoulders on the more intense π→π* bands. These transitions are often sensitive to solvent polarity.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can draw comparisons with other triazolopyridazine derivatives and related heterocyclic systems. For instance, studies on various heterocyclic azo dyes and triazine derivatives reveal how structural modifications and solvent choice impact their UV-Vis spectra.[1][4]
| Compound/Class | Typical λmax (nm) | Electronic Transition | Reference |
| Pyridine | ~257, 270 | π→π, n→π | [3] |
| Pyridazine Derivatives | Varies with substitution | π→π, n→π | [5] |
| Thiazolopyrimidine Derivatives | Varies with substitution | π→π, n→π | [6] |
| Heterocyclic Azo Dyes | 486-654 (solvent dependent) | π→π* | [7] |
The introduction of a bromine atom onto the pyridazine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted triazolo[1,5-b]pyridazine. This is due to the +R (resonance) effect of the bromine, where its lone pairs can delocalize into the aromatic system, extending the conjugation and lowering the energy gap between the HOMO and LUMO.
The Critical Role of Solvent: Predicting Solvatochromic Effects
The choice of solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism.[8] This effect is particularly pronounced for compounds with polar functional groups and heteroatoms, such as 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.
-
π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (a shift to longer wavelengths).[8]
-
n→π Transitions:* For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons on the nitrogen atoms. This increases the energy gap between the ground and excited states, resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths).[3][8]
Table of Common Solvents for UV-Vis Spectroscopy and Their Properties:
| Solvent | Polarity (Dielectric Constant) | Type | Expected Effect on π→π | Expected Effect on n→π |
| n-Hexane | 1.88 | Non-polar | Minimal Shift | Minimal Shift |
| Chloroform | 4.81 | Aprotic | Slight Red Shift | Slight Blue Shift |
| Dichloromethane | 8.93 | Aprotic | Moderate Red Shift | Moderate Blue Shift |
| Acetone | 20.7 | Polar Aprotic | Red Shift | Blue Shift |
| Ethanol | 24.5 | Polar Protic | Significant Red Shift | Significant Blue Shift |
| Methanol | 32.7 | Polar Protic | Significant Red Shift | Significant Blue Shift |
| Water | 80.1 | Polar Protic | Maximum Red Shift | Maximum Blue Shift |
Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum
The following protocol outlines the steps for obtaining a reliable UV-Vis absorption spectrum of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.
A. Materials and Instrumentation:
-
6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (solid)[9][10][11][12]
-
Spectroscopic grade solvents (e.g., n-hexane, ethanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
B. Diagram of the Experimental Workflow:
Caption: Experimental workflow for UV-Vis spectral analysis.
C. Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Perform serial dilutions of the stock solution to prepare working solutions of lower concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M). The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 absorbance units.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time. Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent being used for the sample. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction (autozero).
-
Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
-
Repeat for Other Solvents: To investigate solvatochromic effects, repeat steps 1-6 using solvents of different polarities.
D. Calculation of Molar Absorptivity (ε):
The molar absorptivity (ε) can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A = Absorbance at λmax
-
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of the solution (mol L⁻¹)
Conclusion and Future Perspectives
This guide provides a predictive framework for understanding the UV-Vis absorption properties of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine based on established spectroscopic principles and comparative data. The compound is expected to exhibit characteristic π→π* and n→π* transitions, with the position of the absorption maxima being sensitive to solvent polarity. The provided experimental protocol offers a robust method for obtaining its UV-Vis spectrum.
Future experimental work should focus on acquiring the actual spectrum of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine in a variety of solvents to validate these predictions. Such data will be invaluable for its further development and application in medicinal chemistry and materials science, contributing to the growing body of knowledge on the photophysical properties of novel heterocyclic systems.
References
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - Korea Science. Available at: [Link]
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - ResearchGate. Available at: [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]
-
Effect of Solvent - Chemistry LibreTexts. Available at: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available at: [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - MDPI. Available at: [Link]
-
Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC. Available at: [Link]
-
6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Available at: [Link]
-
6-bromo-2-methyl-[1][2][3]triazolo[1,5-b]pyridazine - PubChemLite. Available at: [Link]
-
Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Available at: [Link]
-
6-bromo-[1][2][3]triazolo[1,5-b]pyridazine - Appretech Scientific Limited. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]
-
Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines - ResearchGate. Available at: [Link]
-
Table 1 . Relevant UV-Vis data of the triazine derivatives 3a-d - ResearchGate. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org. Available at: [Link]
-
Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
6-bromo-[1][2][3]triazolo[1,5-b]pyridazine - PubChemLite. Available at: [Link]
Sources
- 1. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine [acrospharmatech.com]
- 10. appretech.com [appretech.com]
- 11. 1301714-06-6|6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine|BLD Pharm [bldpharm.com]
- 12. PubChemLite - 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine proper disposal procedures
Executive Safety & Logistics Summary
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6) is a halogenated heteroaromatic building block frequently used in medicinal chemistry for scaffold synthesis. Its disposal requires strict adherence to halogenated organic waste protocols due to the thermal stability of the triazolopyridazine core and the presence of a bromine atom, which poses risks of toxic emission formation (e.g., hydrogen bromide, brominated dioxins) if incinerated improperly.
Immediate Action Directive:
-
Waste Stream: Halogenated Organic (Solid or Liquid).
-
Prohibited: Do NOT dispose of down drains, in trash, or mix with strong oxidizers.
-
Disposal Method: High-temperature incineration (>1100°C) via a licensed hazardous waste contractor.
Chemical Hazard & Property Analysis
To design a safe disposal protocol, we must first understand the physicochemical properties that dictate handling risks.
| Property | Data | Operational Implication |
| CAS Number | 1301714-06-6 | Unique identifier for waste manifesting. |
| Molecular Formula | C₅H₃BrN₄ | High nitrogen content; potential for NOx emissions during combustion. |
| Physical State | Solid (Off-white to yellow) | Requires "Solid Hazardous Waste" segregation unless in solution. |
| Solubility | DMSO, DMF, MeOH (partial) | Rinsing glassware requires organic solvents, not water. |
| GHS Classification | Warning | H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid or peroxide waste streams. |
Technical Insight: The [1,2,4]triazolo[1,5-b]pyridazine core is electron-deficient. While generally stable, the bromine at the 6-position renders it susceptible to nucleophilic aromatic substitution. Care must be taken not to mix this waste with highly reactive nucleophiles (e.g., thiols, azides) in the waste container to prevent unsupervised exotherms.
Waste Segregation Logic
Effective disposal starts at the bench. You must segregate this compound based on its phase and concentration.
The "1% Rule" for Liquid Waste
In most institutional safety protocols, if a non-halogenated solvent (e.g., Acetone, Methanol) contains >1-2% of a halogenated compound by volume or weight, the entire mixture must be classified as Halogenated Waste .
-
Scenario A (Solid Reagent): Expired or excess solid powder.
-
Destination: Solid Waste Container (Halogenated).[1]
-
-
Scenario B (Reaction Mixture): Dissolved in DCM or Chloroform.
-
Scenario C (Rinsate): Glassware rinsed with Acetone.
-
Destination:Halogenated Solvent Waste (due to contamination with the bromo-compound).
-
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine in various experimental states.
Figure 1: Decision logic for segregating 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine waste streams.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Waste (Excess Reagent)
Use this for expired chemicals or synthesis failures yielding solids.
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers as halogenated compounds can degrade to form acidic byproducts that corrode metal.[1]
-
Transfer:
-
Place the original vial directly into the waste jar if small.
-
If loose powder, carefully transfer using a disposable spatula to minimize dust.
-
-
Labeling:
-
Closure: Screw the lid tightly. Do not leave the funnel in the jar.
Protocol B: Disposal of Liquid Waste (Rinsate & Solutions)
Use this for reaction mixtures or cleaning solvents.
-
Solvent Compatibility: Ensure the liquid waste container is compatible with the solvent used (e.g., glass for DCM, HDPE for aqueous/methanol).
-
Quenching (If necessary): If the triazolopyridazine was used in a reaction with reactive species (e.g., LiAlH4, NaH), quench the reaction fully before adding to the waste container.
-
Verification: Ensure no bubbling occurs upon addition of water/acid before disposal.
-
-
Transfer: Pour into the Halogenated Waste carboy.
-
Why? Even if dissolved in Acetone, the presence of the bromo-heterocycle classifies the stream as halogenated for incineration purposes.
-
-
Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the container.
Protocol C: Spill Cleanup (Solid)
For spills < 50g.
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
-
PPE: Wear N95 dust mask or respirator if powder is fine/aerosolized.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Scoop up the material using a dustpan or stiff paper.
-
Wipe the surface with acetone-soaked tissues.
-
Place all tissues and the collected solid into a clear plastic zip-lock bag .
-
-
Disposal: Place the sealed bag into the Solid Hazardous Waste container.
Regulatory & Compliance Framework
Proper disposal is not just good practice; it is a legal requirement under frameworks like the Resource Conservation and Recovery Act (RCRA) in the US.
-
Waste Code Assignment:
-
While 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is not specifically "P" or "U" listed, it falls under Process Waste .
-
If mixed with spent halogenated solvents (DCM, etc.), it carries the F002 code.
-
If ignitable (in acetone), it carries D001 .
-
-
Destruction Efficiency: The standard for halogenated aromatics is incineration at temperatures ensuring 99.99% destruction removal efficiency (DRE) to prevent the formation of brominated dibenzodioxins [1].
References
-
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: The incineration of halogenated organic compounds. Retrieved from [Link]
-
Appretech Scientific. (n.d.). Product Analysis: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6).[5] Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]
Sources
Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
Essential Safety and Handling Guide for 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazine. Adherence to these procedures is vital for ensuring laboratory safety, experimental integrity, and proper environmental stewardship.
Core Directive: A Risk-Based Framework for Chemical Handling
The selection of Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and potential chemical exposure. It is not a substitute for robust engineering controls and diligent administrative procedures. The following guide is structured to provide a comprehensive operational plan, beginning with a foundational understanding of the potential hazards and culminating in detailed protocols for handling and disposal.
Scientific Integrity: Understanding the "Why" Behind the "How"
Expertise & Experience: Causality Behind Precaution
The molecular structure of 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazine, featuring a brominated heterocyclic core, informs our safety protocol. Brominated organic compounds as a class present significant health and safety risks, including toxicity and corrosivity.[1] The triazolopyridazine scaffold is common in pharmacologically active molecules, and while this speaks to its utility, it also necessitates careful handling to avoid unintended biological effects through accidental exposure.
Trustworthiness: A Self-Validating Protocol
A safety protocol is only effective if it is understood, consistently applied, and based on a clear-eyed assessment of the risks. The following workflow illustrates the mandatory decision-making process that must precede any laboratory work with this compound.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
